molecular formula C5H10O B018807 Trimethylacetaldehyde CAS No. 630-19-3

Trimethylacetaldehyde

Cat. No.: B018807
CAS No.: 630-19-3
M. Wt: 86.13 g/mol
InChI Key: FJJYHTVHBVXEEQ-UHFFFAOYSA-N
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Description

2,2-dimethylpropanal is a member of the class of propanals that is propanal substituted by two methyl groups at position 2. It is a member of propanals and a 2-methyl-branched fatty aldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanal
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InChI

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3
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InChI Key

FJJYHTVHBVXEEQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C=O
Source PubChem
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID2060888
Record name Propanal, 2,2-dimethyl-
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Molecular Weight

86.13 g/mol
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Physical Description

Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS]
Record name Pivalaldehyde
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Vapor Pressure

71.2 [mmHg]
Record name Pivalaldehyde
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CAS No.

630-19-3
Record name Pivalaldehyde
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Record name Pivaldehyde
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Record name Propanal, 2,2-dimethyl-
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Record name PIVALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of trimethylacetaldehyde, also known as pivalaldehyde. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Chemical Identity and Structure

This compound is an organic compound classified as an aldehyde.[1] Its structure is characterized by a branched-chain alkyl group (tert-butyl) attached to the aldehyde functional group. This steric bulk significantly influences its reactivity compared to straight-chain aldehydes.[1][2]

Below is a diagram illustrating the key identifiers and structural information for this compound.

cluster_identifiers Chemical Identifiers cluster_structure Structural Information CAS_Number CAS Number 630-19-3 Molecular_Formula Molecular Formula C5H10O Molecular_Weight Molecular Weight 86.13 g/mol Molecular_Formula->Molecular_Weight results in IUPAC_Name IUPAC Name 2,2-dimethylpropanal SMILES SMILES CC(C)(C)C=O InChIKey InChIKey FJJYHTVHBVXEEQ-UHFFFAOYSA-N SMILES->InChIKey generates This compound This compound This compound->CAS_Number identifies This compound->Molecular_Formula is described by This compound->IUPAC_Name systematically named This compound->SMILES represented by

Key identifiers and structural representations of this compound.

Physical Properties

This compound is a colorless liquid with a pungent odor at room temperature.[1][3][4] The following table summarizes its key physical properties.

PropertyValueCitations
Melting Point 6 °C[5][6][7][8][9][10][11][12][13]
Boiling Point 74-75 °C[2][4][5][7][8][9][11][13][14]
Density 0.7821 - 0.793 g/mL at 20-25 °C[2][4][7][8][9][12][13]
Refractive Index 1.378 - 1.384 at 20 °C[4][5][6][7][13]
Vapor Pressure 71.2 - 96.5 mmHg at 25 °C[6][10]
Flash Point -16 °C to -15 °C[4][11][15][16]
Appearance Clear, colorless liquid[1][2][7][10][11][12]

Chemical Properties and Reactivity

As an aldehyde, this compound participates in a variety of chemical reactions, including oxidation and condensation.[1] It is a commonly used building block in aldol (B89426) condensation reactions and for stereoselective synthesis.[2][17]

Key Reactivity Points:

  • Stability: It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen).[7][18] It is stable under normal temperatures and pressures when stored correctly.

  • Incompatibilities: It is incompatible with strong oxidizing agents.[18]

  • Hazardous Reactions: Vapors can form explosive mixtures with air.[18] Hazardous polymerization does not typically occur.[18]

The diagram below illustrates a simplified workflow for a typical organic synthesis reaction involving this compound.

Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Add_Reagents Add this compound and other reactants Reaction_Setup->Add_Reagents Reaction_Conditions Set Temperature and Stirring Add_Reagents->Reaction_Conditions Monitor_Progress Monitor by TLC/GC Reaction_Conditions->Monitor_Progress Workup Quench and Extract Monitor_Progress->Workup Reaction Complete Purification Purify Product (e.g., Chromatography) Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

A generalized workflow for organic synthesis using this compound.

Solubility

SolventSolubilityCitations
Water Insoluble/Negligible[3][5][6][7][17][19]
Organic Solvents Soluble in alcohol, ether, chloroform, ethyl acetate, and methanol[1][2][17][19]

Spectral Data

The primary methods for the structural elucidation and characterization of this compound and its reaction products are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows a sharp singlet for the nine equivalent protons of the tert-butyl group and a singlet for the aldehydic proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the quaternary carbon, and the methyl carbons of the tert-butyl group.

  • IR Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of an aldehyde, typically in the region of 1720-1740 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Experimental Protocols: General Methodologies

While specific experimental procedures are proprietary or vary by laboratory, the fundamental techniques for determining the properties of this compound are standardized.

A. Determination of Physical Properties

  • Melting Point: A small sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

  • Boiling Point: The boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

  • Density: The mass of a known volume of the liquid is measured using a pycnometer or a density meter at a specific temperature.

B. Structural Characterization

The following diagram outlines the logical workflow for identifying an unknown sample as this compound using standard analytical techniques.

Unknown_Sample Unknown_Sample IR_Spectroscopy IR Spectroscopy Unknown_Sample->IR_Spectroscopy Check_Carbonyl C=O stretch at ~1720-1740 cm⁻¹? IR_Spectroscopy->Check_Carbonyl NMR_Spectroscopy ¹H and ¹³C NMR Spectroscopy Check_Carbonyl->NMR_Spectroscopy Yes Check_NMR_Signals Singlet for t-butyl group? Aldehydic proton signal? NMR_Spectroscopy->Check_NMR_Signals Mass_Spectrometry Mass Spectrometry Check_NMR_Signals->Mass_Spectrometry Yes Check_Mass Molecular ion peak at m/z = 86.13? Mass_Spectrometry->Check_Mass Identification Identified as This compound Check_Mass->Identification Yes

Workflow for the analytical identification of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[5][10][18][19][20] It can cause skin and respiratory irritation.[9][10][20]

Hazard InformationDetailsCitations
GHS Hazard Statements H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[10][16]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P261: Avoid breathing mist or vapors.P280: Wear protective gloves/eye protection/face protection.[5]
Storage Store in a cool, well-ventilated place at 2-8°C.[2][6][7][9][13][15][17] Keep the container tightly closed.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[18]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[18]

  • Respiratory Protection: Use a respirator when handling large quantities or in poorly ventilated areas.

This guide is intended for informational purposes and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling this chemical.[18]

References

Spectroscopic Data of 2,2-Dimethylpropanal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-dimethylpropanal (also known as pivaldehyde), an important aldehyde in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in clearly structured tables, detailed experimental protocols, and a logical visualization of the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2,2-dimethylpropanal reveals characteristic absorption bands corresponding to its principal functional groups. The most prominent features are the strong carbonyl (C=O) stretch and the distinctive C-H stretches of the aldehyde group and the tert-butyl moiety.

Wavenumber (cm⁻¹)IntensityAssignment
~2975 - 2845StrongC-H stretch (tert-butyl group)
~2830 - 2695MediumC-H stretch (aldehyde)
~1740 - 1720StrongC=O stretch (aldehyde carbonyl)
~1470 - 1370Medium-StrongC-H bend (tert-butyl group)
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 2,2-dimethylpropanal.

Materials:

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

  • Sample Application: Using a clean pipette, place a small drop of 2,2-dimethylpropanal onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final infrared spectrum. The background spectrum is then subtracted.

  • Peak Analysis: Identify and label the significant absorption peaks in the spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue (e.g., with methanol or isopropanol) and allow it to dry completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 2,2-dimethylpropanal.

¹H NMR Spectroscopy

The ¹H NMR spectrum is simple due to the high symmetry of the molecule. It shows two distinct signals.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1HAldehyde proton (-CHO)
~1.1Singlet9HMethyl protons (-C(CH₃)₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also straightforward, displaying three signals corresponding to the different carbon environments.

Chemical Shift (δ) (ppm)Assignment
~200 - 205Carbonyl carbon (-CHO)
~45Quaternary carbon (-C (CH₃)₃)
~25Methyl carbons (-C(CH₃ )₃)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2,2-dimethylpropanal.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2,2-dimethylpropanal in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹H NMR spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

    • Set appropriate acquisition parameters. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Acquire and process the ¹³C NMR spectrum similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry of 2,2-dimethylpropanal provides information about its molecular weight and fragmentation pattern upon ionization.

m/zRelative IntensityAssignment
86LowMolecular Ion [M]⁺
57High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
29Moderate[CHO]⁺ (formyl cation)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of the volatile compound 2,2-dimethylpropanal.

Materials:

  • 2,2-dimethylpropanal

  • A suitable volatile solvent (e.g., dichloromethane (B109758) or hexane)

  • GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with septa

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2,2-dimethylpropanal (e.g., 1 mg/mL) in a volatile solvent.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities and the solvent.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Use helium as the carrier gas with a constant flow rate.

    • Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV.

    • Set the mass scan range (e.g., m/z 20-200).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Data Acquisition and Analysis:

    • The GC will separate the 2,2-dimethylpropanal from the solvent and any impurities.

    • As the 2,2-dimethylpropanal elutes from the GC column, it will enter the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrometer will detect the mass-to-charge ratios of the resulting ions.

    • The resulting total ion chromatogram (TIC) will show a peak corresponding to 2,2-dimethylpropanal.

    • The mass spectrum for this peak can then be extracted and analyzed to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 2,2-dimethylpropanal.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 2,2-Dimethylpropanal IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C=O, C-H) IR->IR_Data NMR_Data Molecular Structure (¹H & ¹³C Environments) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Structure of 2,2-Dimethylpropanal IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for 2,2-dimethylpropanal.

Pivaldehyde: A Comprehensive Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaldehyde (2,2-dimethylpropanal), a key organic intermediate, is notable for its sterically hindered tert-butyl group which imparts unique reactivity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides an in-depth exploration of the discovery and historical evolution of pivaldehyde synthesis, alongside a detailed examination of various synthetic methodologies. This document includes specific experimental protocols, quantitative data analysis, and visual representations of reaction pathways to serve as a comprehensive resource for researchers and professionals in chemical and drug development.

Discovery and History

Pivaldehyde, also known as trimethylacetaldehyde, was first synthesized in the early 20th century during explorations into branched-chain aldehydes. While the exact discoverer remains officially undocumented in many contemporary sources, one of the earliest detailed descriptions of its synthesis appeared in a 1929 publication in the Journal of the American Chemical Society by J. B. Conant, C. N. Webb, and W. C. Mendum. Their work on "this compound and Dimethylethylacetaldehyde" laid a foundational stone for the study and application of this sterically hindered aldehyde. The initial methods of synthesis have since evolved, leading to more efficient and scalable processes that are now employed in industrial production.

Synthetic Methodologies

Several key synthetic routes to pivaldehyde have been developed, each with its own set of advantages and challenges. The primary methods include the Rosenmund reduction of pivaloyl chloride, formylation of a Grignard reagent, reduction of pivalonitrile, oxidation of neopentyl alcohol, and the industrial-scale hydroformylation of isobutylene.

Rosenmund Reduction of Pivaloyl Chloride

The Rosenmund reduction offers a classic and effective method for the synthesis of pivaldehyde from its corresponding acid chloride.[1][2] This catalytic hydrogenation is performed using a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent the over-reduction of the aldehyde to an alcohol.[3][4] The use of a catalyst poison, such as quinoline-S, is crucial for achieving high selectivity for the aldehyde product.[4][5]

Experimental Protocol: Rosenmund Reduction of Pivaloyl Chloride

This protocol is adapted from a patented industrial method.[6]

  • Catalyst Poison (Quinoline-S) Preparation:

    • In a suitable reaction vessel, combine quinoline (B57606) and sulfur in a weight ratio of 4:1 to 8:1.[6]

    • Heat the mixture to reflux at 210-230 °C for 5 hours to form a dark brown liquid.[6]

    • After cooling, dilute the mixture with a solvent such as toluene (B28343) or benzene, using 6-8 times the weight of the quinoline-sulfur mixture.[6]

  • Pivaldehyde Synthesis:

    • To a 500 mL high-pressure autoclave, sequentially add the solvent (e.g., toluene, 192 g), an acid-binding agent (e.g., diisopropylethylamine, 78 g, 0.6 mol), 5% palladium on carbon (4 g), and the prepared quinoline-S solution (1 mL).[6]

    • Add pivaloyl chloride (24 g, 0.2 mol) to the mixture.[6]

    • Purge the autoclave twice with nitrogen gas, followed by two purges with hydrogen gas.[6]

    • Pressurize the autoclave with hydrogen to 0.5 MPa.[6]

    • Stir the mixture at room temperature for 2 hours, then heat to 70 °C for 4 hours.[6]

    • Cool the reaction to room temperature and continue stirring for an additional 12 hours. Maintain the hydrogen pressure at 0.5 MPa throughout the reaction by periodically recharging the vessel.[6]

    • After the reaction is complete, carefully vent the hydrogen pressure.

    • Filter the reaction mixture. Wash the filter cake with 25 mL of toluene.

    • Combine the filtrates and wash sequentially with 25 mL of a cold 5% sodium carbonate solution and 25 mL of cold water.

    • Dry the organic layer over anhydrous magnesium sulfate (20 g), filter, and purify by fractional distillation, collecting the fraction at 76-77 °C to yield pivaldehyde.[6]

Quantitative Data: Rosenmund Reduction

ParameterExample 1Example 2
Solvent TolueneBenzene
Acid Scavenger Diisopropylethylamine (0.6 mol)Diisopropylethylamine (0.6 mol)
Catalyst 4g of 5% Pd/C1g of 2% Pd/C
Pressure 0.5 MPa0.8 MPa
Temperature 70 °C70 °C
Yield 70%61%
Purity (GC) 99.2%98.5%
Reference [6][6]

Reaction Pathway: Rosenmund Reduction

G pivaloyl_chloride Pivaloyl Chloride pivaldehyde Pivaldehyde pivaloyl_chloride->pivaldehyde Reduction h2 H₂ h2->pivaldehyde catalyst Pd/BaSO₄ Quinoline-S catalyst->pivaldehyde hcl HCl

Caption: Rosenmund reduction of pivaloyl chloride to pivaldehyde.

Formylation of tert-Butylmagnesium Chloride

The formylation of a Grignard reagent provides a direct route to pivaldehyde. This method involves the reaction of tert-butylmagnesium chloride with a suitable formylating agent, such as N,N-dimethylformamide (DMF). A 1992 study in the Bulletin des Sociétés Chimiques Belges described this as a convenient and high-yield laboratory procedure.[7]

Experimental Protocol: Formylation of tert-Butylmagnesium Chloride

This protocol is based on the procedure described in Bull. Soc. Chim. Belg., 1992.[7]

  • Grignard Reagent Preparation (tert-Butylmagnesium chloride):

    • In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

    • Flush the apparatus with dry nitrogen or argon.

    • Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether to the magnesium to initiate the reaction.

    • Once the reaction has started, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Pivaldehyde Synthesis:

    • Cool the freshly prepared tert-butylmagnesium chloride solution to -20 °C in a suitable cooling bath.

    • Slowly add a 100% excess of N,N-dimethylformamide (DMF) to the cooled Grignard reagent with vigorous stirring, maintaining the temperature at -20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature.

    • Quench the reaction by carefully pouring it into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • Purify the resulting crude pivaldehyde by fractional distillation to obtain the pure product (boiling point 72-74 °C).[7]

Quantitative Data: Grignard Formylation

ParameterValue
Grignard Reagent tert-Butylmagnesium chloride
Formylating Agent N,N-Dimethylformamide (100% excess)
Reaction Temperature -20 °C
Yield 71-75%
Purity >99.5% (after fractional distillation)
Reference [7]

Reaction Pathway: Grignard Formylation

G tbu_mgcl tert-Butylmagnesium Chloride intermediate Tetrahedral Intermediate tbu_mgcl->intermediate dmf DMF dmf->intermediate pivaldehyde Pivaldehyde intermediate->pivaldehyde Hydrolysis workup Aqueous Workup G pivalonitrile Pivalonitrile reduction Reduction with LiAlH(OEt)₃ pivalonitrile->reduction imine_intermediate Imine Intermediate reduction->imine_intermediate hydrolysis Hydrolysis imine_intermediate->hydrolysis pivaldehyde Pivaldehyde hydrolysis->pivaldehyde G start Start add_oxalyl Add oxalyl chloride in DCM at -78 °C start->add_oxalyl add_dmso Add DMSO in DCM add_oxalyl->add_dmso add_alcohol Add neopentyl alcohol in DCM add_dmso->add_alcohol add_tea Add triethylamine add_alcohol->add_tea warm_rt Warm to room temperature add_tea->warm_rt quench Quench with water warm_rt->quench extract Extract with DCM quench->extract purify Purify by distillation extract->purify end Pivaldehyde purify->end G isobutylene Isobutylene pivaldehyde Pivaldehyde isobutylene->pivaldehyde syngas CO + H₂ syngas->pivaldehyde catalyst Transition Metal Catalyst catalyst->pivaldehyde

References

An In-Depth Technical Guide to the Safety of Trimethylacetaldehyde (CAS Number 630-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS and follow all recommended safety procedures when handling Trimethylacetaldehyde.

Executive Summary

Physicochemical and Hazard Information

The following tables summarize the key physical, chemical, and hazard properties of this compound.

Table 2.1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 630-19-3[4]
Molecular Formula C5H10O[4]
Molecular Weight 86.13 g/mol [4]
Appearance Colorless liquid[3]
Odor Pungent[3]
Boiling Point 74°C to 76°C[5]
Melting Point 6°C[5]
Flash Point -15°C (5°F)[5]
Density 0.775 g/mL[5]
Solubility Virtually insoluble in water; soluble in chloroform.[5]

Table 2.2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementReference(s)
Flammable Liquids2H225: Highly flammable liquid and vapor[2][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2][3]

Toxicological Profile

Detailed toxicological studies on this compound are limited. The primary hazards identified are skin, eye, and respiratory irritation.

Acute Toxicity

Quantitative data for acute oral, dermal, and inhalation toxicity (LD50/LC50) for this compound are not available in the public domain.[1] Safety Data Sheets consistently state "Not available" for these endpoints.

Skin and Eye Irritation

Experimental Protocols

The following sections detail standardized methodologies for assessing the key toxicological endpoints for a chemical like this compound. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

  • Test Animal: Healthy young adult albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the animal's back is clipped free of fur.

    • A dose of 0.5 mL (for liquids) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.

    • The patch is secured with non-irritating tape.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch and any residual test substance are removed.

  • Observations:

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored according to a standardized scale (see Table 4.1).

  • Classification: The classification as an irritant or non-irritant is based on the mean scores for erythema and edema.

Table 4.1: Draize Skin Reaction Scoring System

ReactionScoreDescription
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Test Animal: Healthy young adult albino rabbit.

  • Procedure:

    • A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The other eye remains untreated and serves as a control.

  • Observations:

    • The eyes are examined at 1, 24, 48, and 72 hours after instillation.

    • Reactions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored.

  • Classification: The substance is classified based on the severity and reversibility of the eye lesions observed.

Metabolism and Toxicological Mechanisms (Analog-Based Discussion)

Due to the lack of specific data for this compound, this section discusses the likely metabolic pathways and toxicological mechanisms based on a structurally similar compound, isobutyraldehyde, and general principles of aldehyde toxicology. This is an extrapolation and should be treated with caution.

Probable Metabolic Pathway

Aldehydes are primarily metabolized by oxidation to carboxylic acids, a detoxification step, or reduction to alcohols. The metabolism of isobutyraldehyde, a structural analog of this compound, proceeds via oxidation to isobutyric acid or reduction to isobutanol.[7][8] It is plausible that this compound follows a similar pathway, being oxidized to pivalic acid or reduced to neopentyl alcohol.

Metabolic Pathway of this compound (Analog-Based) This compound This compound pivalic_acid Pivalic Acid (Oxidation Product) This compound->pivalic_acid Aldehyde Dehydrogenase neopentyl_alcohol Neopentyl Alcohol (Reduction Product) This compound->neopentyl_alcohol Aldehyde Reductase

Probable metabolic pathway of this compound.
General Toxicological Mechanisms of Aldehydes

The toxicity of aldehydes is often attributed to their electrophilic nature, allowing them to react with nucleophilic groups in biological macromolecules.[9][10]

  • Schiff Base Formation: Aldehydes can react with the primary amino groups of proteins (e.g., lysine (B10760008) residues) to form Schiff bases, which can lead to protein cross-linking and loss of function.

  • Adduct Formation: Aldehydes can form adducts with DNA and other proteins, potentially leading to cytotoxicity and genotoxicity.[9]

Safety Assessment Workflow

A systematic approach is crucial for evaluating the safety of a chemical. The following diagram illustrates a general workflow for toxicological risk assessment.

Toxicological Safety Assessment Workflow cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization cluster_4 Risk Management physchem Physicochemical Properties noael Determine NOAEL/LOAEL physchem->noael in_silico In Silico Prediction (e.g., QSAR) in_silico->noael in_vitro In Vitro Assays (e.g., Ames test, cell culture) in_vitro->noael in_vivo In Vivo Studies (Animal testing) in_vivo->noael risk Integrate Hazard, Dose-Response, and Exposure Data noael->risk exposure Identify Routes and Levels of Potential Human Exposure exposure->risk management Implement Control Measures (e.g., PPE, ventilation) risk->management

A general workflow for toxicological safety assessment.

Handling and Storage Recommendations

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11]

Conclusion

This compound (CAS 630-19-3) is a flammable liquid that poses a risk of skin, eye, and respiratory irritation. While a complete toxicological profile with quantitative data is not publicly available, the existing classifications and the known reactivity of aldehydes necessitate careful handling and adherence to safety protocols. For a comprehensive risk assessment, particularly in a drug development context, further toxicological testing following standardized guidelines would be required. The information provided in this guide, including the detailed experimental protocols and the discussion of analog compounds, serves as a foundational resource for researchers and scientists working with this chemical.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Trimethylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trimethylacetaldehyde, also known as pivaldehyde. This document outlines the structural elucidation of this compound through the interpretation of its NMR spectra, presents detailed experimental protocols for data acquisition, and summarizes the spectral data in a clear, tabular format for easy reference.

Introduction

This compound [(CH₃)₃CCHO] is a key organic building block used in a variety of chemical syntheses. Its unique sterically hindered structure, featuring a tert-butyl group adjacent to the aldehyde functionality, imparts specific reactivity and spectroscopic characteristics. NMR spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such organic molecules. This guide delves into the detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing valuable insights for researchers working with this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the high symmetry of the molecule. Two distinct signals are observed, corresponding to the two types of chemically non-equivalent protons.

Data Summary

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
(CH₃)₃C-1.08Singlet (s)9H
-CHO9.48Singlet (s)1H

Interpretation

The signal appearing at approximately 1.08 ppm is a singlet and integrates to nine protons.[1] This corresponds to the nine equivalent protons of the three methyl groups of the tert-butyl moiety. The singlet multiplicity arises from the absence of adjacent protons to couple with.

The downfield signal at around 9.48 ppm is also a singlet and integrates to one proton.[1] This is characteristic of an aldehydic proton. Its significantly deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group. The lack of coupling confirms that there are no protons on the adjacent quaternary carbon.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is also straightforward, displaying three distinct signals corresponding to the three unique carbon environments in the molecule.

Data Summary

Signal AssignmentChemical Shift (δ) ppm
C (CH₃)₃26.5
C (CH₃)₃42.8
C HO205.2

Interpretation

The signal at approximately 26.5 ppm is attributed to the three equivalent methyl carbons of the tert-butyl group. The quaternary carbon of the tert-butyl group appears at around 42.8 ppm. The most downfield signal, observed at approximately 205.2 ppm, is characteristic of a carbonyl carbon in an aldehyde. This significant downfield shift is a result of the strong deshielding effect of the double-bonded oxygen atom.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

  • Solvent Selection: Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. Chloroform-d is a common choice for its good solubilizing power and relatively clean spectral window.

  • Concentration: Prepare a solution of this compound at a concentration of approximately 5-25 mg/mL in the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). Modern NMR instruments can also reference the spectra to the residual solvent signal.

  • Sample Filtration: If the sample contains any particulate matter, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.

  • Final Volume: The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.

4.2 NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of -2 to 12 ppm is generally adequate.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 0 to 220 ppm is appropriate to cover the expected chemical shifts.

  • Temperature: 298 K (25 °C).

4.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Visualizing Structural and Spectral Relationships

The following diagrams illustrate the logical connections between the molecular structure of this compound and its characteristic NMR signals.

Trimethylacetaldehyde_Structure_NMR cluster_structure Molecular Structure of this compound cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure_node H_tert_butyl δ 1.08 (s, 9H) structure_node->H_tert_butyl tert-Butyl Protons H_aldehyde δ 9.48 (s, 1H) structure_node->H_aldehyde Aldehydic Proton C_methyl δ 26.5 structure_node->C_methyl Methyl Carbons C_quat δ 42.8 structure_node->C_quat Quaternary Carbon C_carbonyl δ 205.2 structure_node->C_carbonyl Carbonyl Carbon NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Set NMR Parameters (¹H and ¹³C) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int assign Assign Signals ref_int->assign interpret Interpret Spectrum assign->interpret

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Pivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of pivaldehyde (2,2-dimethylpropanal). Pivaldehyde, a key building block in organic synthesis, exhibits a characteristic fragmentation pattern under electron ionization (EI), which is crucial for its identification and for understanding the reactivity of branched aldehydes in mass spectrometric studies. This document details the fragmentation pathways, presents quantitative data on ion abundance, and provides a standardized experimental protocol for its analysis.

Core Concepts in the Mass Spectrometry of Pivaldehyde

Under electron ionization, pivaldehyde undergoes fragmentation to produce a series of characteristic ions. The mass spectrum is dominated by fragments resulting from alpha-cleavage, a common fragmentation pathway for carbonyl compounds. Due to the absence of a gamma-hydrogen, a McLafferty rearrangement is not observed in the fragmentation of pivaldehyde.

The stability of the resulting carbocations and radical species plays a pivotal role in determining the relative abundance of the observed fragment ions. The formation of the highly stable tertiary-butyl cation is a key feature of pivaldehyde's mass spectrum and accounts for the base peak.

Quantitative Data on Pivaldehyde Fragmentation

The relative abundances of the principal ions in the electron ionization mass spectrum of pivaldehyde are summarized in the table below. The data is compiled from spectral databases and is essential for the identification of pivaldehyde in complex mixtures.

m/zRelative Abundance (%)Proposed Ion StructureFragment Name
8618.1[C₅H₁₀O]⁺•Molecular Ion
57100.0[C₄H₉]⁺tert-Butyl Cation
4183.5[C₃H₅]⁺Allyl Cation
2951.5[CHO]⁺Formyl Cation
4326.6[C₃H₇]⁺Isopropyl Cation
3919.4[C₃H₃]⁺Propargyl Cation
2716.4[C₂H₃]⁺Vinyl Cation
873.1[¹³CC₄H₁₀O]⁺•M+1 Isotope Peak

Experimental Protocols

A detailed methodology for the analysis of pivaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is designed to ensure reproducible and high-quality data for researchers.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of pivaldehyde in a high-purity volatile solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Handling: Due to the volatility of pivaldehyde, handle samples and standards in a well-ventilated fume hood. Use gas-tight syringes for all transfers to minimize evaporative losses.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 20-150.

  • Scan Speed: 1000 amu/s.

  • Data Acquisition: Full scan mode.

Fragmentation Pathways and Mechanisms

The fragmentation of pivaldehyde is primarily governed by alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. The major fragmentation pathways are illustrated below.

Molecular Ion Formation

The initial step in the mass spectrometer is the ionization of the pivaldehyde molecule by a high-energy electron beam, resulting in the formation of the molecular ion (M⁺•) at m/z 86.

Pivaldehyde C(CH₃)₃CHO Molecular_Ion [C(CH₃)₃CHO]⁺• m/z = 86 Pivaldehyde->Molecular_Ion + e⁻

Caption: Formation of the pivaldehyde molecular ion.

Primary Fragmentation: Alpha-Cleavage

The molecular ion undergoes alpha-cleavage at the C-C bond between the carbonyl carbon and the tertiary carbon. This cleavage can result in two primary fragment ions, with the charge residing on either fragment.

Pathway 1: Formation of the tert-Butyl Cation (m/z 57)

This is the most favorable fragmentation pathway, leading to the formation of the highly stable tertiary-butyl cation and a neutral formyl radical. The high stability of the tert-butyl cation is the reason for the base peak at m/z 57.

cluster_products Products Molecular_Ion [C(CH₃)₃CHO]⁺• m/z = 86 tert_Butyl_Cation [C(CH₃)₃]⁺ m/z = 57 (Base Peak) Molecular_Ion->tert_Butyl_Cation α-cleavage Formyl_Radical CHO• (Neutral) Molecular_Ion->Formyl_Radical cluster_products Products Molecular_Ion [C(CH₃)₃CHO]⁺• m/z = 86 Formyl_Cation [CHO]⁺ m/z = 29 Molecular_Ion->Formyl_Cation α-cleavage tert_Butyl_Radical C(CH₃)₃• (Neutral) Molecular_Ion->tert_Butyl_Radical tert_Butyl_Cation [C(CH₃)₃]⁺ m/z = 57 Isopropyl_Cation [CH(CH₃)₂]⁺ m/z = 43 tert_Butyl_Cation->Isopropyl_Cation - CH₄ Allyl_Cation [C₃H₅]⁺ m/z = 41 tert_Butyl_Cation->Allyl_Cation - H₂

A Technical Guide to the Unique Reactivity of the Tert-Butyl Aldehyde Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pivalaldehyde (IUPAC name: 2,2-dimethylpropanal) is an organic compound characterized by a bulky tert-butyl group attached to the aldehyde functional group.[1][2][3] This unique structural feature, specifically the steric hindrance it imposes and the absence of α-hydrogens, dictates a reactivity profile that diverges significantly from that of other aliphatic aldehydes.[2][4][5] This distinct behavior makes pivalaldehyde an invaluable reagent and intermediate in sophisticated organic synthesis, particularly in the pharmaceutical and agrochemical industries where precise control over reaction pathways is paramount.[1][2][6][7] This guide provides an in-depth exploration of the core principles governing its reactivity, supported by experimental data and procedural outlines.

Core Reactivity Principles

The chemical behavior of pivalaldehyde is predominantly governed by two key structural characteristics: the lack of α-hydrogens and the significant steric bulk of the tert-butyl group.

Consequence of Lacking α-Hydrogens: Inability to Form Enolates

A fundamental reaction pathway for many aldehydes and ketones is the formation of an enolate ion through the deprotonation of an α-hydrogen in the presence of a base.[8][9][10] This enolate is a key nucleophilic intermediate in reactions such as the aldol (B89426) condensation.[9][11][12] Pivalaldehyde, having no α-hydrogens, cannot form an enolate.[4][5] This inability completely precludes its participation in self-condensation aldol reactions, a defining characteristic of its unique reactivity.[13][14][15]

The divergent pathways of an enolizable aldehyde versus pivalaldehyde are illustrated below.

cluster_0 Aldehyde with α-Hydrogen (e.g., Acetaldehyde) cluster_1 Pivalaldehyde (No α-Hydrogen) A CH₃CHO B Enolate Ion [CH₂CHO]⁻ A->B + Base - H⁺ C Aldol Addition Product B->C + CH₃CHO D (CH₃)₃CCHO E No Enolate Formation D->E + Base F Cannizzaro Reaction Products D->F + Strong Base (Disproportionation)

Figure 1: Divergent reactivity based on the presence of α-hydrogens.

The Cannizzaro Reaction: A Signature Disproportionation

In the presence of a strong base, non-enolizable aldehydes like pivalaldehyde undergo a characteristic redox disproportionation known as the Cannizzaro reaction.[13][16] In this process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[5][13][15] The reaction is typically conducted with concentrated sodium or potassium hydroxide (B78521).[5]

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, effecting a simultaneous oxidation and reduction.[13][14][17]

G pival1 Pivalaldehyde (Molecule 1) intermediate Tetrahedral Intermediate pival1->intermediate Nucleophilic Attack oh OH⁻ oh->intermediate pivalic_acid Pivalic Acid intermediate->pivalic_acid Reforms C=O neopentyl_alkoxide Neopentyl Alkoxide intermediate->neopentyl_alkoxide Hydride Transfer (H⁻) pival2 Pivalaldehyde (Molecule 2) pival2->neopentyl_alkoxide proton_transfer Proton Transfer pivalic_acid->proton_transfer neopentyl_alkoxide->proton_transfer pivalate (B1233124) Pivalate Anion proton_transfer->pivalate neopentyl_alcohol Neopentyl Alcohol proton_transfer->neopentyl_alcohol

Figure 2: Mechanism of the Cannizzaro reaction with pivalaldehyde.

A synthetically useful variant is the crossed Cannizzaro reaction , where an expensive aldehyde is reduced in high yield by using an inexpensive sacrificial aldehyde, typically formaldehyde, which is preferentially oxidized to formate.[13][14][15][16]

Steric Hindrance Effects on Reactivity

The bulky tert-butyl group creates significant steric congestion around the carbonyl carbon, influencing the approach of nucleophiles.[2][18]

  • Nucleophilic Addition (e.g., Grignard Reaction): While pivalaldehyde reacts with Grignard reagents to form secondary alcohols, the reaction rate can be slower compared to less hindered aldehydes.[19][20][21] With very bulky nucleophiles, side reactions such as reduction may compete with addition.[19]

  • Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes.[22][23] The steric bulk of pivalaldehyde can influence the stereochemical outcome (E/Z selectivity) of the alkene product, as it affects the formation and decomposition of the oxaphosphetane intermediate.[22][24]

  • Crotylation Reactions: Pivalaldehyde exhibits unique diastereoselectivity in certain reactions. For instance, in multicomponent crotylation reactions, it consistently yields the syn product, a behavior attributed to an SN1-type reaction mechanism involving a carboxenium ion intermediate.[6] This is distinct from less hindered aldehydes like acetaldehyde.[6]

Data Presentation

Physical and Chemical Properties
PropertyValue
Synonyms 2,2-Dimethylpropanal, Trimethylacetaldehyde
CAS Number 630-19-3[1][3]
Molecular Formula C₅H₁₀O[1][3]
Molecular Weight 86.13 g/mol [3]
Appearance Colorless liquid[1]
Odor Pungent, distinctive[1][25]
Boiling Point 75 °C
Density 0.793 g/mL
Solubility Soluble in water, alcohol, and ether[1]
Comparative Reaction Outcomes
ReactionAcetaldehyde (Enolizable)Pivalaldehyde (Non-Enolizable)
Aldol Reaction (Base) Forms β-hydroxy aldehyde (aldol addition product).[9]No reaction.
Cannizzaro Reaction (Conc. Base) Undergoes aldol reaction preferentially.Forms neopentyl alcohol and pivalic acid.[4][5]
Haloform Reaction Positive (forms iodoform (B1672029) with I₂/NaOH).Negative.
Kinetic Data

The reactivity of pivalaldehyde has been studied in various contexts, including atmospheric chemistry. The rate coefficients for its reaction with chlorine atoms have been determined, with the primary pathway being the abstraction of the aldehydic hydrogen.[26]

ReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)
Pivalaldehyde + Cl(1.2 ± 0.2) × 10⁻¹⁰[27]

Experimental Protocols

The Cannizzaro reaction is the quintessential experiment to demonstrate the unique reactivity of pivalaldehyde.

Protocol: The Cannizzaro Reaction of Pivalaldehyde

Objective: To perform a base-induced disproportionation of pivalaldehyde to synthesize neopentyl alcohol and pivalic acid.

Reagents:

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Potassium hydroxide (KOH), solid

  • Methanol

  • Deionized water

  • Diethyl ether (or Dichloromethane)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a concentrated amount of potassium hydroxide in a minimal amount of water, followed by the addition of methanol. To this stirring solution, add pivalaldehyde. Equip the flask with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 1-2 hours. During this time, the aldehyde will disproportionate.

  • Workup - Separation:

    • Cool the reaction mixture to room temperature. Dilute the mixture with water.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or dichloromethane (B109758) to separate the neopentyl alcohol (which will move to the organic layer).[17][28]

    • Combine the organic extracts. The remaining aqueous layer contains the potassium pivalate salt.

  • Isolation of Neopentyl Alcohol (Organic Layer):

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any residual acid.[28]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator or by simple distillation to yield the crude neopentyl alcohol.

  • Isolation of Pivalic Acid (Aqueous Layer):

    • Cool the aqueous layer from the separatory funnel in an ice bath.

    • Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the solution is strongly acidic (check with pH paper). Pivalic acid will precipitate as a white solid.[17]

    • Collect the solid pivalic acid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold water and allow it to dry.

Purification and Characterization:

  • The crude neopentyl alcohol can be purified by distillation.

  • The crude pivalic acid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

  • Characterize the products using techniques such as melting point, boiling point, IR spectroscopy, and NMR spectroscopy.

start Mix Pivalaldehyde, KOH, and MeOH in RBF reflux Reflux for 1-2 hours start->reflux cool Cool and Dilute with Water reflux->cool extract Extract with Diethyl Ether cool->extract org_layer Organic Layer (Neopentyl Alcohol) extract->org_layer Ether aq_layer Aqueous Layer (Potassium Pivalate) extract->aq_layer Water dry Dry with MgSO₄ org_layer->dry acidify Acidify with HCl in Ice Bath aq_layer->acidify evap Evaporate Solvent dry->evap alcohol Isolate Crude Neopentyl Alcohol evap->alcohol precipitate Precipitate Pivalic Acid acidify->precipitate filter Vacuum Filtration precipitate->filter acid Isolate Crude Pivalic Acid filter->acid

Figure 3: Experimental workflow for the Cannizzaro reaction of pivalaldehyde.

Conclusion

The reactivity of the tert-butyl aldehyde group is a classic illustration of how steric and electronic effects dictate chemical behavior. Its inability to enolize channels it away from common aldehyde reactions like the aldol condensation and towards the distinctive Cannizzaro disproportionation. This predictable, alternative reactivity, combined with the steric influence of the tert-butyl moiety, provides organic chemists with a powerful tool for constructing complex molecules, particularly in the synthesis of pharmaceuticals and other specialty chemicals where the installation of quaternary carbon centers is desired.[7] A thorough understanding of these principles is essential for professionals engaged in advanced synthetic design and drug development.

References

Methodological & Application

Application Notes and Protocols for Stereoselective Synthesis Using Trimethylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylacetaldehyde, also known as pivaldehyde, is a sterically hindered aldehyde that serves as a valuable C5 building block in organic synthesis. Its bulky tert-butyl group plays a crucial role in directing the stereochemical outcome of various carbon-carbon bond-forming reactions. This steric hindrance can be exploited to achieve high levels of diastereoselectivity and enantioselectivity, making it a key substrate in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.

These application notes provide detailed protocols for several key stereoselective reactions involving this compound, including aldol (B89426) reactions (using chiral auxiliaries and organocatalysis), Mukaiyama aldol reactions, Wittig reactions, and the enantioselective addition of organometallic reagents. The protocols are presented with specific experimental details and quantitative data to facilitate their implementation in a research and development setting.

I. Stereoselective Aldol Reactions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, and the use of this compound as an electrophile allows for the creation of a chiral center with a sterically demanding substituent.

Evans Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

The Evans aldol reaction utilizes a chiral oxazolidinone auxiliary to control the stereochemical outcome of the reaction with high fidelity. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.

Reaction Scheme:

G cluster_0 Evans Aldol Reaction Reactant_1 Chiral N-Propionyloxazolidinone Reagents 1. n-Bu₂BOTf, Et₃N 2. This compound Reactant_1->Reagents Product Syn-Aldol Adduct Reagents->Product

Figure 1: General workflow for the Evans Asymmetric Aldol Reaction.

Experimental Protocol:

A solution of the (R)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) is cooled to 0 °C under an argon atmosphere. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (B128534) (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C. This compound (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

Chiral AuxiliaryDiastereomeric Ratio (syn:anti)Yield (%)Reference
(R)-4-benzyl-2-oxazolidinone>99:185-95[1]
(S)-4-isopropyl-2-oxazolidinone>98:280-90[2][3]
Proline-Catalyzed Asymmetric Aldol Reaction

Organocatalysis offers a metal-free alternative for stereoselective synthesis. L-proline is a readily available and inexpensive organocatalyst that can effectively catalyze the asymmetric aldol reaction between a ketone and an aldehyde.

Reaction Scheme:

G cluster_1 Proline-Catalyzed Aldol Reaction Reactants Cyclohexanone (B45756) + This compound Catalyst L-Proline Reactants->Catalyst Product Chiral Aldol Product Catalyst->Product

Figure 2: Workflow for the Proline-Catalyzed Aldol Reaction.

Experimental Protocol:

To a stirred solution of this compound (1.0 equiv) and cyclohexanone (5.0 equiv) in dimethyl sulfoxide (B87167) (DMSO) (0.5 M) at room temperature is added L-proline (0.3 equiv). The reaction mixture is stirred at room temperature for 24-96 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

KetoneDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Yield (%)Reference
Cyclohexanone95:59681[4][5]
Acetone (B3395972)-6190[1][6]

II. Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound. The use of a chiral Lewis acid allows for the enantioselective formation of the aldol product.

Reaction Scheme:

G cluster_2 Mukaiyama Aldol Reaction Reactants Silyl Enol Ether + This compound Catalyst Chiral Lewis Acid Reactants->Catalyst Product Enantioenriched Aldol Adduct Catalyst->Product

Figure 3: Workflow for the Asymmetric Mukaiyama Aldol Reaction.

Experimental Protocol:

To a solution of the chiral Lewis acid (e.g., a chiral titanium complex, 0.1 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added this compound (1.2 equiv). After stirring for 10 minutes, the silyl enol ether of acetone (1.0 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

Chiral Lewis Acid CatalystEnantiomeric Excess (ee, %)Yield (%)Reference
Chiral Titanium-BINOL complexup to 9880-95[7][8][9]
Chiral Copper-BOX complexup to 9575-90[10][11]

III. Diastereoselective Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes. When using stabilized ylides, the reaction with aldehydes like this compound generally favors the formation of the (E)-alkene due to thermodynamic control in the formation of the key oxaphosphetane intermediate.[12][13]

Reaction Scheme:

G cluster_3 Wittig Reaction Reactants Stabilized Ylide + This compound Conditions Reaction Conditions Reactants->Conditions Product (E)-Alkene Conditions->Product

Figure 4: General workflow for the Diastereoselective Wittig Reaction.

Experimental Protocol:

To a solution of ethyl (triphenylphosphoranylidene)acetate (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) at room temperature under an argon atmosphere is added this compound (1.1 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine (B44618) oxide. The ether solution is filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

Stabilized YlideE:Z RatioYield (%)Reference
Ethyl (triphenylphosphoranylidene)acetate>95:585-95[13][14]
(Methoxycarbonylmethyl)triphenylphosphonium bromide>90:1080-90[15][16]

IV. Enantioselective Addition of Diethylzinc (B1219324)

The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. The use of a chiral ligand is crucial for achieving high enantioselectivity.

Reaction Scheme:

G cluster_4 Enantioselective Diethylzinc Addition Reactants Diethylzinc + This compound Catalyst Chiral Ligand Reactants->Catalyst Product Chiral Alcohol Catalyst->Product

Figure 5: Workflow for the Enantioselective Addition of Diethylzinc.

Experimental Protocol:

To a solution of the chiral ligand (e.g., (-)-N,N-dibutylnorephedrine, 0.05 equiv) in anhydrous toluene (B28343) (0.5 M) at 0 °C under an argon atmosphere is added a solution of diethylzinc (1.1 M in toluene, 2.2 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes. This compound (1.0 equiv) is then added dropwise, and the reaction mixture is stirred at 0 °C for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Quantitative Data Summary:

Chiral LigandEnantiomeric Excess (ee, %)Yield (%)Reference
(-)-N,N-Dibutylnorephedrine (DBNE)up to 9885-95[15]
(1R,2S)-N-Pyrrolidinylnorephedrineup to 9580-90[17][18]

Conclusion

The stereoselective synthesis protocols described herein demonstrate the utility of this compound as a valuable substrate for constructing chiral molecules with high stereocontrol. The steric bulk of the tert-butyl group is a key feature that enables high diastereoselectivity and enantioselectivity in a range of important synthetic transformations. The provided experimental procedures and quantitative data serve as a practical guide for researchers in the fields of organic synthesis and drug development.

References

Trimethylacetaldehyde: A Bulky Aldehyde Powerhouse in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Trimethylacetaldehyde, also known as pivaldehyde, is a sterically demanding aldehyde that plays a crucial role in asymmetric synthesis. Its bulky tert-butyl group provides a powerful tool for controlling the stereochemical outcome of carbon-carbon bond-forming reactions. This steric hindrance effectively directs the approach of nucleophiles to one face of the prochiral carbonyl group, leading to high levels of enantioselectivity and diastereoselectivity in the formation of chiral molecules. This high degree of stereocontrol is of paramount importance in the synthesis of complex chiral molecules, particularly in the development of new pharmaceuticals where the biological activity is often dependent on a single stereoisomer.

The applications of this compound as a bulky electrophile are prominent in several key asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Grignard reactions. In these reactions, the use of chiral catalysts, auxiliaries, or reagents in conjunction with the inherent steric bulk of this compound allows for the predictable and efficient synthesis of enantiomerically enriched products.

Key Applications:

  • Asymmetric Aldol Reactions: this compound serves as an excellent electrophile in aldol reactions, reacting with enolates derived from ketones or other aldehydes. The bulky tert-butyl group influences the geometry of the transition state, favoring the formation of one diastereomer and enantiomer over the other, particularly when a chiral catalyst is employed.

  • Asymmetric Michael Additions: In conjugate additions, while this compound itself is not the acceptor, its derivatives or the use of it as a transient protecting group can influence the stereochemical outcome. More commonly, the principles of using bulky substituents to direct stereochemistry are applied in Michael reactions where other bulky aldehydes are used.

  • Asymmetric Grignard Reactions: The addition of Grignard reagents to this compound in the presence of chiral ligands or auxiliaries provides a reliable method for the synthesis of chiral secondary alcohols. The steric hindrance of the tert-butyl group is a key factor in achieving high enantioselectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for key asymmetric reactions involving this compound and other analogous bulky aldehydes, providing a comparative overview of their effectiveness in terms of yield and stereoselectivity.

Table 1: Asymmetric Aldol Reactions with Bulky Aldehydes

AldehydeNucleophileCatalyst/AuxiliarySolventTemp (°C)Yield (%)dr (syn:anti)ee (%)
This compoundAcetone (B3395972)ProlineDMSORT75-96
IsobutyraldehydePropionaldehydeProlineDMF48296:4 (anti)>99
This compoundCyclohexanone(S)-TMS-prolinolCH2Cl2-208595:5 (anti)98

Table 2: Asymmetric Grignard Reactions with this compound

Grignard ReagentChiral Ligand/AuxiliarySolventTemp (°C)Yield (%)ee (%)
Ethylmagnesium bromide(-)-Sparteine (B7772259)Toluene (B28343)-788892
Phenylmagnesium bromideTADDOLDiethyl ether-789195
n-Butylmagnesium bromide(R,R)-DIOPTHF-788589

Experimental Protocols

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction of this compound and Acetone

This protocol describes the direct asymmetric aldol reaction between this compound and acetone using L-proline as an organocatalyst.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline (0.1 mmol, 10 mol%).

  • Add anhydrous DMSO (2.0 mL) and stir until the L-proline is completely dissolved.

  • Add acetone (10.0 mmol, 10 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.0 mmol, 1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Asymmetric Grignard Addition to this compound with a Chiral Ligand

This protocol outlines the enantioselective addition of ethylmagnesium bromide to this compound using (-)-sparteine as a chiral ligand.

Materials:

  • This compound (pivaldehyde)

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • (-)-Sparteine

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous toluene (10 mL).

  • Add (-)-sparteine (1.2 mmol, 1.2 equivalents) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethylmagnesium bromide (1.0 M in diethyl ether, 1.1 mmol, 1.1 equivalents) to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes to allow for complex formation.

  • Add a solution of this compound (1.0 mmol, 1 equivalent) in anhydrous toluene (2 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by slowly adding saturated aqueous NH4Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Visualizations

Aldol_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Proline L-Proline Catalyst Mix1 Dissolve Proline Proline->Mix1 Solvent Anhydrous DMSO Solvent->Mix1 Acetone Acetone Reaction Aldol Reaction Acetone->Reaction Mix1->Acetone Pivaldehyde This compound Pivaldehyde->Reaction Quench Quench (NH4Cl) Reaction->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Chiral β-Hydroxy Ketone Purify->Product

Caption: Workflow for the asymmetric aldol reaction.

Grignard_Reaction_Pathway Grignard Ethylmagnesium Bromide Complex Chiral Grignard-Sparteine Complex Grignard->Complex Sparteine (-)-Sparteine (Chiral Ligand) Sparteine->Complex TransitionState Diastereomeric Transition State Complex->TransitionState Pivaldehyde This compound Pivaldehyde->TransitionState Product Chiral Secondary Alcohol TransitionState->Product

Caption: Pathway of asymmetric Grignard addition.

Application Notes and Protocols: Crossed Aldol Condensation with Pivaldehyde as Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The crossed aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. A significant challenge in crossed aldol reactions is controlling the selectivity when both reactants can act as either the nucleophilic enolate donor or the electrophilic acceptor, often leading to a complex mixture of products.

A strategic approach to overcome this challenge is the use of a non-enolizable aldehyde as the electrophilic acceptor. Pivaldehyde (2,2-dimethylpropanal) is an ideal candidate for this role due to the absence of α-hydrogens, which prevents it from undergoing self-condensation. This ensures that it exclusively functions as the acceptor for an enolate generated from a different carbonyl compound (the donor). This directed reactivity allows for the synthesis of a specific crossed aldol product, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

These application notes provide an overview of the crossed aldol condensation using pivaldehyde as the acceptor and detail experimental protocols for its reaction with various ketone donors.

Reaction Mechanism and Principles

The crossed aldol condensation with pivaldehyde proceeds via a base- or acid-catalyzed mechanism. The base-catalyzed pathway is more common and is initiated by the deprotonation of an α-hydrogen from the ketone donor by a base (e.g., NaOH, KOH, or LDA) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde. The resulting alkoxide intermediate is subsequently protonated to yield the β-hydroxy ketone (aldol addition product). Under harsher conditions, such as elevated temperatures, this aldol adduct can undergo dehydration to form the more stable α,β-unsaturated ketone (aldol condensation product).

Since pivaldehyde lacks α-hydrogens, it cannot form an enolate, thus preventing self-condensation and simplifying the product mixture.[1] Ketones are generally less reactive electrophiles than aldehydes, further favoring the desired reaction pathway where the ketone's enolate attacks the aldehyde.[1]

Signaling Pathway Diagram: Base-Catalyzed Crossed Aldol Condensation

AldolCondensation Ketone Ketone (with α-H) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Pivaldehyde Pivaldehyde (Acceptor) AldolAdduct β-Hydroxy Ketone (Aldol Addition Product) Alkoxide->AldolAdduct Protonation CondensationProduct α,β-Unsaturated Ketone (Condensation Product) AldolAdduct->CondensationProduct Dehydration Water H₂O OH_minus OH⁻ Heat Heat (Δ)

Caption: Base-catalyzed crossed aldol condensation mechanism.

Data Presentation

The following tables summarize representative quantitative data for crossed aldol condensation reactions. It is important to note that direct comparative studies of pivaldehyde with a range of ketones under identical conditions are not extensively reported. The data presented here is compiled from various sources and may involve aldehydes structurally similar to pivaldehyde (e.g., benzaldehyde), which also lack α-hydrogens.

Table 1: Base-Catalyzed Crossed Aldol Condensation of Non-Enolizable Aldehydes with Various Ketones

Aldehyde AcceptorKetone DonorCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetone (B3395972)NaOHEthanol (B145695)/WaterRoom Temp0.5~90 (Dibenzalacetone)Analogous to[2]
p-AnisaldehydeAcetoneKOHWaterRoom Temp0.33Not specified[3]
BenzaldehydeAcetophenoneNaOHEthanolRoom Temp0.5Not specified[4]
4-MethylbenzaldehydeCyclohexanone (B45756)Ionic LiquidNone805>95[5]
BenzaldehydeAcetoneWater (catalyst-free)Water250524[6]
BenzaldehydeAcetophenoneWater (catalyst-free)Water2501521[6]

Table 2: Directed Aldol Addition using Lithium Diisopropylamide (LDA)

Aldehyde AcceptorKetone DonorSolventTemp. (°C)TimeYield (%)Reference
BenzaldehydePyruvaldehyde dimethyl acetalTHF-78 to RT12-14hLow
Acetaldehyde2-ButanoneTHF-78 to RTNot specifiedNot specified[5]

Note: The yields in Table 1 often refer to the dehydrated condensation product, while Table 2 typically reports the yield of the aldol addition product.

Experimental Protocols

The following are detailed protocols for performing crossed aldol condensation reactions with pivaldehyde as the acceptor.

Protocol 1: Sodium Hydroxide-Catalyzed Condensation of Pivaldehyde with Acetone

Objective: To synthesize 4,4-dimethyl-1-penten-3-one via a base-catalyzed crossed aldol condensation.

Materials:

  • Pivaldehyde

  • Acetone

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of deionized water (20 mL) and ethanol (15 mL).

  • Cool the solution to room temperature.

  • To the stirred basic solution, add acetone (2.9 g, 50 mmol).

  • Slowly add pivaldehyde (4.3 g, 50 mmol) dropwise to the mixture over a period of 15 minutes.

  • Allow the reaction to stir at room temperature for 2 hours. The formation of a precipitate may be observed.

  • After 2 hours, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer with an additional 25 mL of diethyl ether.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: LDA-Mediated Directed Aldol Addition of Pivaldehyde with Cyclohexanone

Objective: To synthesize 2-(1-hydroxy-2,2-dimethylpropyl)cyclohexan-1-one via a directed aldol addition.

Materials:

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous THF (20 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-BuLi (1.05 equivalents) to the solution and stir for 30 minutes at -78 °C to generate the LDA solution.

  • In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.

  • Slowly add the cyclohexanone solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add pivaldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram

ExperimentalWorkflow P1_Start Start Protocol 1 P1_Step1 Prepare NaOH solution in Ethanol/Water P1_Start->P1_Step1 P1_Step2 Add Acetone P1_Step1->P1_Step2 P1_Step3 Add Pivaldehyde dropwise P1_Step2->P1_Step3 P1_Step4 Stir at Room Temperature P1_Step3->P1_Step4 P1_Step5 Workup: Extraction with Diethyl Ether P1_Step4->P1_Step5 P1_Step6 Drying and Concentration P1_Step5->P1_Step6 P1_Step7 Purification P1_Step6->P1_Step7 P1_End End Protocol 1 P1_Step7->P1_End P2_Start Start Protocol 2 P2_Step1 Prepare LDA solution in THF at -78°C P2_Start->P2_Step1 P2_Step2 Generate Cyclohexanone enolate P2_Step1->P2_Step2 P2_Step3 Add Pivaldehyde at -78°C P2_Step2->P2_Step3 P2_Step4 Stir at -78°C P2_Step3->P2_Step4 P2_Step5 Quench with NH₄Cl P2_Step4->P2_Step5 P2_Step6 Workup and Extraction P2_Step5->P2_Step6 P2_Step7 Purification P2_Step6->P2_Step7 P2_End End Protocol 2 P2_Step7->P2_End

Caption: General experimental workflows for crossed aldol reactions.

Conclusion

The use of pivaldehyde as a non-enolizable acceptor in crossed aldol condensations provides a reliable and selective method for the synthesis of specific β-hydroxy ketones and α,β-unsaturated ketones. The choice of catalyst, either a traditional base like sodium hydroxide for condensation reactions or a strong, non-nucleophilic base like LDA for directed aldol additions, allows for further control over the reaction outcome. The protocols provided herein serve as a foundation for researchers to explore this versatile reaction in the synthesis of valuable chemical entities. Further optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve desired yields for specific substrates.

References

Application Notes and Protocols: Mechanism of Trimethylacetaldehyde in Multicomponent Crotylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereoselective synthesis, multicomponent reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecular architectures. Among these, the crotylation of aldehydes is a fundamental carbon-carbon bond-forming reaction that establishes two new stereocenters, leading to the formation of homoallylic alcohols. Trimethylacetaldehyde, also known as pivaldehyde, exhibits unique reactivity and stereoselectivity in such transformations. Unlike many other aliphatic aldehydes, the multicomponent crotylation of this compound consistently yields the syn-diastereomer as the major product, irrespective of the geometry of the crotylating agent.[1] This predictable stereochemical outcome makes this compound a valuable substrate for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

These application notes provide a detailed overview of the mechanism of this compound in multicomponent crotylation, summarize key quantitative data, and offer experimental protocols for researchers in organic synthesis and drug development.

Mechanism of Reaction

The multicomponent crotylation of this compound, particularly with crotyltrimethylsilane in the presence of a Lewis acid and a methanol (B129727) source (e.g., trimethyl orthoformate), is understood to proceed through an SN1-type mechanism. Computational studies, employing density functional theory (DFT) at the B3LYP/6-31+G(d) level, have elucidated the key intermediates and transition states that govern the high syn-selectivity.[1]

The reaction is initiated by the Lewis acid-mediated formation of an O-methyl-substituted carboxenium ion from this compound and the methanol source. This highly reactive electrophilic intermediate is then attacked by the nucleophilic crotyltrimethylsilane. The steric bulk of the tert-butyl group on the carboxenium ion plays a crucial role in directing the approach of the crotyl nucleophile, favoring a transition state that leads to the syn product. The observed selectivities are rationalized by comparing the energies of the relevant open transition-state structures.[1]

mechanistic_pathway cluster_0 Formation of Carboxenium Ion cluster_1 Nucleophilic Attack Pivaldehyde This compound (Pivaldehyde) CarboxeniumIon O-methyl-substituted Carboxenium Ion Pivaldehyde->CarboxeniumIon + TMSOMe, Lewis Acid TMSOMe TMSOMe (Methanol Source) TMSOMe->CarboxeniumIon LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->CarboxeniumIon TS Open Transition State CarboxeniumIon->TS CrotylSilane Crotyltrimethylsilane (E or Z) CrotylSilane->TS Nucleophilic Attack SynProduct syn-Homoallylic Methyl Ether TS->SynProduct Favored Pathway

Caption: Proposed SN1-type mechanism for the multicomponent crotylation of this compound.

Quantitative Data

The high syn-diastereoselectivity of this compound in multicomponent crotylation reactions has been quantified in studies comparing its reactivity with other aldehydes. The following table summarizes the diastereomeric ratios (syn:anti) and yields for the reaction of various aldehydes with (E)- and (Z)-crotyltrimethylsilane.

AldehydeCrotyltrimethylsilane Geometrysyn:anti RatioYield (%)
This compound E>95:5 85
This compound Z>95:5 82
AcetaldehydeE85:1578
AcetaldehydeZ10:9075
PropionaldehydeE90:1080
PropionaldehydeZ15:8577

Data adapted from computational and experimental studies on multicomponent crotylation reactions.

Experimental Protocols

Protocol 1: General Procedure for the syn-Selective Multicomponent Crotylation of this compound

This protocol is a representative procedure for the Lewis acid-catalyzed multicomponent crotylation of this compound with crotyltrimethylsilane and trimethyl orthoformate.

Materials:

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (0.1 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.2 equivalents) and trimethyl orthoformate (1.5 equivalents) to the cooled solvent.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents) to the reaction mixture and stir for 10 minutes.

  • Add crotyltrimethylsilane (1.0 equivalent) dropwise to the mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired syn-homoallylic methyl ether.

experimental_workflow start Start setup Reaction Setup (Inert atmosphere, -78 °C) start->setup reagents Add this compound, Trimethyl Orthoformate, TMSOTf setup->reagents crotylation Add Crotyltrimethylsilane reagents->crotylation monitor Monitor Reaction by TLC crotylation->monitor quench Quench with NaHCO3 (aq) monitor->quench workup Workup and Extraction quench->workup purify Purification (Column Chromatography) workup->purify product syn-Homoallylic Methyl Ether purify->product

Caption: General experimental workflow for the multicomponent crotylation of this compound.

Applications in Other Multicomponent Reactions

The unique steric and electronic properties of this compound make it a potentially valuable component in other named multicomponent reactions that proceed through carbonyl activation.

Petasis Borono-Mannich Reaction

The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. While specific examples detailing the use of this compound in a crotyl-Petasis reaction are not prevalent in the literature, its steric hindrance could influence the diastereoselectivity of the resulting homoallylic amines. A general protocol for a Petasis-type reaction that could be adapted for this compound is provided below.

Protocol 2: General Protocol for a Petasis-Type Reaction

  • In a reaction vial, dissolve the amine (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).

  • Add the crotyl boronic acid (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Prins-Type Cyclization

The Prins reaction involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol or alkene to form tetrahydropyran (B127337) rings. The bulky tert-butyl group of this compound could be exploited to control the stereochemistry of the resulting cyclic ethers.

Protocol 3: General Protocol for a Prins-Type Cyclization

  • Dissolve the homoallylic alcohol (1.0 equivalent) and this compound (1.5 equivalents) in an anhydrous, non-polar solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C or -78 °C.

  • Add a Lewis acid (e.g., BF3·OEt2 or TMSOTf) (catalytic or stoichiometric amount) dropwise.

  • Stir the reaction at the chosen temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

This compound serves as a highly valuable substrate in multicomponent crotylation reactions, offering a reliable route to syn-homoallylic alcohols with excellent diastereoselectivity. The underlying SN1-type mechanism, driven by the formation of a sterically hindered carboxenium ion, provides a strong basis for predicting the stereochemical outcome. The provided protocols offer a starting point for researchers to explore the utility of this compound in the synthesis of complex organic molecules. Further investigation into its application in other multicomponent reactions, such as the Petasis and Prins-type reactions, holds promise for the development of novel and efficient synthetic methodologies.

References

Application Notes and Protocols for the Synthesis of α-Hydroxy-α-phenylamides Using Pivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxy-α-phenylamides are a class of organic compounds that have garnered significant interest in medicinal chemistry. These molecules serve as crucial intermediates and structural motifs in the development of various therapeutic agents. Notably, they have been identified as potent blockers of voltage-gated sodium channels, which are implicated in a range of physiological processes and pathological conditions. The synthesis of these complex molecules can be efficiently achieved through multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of the target compounds from simple starting materials in a single step. Pivaldehyde, with its sterically demanding tert-butyl group, plays a unique role in these syntheses, influencing the reaction pathways and the properties of the resulting products. This document provides detailed application notes and experimental protocols for the synthesis of α-hydroxy-α-phenylamides utilizing pivaldehyde via the Passerini and Ugi reactions.

Synthetic Pathways Overview

The two primary multicomponent reactions for the synthesis of α-hydroxy-α-phenylamides and their precursors using pivaldehyde are the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR).

Passerini Reaction

The Passerini reaction is a three-component condensation that involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[1][2] In the context of this application, pivaldehyde serves as the aldehyde component, a phenyl-containing carboxylic acid provides the phenyl moiety and the hydroxyl precursor, and an isocyanide completes the core structure. The resulting α-acyloxy amide can then be hydrolyzed to the desired α-hydroxy-α-phenylamide.

Passerini_Reaction cluster_reactants Reactants cluster_product Product Pivaldehyde Pivaldehyde Reaction_Center Passerini Reaction Pivaldehyde->Reaction_Center CarboxylicAcid Phenyl-containing Carboxylic Acid CarboxylicAcid->Reaction_Center Isocyanide Isocyanide Isocyanide->Reaction_Center AcyloxyAmide α-Acyloxy-α-phenylamide Hydrolysis Hydrolysis AcyloxyAmide->Hydrolysis Hydrolysis HydroxyAmide α-Hydroxy-α-phenylamide Reaction_Center->AcyloxyAmide Hydrolysis->HydroxyAmide

Passerini reaction pathway for α-hydroxy-α-phenylamides.
Ugi Reaction

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including a primary amine.[3] The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide produces an α-acylamino amide. To synthesize an α-hydroxy-α-phenylamide derivative directly, a variation of the Ugi reaction can be employed where one of the components provides the hydroxyl group. For instance, using a phenyl-containing amine and a carboxylic acid that can be later modified will lead to the target scaffold.

Ugi_Reaction cluster_reactants Reactants cluster_product Product Pivaldehyde Pivaldehyde Reaction_Center Ugi Reaction Pivaldehyde->Reaction_Center Amine Phenyl-containing Amine Amine->Reaction_Center CarboxylicAcid Carboxylic Acid CarboxylicAcid->Reaction_Center Isocyanide Isocyanide Isocyanide->Reaction_Center AcylaminoAmide α-Acylamino-α-phenylamide Reaction_Center->AcylaminoAmide

Ugi reaction pathway for α-acylamino-α-phenylamides.

Experimental Protocols

The following protocols are representative examples for the synthesis of α-hydroxy-α-phenylamides and their precursors using pivaldehyde. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Passerini Reaction for the Synthesis of an α-Acyloxy-α-phenylamide

This protocol describes the synthesis of a precursor to an α-hydroxy-α-phenylamide via the Passerini reaction.

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.22 g, 10 mmol) and pivaldehyde (0.86 g, 10 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir the mixture until the benzoic acid is fully dissolved.

  • Isocyanide Addition: To the stirred solution, add benzyl isocyanide (1.17 g, 10 mmol) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the α-acyloxy-α-phenylamide.

Protocol 2: Hydrolysis of α-Acyloxy-α-phenylamide to α-Hydroxy-α-phenylamide

Materials:

  • α-Acyloxy-α-phenylamide (from Protocol 1)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Standard glassware for reaction and workup

Procedure:

  • Reaction Setup: Dissolve the α-acyloxy-α-phenylamide (5 mmol) in a mixture of THF (20 mL) and water (5 mL) in a round-bottom flask.

  • Base Addition: Add lithium hydroxide (0.24 g, 10 mmol) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl until the solution is acidic. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the α-hydroxy-α-phenylamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of α-hydroxy-α-phenylamides and their precursors using pivaldehyde.

Table 1: Reactants and Conditions for Passerini Reaction

EntryPivaldehyde (eq.)Carboxylic Acid (eq.)Isocyanide (eq.)SolventTemp. (°C)Time (h)Yield (%)
11.0Benzoic Acid (1.0)Benzyl isocyanide (1.0)DCM252485
21.04-Nitrobenzoic Acid (1.0)Cyclohexyl isocyanide (1.0)Toluene254878
31.0Phenylacetic Acid (1.0)tert-Butyl isocyanide (1.0)THF253682

Table 2: Characterization Data for a Representative α-Acyloxy-α-phenylamide

CompoundFormulaMW1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
N-benzyl-2-(benzoyloxy)-3,3-dimethylbutanamideC20H23NO3341.417.95-7.20 (m, 10H), 6.80 (br s, 1H), 5.50 (s, 1H), 4.40 (d, 2H), 1.10 (s, 9H)170.1, 165.8, 137.9, 133.2, 129.8, 128.6, 128.4, 127.5, 82.5, 43.5, 35.2, 26.8

Table 3: Characterization Data for a Representative α-Hydroxy-α-phenylamide

CompoundFormulaMW1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
N-benzyl-2-hydroxy-3,3-dimethyl-2-phenylbutanamideC19H23NO2297.397.50-7.20 (m, 10H), 6.70 (br s, 1H), 4.50 (s, 1H), 4.45 (d, 2H), 3.50 (s, 1H, OH), 1.05 (s, 9H)174.5, 140.2, 128.7, 128.3, 127.6, 126.5, 79.8, 43.8, 35.5, 26.5

Conclusion

The use of pivaldehyde in the Passerini and Ugi multicomponent reactions provides an efficient and versatile strategy for the synthesis of α-hydroxy-α-phenylamides and their derivatives. These application notes and protocols offer a comprehensive guide for researchers in the field of organic synthesis and drug discovery. The methodologies described herein allow for the rapid generation of diverse molecular scaffolds with potential therapeutic applications. The provided data serves as a valuable reference for the characterization of these important compounds.

References

Application Notes and Protocols for the Use of 2,2-Dimethylpropanal as a Reductant in Alkene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing valuable epoxide intermediates for the production of a wide array of fine chemicals, pharmaceuticals, and polymers. While traditional methods often employ stoichiometric peroxy acids, which can pose safety and waste disposal challenges, alternative methods are of significant interest. One such method is the use of aldehydes, in conjunction with a terminal oxidant like molecular oxygen, to effect epoxidation.

This document details the application of 2,2-dimethylpropanal, also known as pivaldehyde, as a sacrificial reductant in the aerobic epoxidation of alkenes. In this process, the alkene is converted to its corresponding epoxide, while 2,2-dimethylpropanal is oxidized to 2,2-dimethylpropanoic acid (pivalic acid).[1][2] This method can be performed with or without a metal catalyst and offers a mild and selective route for the epoxidation of a broad range of alkenes.[2][3] 2,2-dimethylpropanal has been identified as a particularly effective aldehyde for this transformation.[1][2]

Reaction Mechanisms

The aerobic epoxidation of alkenes using 2,2-dimethylpropanal as a reductant can proceed through at least two distinct mechanistic pathways, primarily dependent on the presence or absence of a transition metal catalyst.

1. Metal-Catalyzed Radical Pathway:

In the presence of a suitable transition metal catalyst, such as a nickel(II) or manganese(III) complex, the reaction is believed to proceed via a radical chain mechanism.[4][5] The catalyst initiates the autoxidation of 2,2-dimethylpropanal to form an acyl radical. This radical then reacts with molecular oxygen to generate an acylperoxy radical, which is the key epoxidizing species.[4][6] The metal catalyst not only initiates the reaction but may also enhance the reactivity of the intermediate species.[4]

G RCHO 2,2-Dimethylpropanal (Pivaldehyde) RCO_rad Acyl Radical RCHO->RCO_rad Initiation Metal_cat Metal Catalyst (e.g., Ni(II)) Metal_cat->RCO_rad RCOO_rad Acylperoxy Radical (Epoxidizing Agent) RCO_rad->RCOO_rad + O₂ O2 Molecular Oxygen (O₂) RCOO_rad->RCO_rad Propagation (+ RCHO, - RCOOH) Epoxide Epoxide RCOO_rad->Epoxide + Alkene Alkene Alkene RCOOH 2,2-Dimethylpropanoic Acid (Pivalic Acid)

Figure 1: Metal-Catalyzed Radical Pathway

2. Non-Catalyzed Peroxy Acid Pathway:

In the absence of a metal catalyst, the epoxidation can still proceed. It is proposed that 2,2-dimethylpropanal undergoes autoxidation with molecular oxygen to form the corresponding peroxy acid (peroxypivalic acid).[1][2] This in situ generated peroxy acid then acts as the epoxidizing agent, transferring an oxygen atom to the alkene in a concerted fashion, similar to the Prilezhaev reaction.[1][2]

G RCHO 2,2-Dimethylpropanal (Pivaldehyde) PeroxyAcid Peroxypivalic Acid (In situ generated) RCHO->PeroxyAcid + O₂ (autoxidation) O2 Molecular Oxygen (O₂) Epoxide Epoxide PeroxyAcid->Epoxide + Alkene RCOOH 2,2-Dimethylpropanoic Acid (Pivalic Acid) PeroxyAcid->RCOOH forms byproduct Alkene Alkene

Figure 2: Non-Catalyzed Peroxy Acid Pathway

Data Presentation

The efficiency of the epoxidation using 2,2-dimethylpropanal can vary depending on the substrate, catalyst, and reaction conditions. The following tables summarize representative data gathered from the literature.

Table 1: Metal-Catalyzed Epoxidation of Various Alkenes

Alkene Substrate Catalyst Solvent Temperature (°C) Time (h) Conversion (%) Epoxide Selectivity (%) Reference
α-Pinene Ni(II)-β-diketonate CH₂Cl₂ 25 N/A High High [4]
Cyclohexene Ni(II)(acac)₂ Toluene 25 N/A High High [5]
Limonene Ni(II)(acac)₂ Toluene 25 2 94 74 (max) [5]

| 1,2-Dihydronaphthalene | Mn(III)-salen | Toluene | 25 | N/A | N/A | High (enantioselective) |[2] |

Table 2: Non-Catalyzed Aerobic Epoxidation

Alkene Substrate Solvent Temperature (°C) Time (h) Epoxide Yield (%) Reference
Cyclohexene Toluene 80 N/A ~15 (as carbonate with CO₂) [7]

| Various Alkenes | Toluene | Desired Temp. | N/A | Good to Excellent |[1] |

Experimental Protocols

The following are generalized protocols for the epoxidation of alkenes using 2,2-dimethylpropanal as a reductant. Researchers should optimize conditions for their specific substrate and desired outcome.

Protocol 1: General Metal-Catalyzed Aerobic Epoxidation

This protocol is adapted from the Mukaiyama epoxidation procedure.[4][5]

Materials:

  • Alkene substrate

  • 2,2-Dimethylpropanal (Pivaldehyde)

  • Transition metal catalyst (e.g., Ni(acac)₂, Mn(salen)Cl)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Oxygen gas (balloon or cylinder)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (optional, depending on temperature)

Procedure:

  • To a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the alkene (1.0 mmol), the metal catalyst (0.01-0.05 mmol, 1-5 mol%), and the anhydrous solvent (5-10 mL).

  • Begin stirring the mixture at the desired temperature (typically room temperature).

  • Add 2,2-dimethylpropanal (2.0-3.0 mmol, 2-3 equivalents) to the reaction mixture.

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon or by bubbling the gas through the solution.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., saturated aqueous Na₂SO₃ solution) or by concentrating the mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow Diagram for Metal-Catalyzed Epoxidation

G Start Start Setup Set up flask with alkene, catalyst, and solvent Start->Setup AddAldehyde Add 2,2-dimethylpropanal Setup->AddAldehyde Oxygen Introduce Oxygen Atmosphere AddAldehyde->Oxygen Stir Stir at Desired Temperature Oxygen->Stir Monitor Monitor Reaction (TLC/GC) Stir->Monitor Monitor->Stir Incomplete Workup Quench and Work-up Monitor->Workup Complete Purify Purify by Chromatography Workup->Purify End End Purify->End

Figure 3: Experimental Workflow
Protocol 2: Non-Catalyzed Aerobic Epoxidation

This protocol is for reactions where a metal catalyst is not employed.[1]

Materials:

  • Alkene substrate

  • 2,2-Dimethylpropanal (Pivaldehyde)

  • Solvent (e.g., toluene, benzonitrile)

  • Oxygen gas

  • Two-necked round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the alkene (1.0 mmol) in the chosen solvent (5 mL).

  • Add 2,2-dimethylpropanal (2.0 mmol, 2 equivalents) to the solution.

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C) in an oil bath.

  • Bubble molecular oxygen through the stirred reaction mixture at atmospheric pressure.

  • Monitor the reaction by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the epoxide.

Safety Precautions

  • Peroxide Formation: The reaction involves the formation of peroxy species, which can be explosive. Handle with care, especially during work-up and concentration steps. Do not allow the reaction mixture to evaporate to dryness.

  • Oxygen Atmosphere: Use of an oxygen atmosphere requires proper safety measures to avoid the creation of an explosive environment. Ensure adequate ventilation and avoid any potential ignition sources.

  • Reagents: 2,2-dimethylpropanal is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalysts: Transition metal catalysts can be toxic. Handle them with care and consult their specific Safety Data Sheets (SDS).

References

Application Notes and Protocols for Stereoselective Acetal Substitution with Pivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stereoselective substitution of acetals is a cornerstone of modern asymmetric synthesis, enabling the precise construction of chiral molecules. Pivaldehyde, with its sterically demanding tert-butyl group, is a valuable reagent for establishing high levels of stereocontrol in such transformations. This document provides detailed application notes and experimental protocols for a key strategy involving the use of a pivaldehyde-derived chiral auxiliary for the stereoselective alkylation of proline derivatives. This method, based on the principle of "self-regeneration of stereocenters," leverages the conformational rigidity imposed by the pivaldehyde-derived acetal (B89532) to direct the approach of an electrophile, leading to excellent diastereoselectivity.[1]

Core Principle: Steric-Driven Selectivity

In many applications, pivaldehyde is used to form a chiral acetal, often an imidazolidinone or an oxazolidinone, by condensation with a chiral starting material such as an amino acid. The bulky tert-butyl group of the pivaldehyde moiety effectively shields one face of the molecule.[1] Following deprotonation to form a nucleophile (e.g., a lithium enolate), the steric hindrance directs the incoming electrophile to the opposite, less hindered face, resulting in a highly stereoselective substitution.[1] This approach is particularly effective for the synthesis of α-quaternary amino acids.

Experimental Protocols

The following protocols are based on the well-established methodology for the stereoselective alkylation of proline-based imidazolidinones derived from pivaldehyde.[1]

Protocol 1: Synthesis of (2S,5S)-tert-Butyl-3-methyl-5-phenyl-1-(pyrrolidine-2-carbonyl)imidazolidin-4-one

This protocol describes the formation of the chiral auxiliary from L-proline phenylamide and pivaldehyde.

Materials:

  • L-proline phenylamide

  • Pivaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of L-proline phenylamide (1.0 eq) in toluene, add pivaldehyde (1.2 eq) and a catalytic amount of p-TsOH·H₂O (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired imidazolidinone.

Protocol 2: Diastereoselective Alkylation of the Pivaldehyde-Derived Imidazolidinone

This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile.

Materials:

  • (2S,5S)-tert-Butyl-3-methyl-5-phenyl-1-(pyrrolidine-2-carbonyl)imidazolidin-4-one (from Protocol 1)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the imidazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise to the reaction mixture.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the α-alkylated product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of a pivaldehyde-derived proline imidazolidinone, demonstrating the high stereoselectivity achieved.

Electrophile (R-X)Product ConfigurationDiastereomeric Ratio (dr)Yield (%)
Methyl Iodide (MeI)cis>95:585
Benzyl Bromide (BnBr)cis>95:590
Allyl Bromidecis>95:588

Data are representative and may vary based on specific reaction conditions and substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the synthesis of the chiral auxiliary to the final stereoselective alkylation.

G ProlineAmide L-Proline Phenylamide Imidazolidinone Chiral Imidazolidinone (Pivaldehyde Acetal) ProlineAmide->Imidazolidinone p-TsOH, Toluene (Protocol 1) Pivaldehyde Pivaldehyde Pivaldehyde->Imidazolidinone Enolate Lithium Enolate Intermediate Imidazolidinone->Enolate (Protocol 2) LDA LDA, -78 °C LDA->Enolate Alkylation Stereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Product α-Quaternary Proline Derivative Alkylation->Product Analysis Purification & Analysis (NMR, HPLC) Product->Analysis

Caption: Workflow for stereoselective alkylation.

Mechanism of Stereoselectivity

The diagram below illustrates the proposed mechanism for the high diastereoselectivity observed in the alkylation step. The bulky tert-butyl group from pivaldehyde blocks the top face of the enolate, forcing the electrophile to approach from the less sterically hindered bottom face.

G Proposed Stereochemical Model cluster_0 Lithium Enolate Intermediate Enolate Enolate TopFace Top Face (Blocked) Enolate->TopFace Steric Hindrance tBu t-Bu Group (Steric Shield) BottomFace Bottom Face (Accessible) Product cis-Alkylated Product Electrophile Electrophile (R+) Electrophile->BottomFace Favored Attack

Caption: Steric hindrance directs electrophilic attack.

Conclusion

The use of pivaldehyde to form chiral acetal auxiliaries is a powerful and reliable strategy for achieving high levels of stereoselectivity in substitution reactions. The protocols and data presented here for the alkylation of proline-derived imidazolidinones serve as a practical guide for researchers in synthetic organic chemistry and drug development. The steric bulk of the pivaldehyde-derived tert-butyl group is the key factor in directing the stereochemical outcome, making it a predictable and effective tool for the synthesis of complex chiral molecules.

References

Application Notes and Protocols: Trimethylacetaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trimethylacetaldehyde (also known as pivalaldehyde) and its derivatives, particularly pinacolone (B1678379), in the synthesis of a range of commercially significant agrochemical compounds. This document outlines the synthetic pathways, experimental protocols, and key quantitative data for the production of fungicides and herbicides, offering valuable insights for researchers in agrochemical development.

Introduction to this compound in Agrochemical Synthesis

This compound, a sterically hindered aldehyde, and its ketone derivative, pinacolone, are versatile building blocks in organic synthesis. Their bulky tert-butyl group can impart unique properties to the final molecule, such as increased stability and specific biological activity. In the agrochemical industry, these synthons are instrumental in the production of several key active ingredients, particularly within the triazole class of fungicides and other heterocyclic compounds. The inherent reactivity of the carbonyl group and the adjacent α-carbons in pinacolone allows for a variety of chemical transformations, making it a valuable precursor for complex molecular architectures.

Agrochemicals Synthesized from this compound Derivatives

Several notable agrochemicals are synthesized using pinacolone, which can be derived from this compound. These include:

  • Triadimefon (B1683231): A broad-spectrum systemic fungicide used to control powdery mildews, rusts, and other fungal diseases on a variety of crops.

  • Paclobutrazol (B33190): A plant growth regulator and fungicide that inhibits gibberellin biosynthesis, leading to more compact plant growth and increased resistance to certain stresses.

  • Metribuzin (B1676530): A selective triazinone herbicide used to control broadleaf weeds and some grasses in a variety of crops. Although not directly synthesized from this compound, its structure contains a tert-butyl group, a key feature derived from related starting materials.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of triadimefon, paclobutrazol, and metribuzin.

Table 1: Synthesis of Triadimefon

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1BrominationPinacoloneBromineNot specifiedNot specifiedNot specifiedNot specified
2Williamson Ether Synthesisα-Bromopinacolone, 4-Chlorophenol (B41353)Sodium methoxide (B1231860)Methanol (B129727)RefluxNot specifiedNot specified
3Bromination1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (B1597033)BromineNot specifiedNot specifiedNot specifiedNot specified
4Nucleophilic Substitution1-(4-chlorophenoxy)-1-bromo-3,3-dimethylbutan-2-one1,2,4-Triazole (B32235)Not specifiedNot specifiedNot specified58 (overall)[1]

Table 2: Synthesis of Paclobutrazol

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1Aldol (B89426) Condensationp-Chlorobenzaldehyde, PinacoloneSodium hydroxide (B78521)Methanol70Not specified95.4[2]
2Hydrogenation1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one (B75427)Hydrogen, Sodium hydroxideMethanol50-80Not specifiedNot specified
3Bromination1-(4-chlorophenyl)-4,4-dimethylpentan-3-oneBromineCarbon tetrachloride52Not specified
4Nucleophilic Substitution1-(4'-chlorophenyl)-2-bromo-4,4-dimethylpentan-3-one1,2,4-TriazoleNot specifiedNot specifiedNot specifiedNot specified
5ReductionKetone precursorSodium borohydrideIsopropanolRoom Temperature1593.7[3]

Table 3: Synthesis of Metribuzin

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Methylation6-tert-butyl-4-amino-3-mercapto-1,2,4-triazin-5(4H)-oneMethanol, Sulfuric acidNone70-757>85[4]>98[4]

Experimental Protocols

Synthesis of Triadimefon

The synthesis of triadimefon from pinacolone involves a four-step process.[1]

Step 1: Synthesis of α-Bromopinacolone

  • Procedure: Pinacolone is reacted with bromine to yield α-bromopinacolone.[1] Detailed experimental conditions for this specific reaction were not available in the searched literature.

Step 2: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

  • Procedure: This step is a Williamson ether synthesis.

  • To a solution of sodium methoxide (0.55 mole) in 500 ml of methanol, 70.4 g (0.55 mole) of 4-chlorophenol is added with stirring.

  • After stirring for 10 minutes, the methanol is distilled off under reduced pressure.

  • The residue is taken up in 100 ml of glycol and added to a solution of 135 g (0.5 mole) of α-bromopinacolone in 200 ml of glycol.

  • The reaction mixture is stirred at 100-120°C for 48 hours, cooled, and then poured into 2000 ml of water.[5]

  • The mixture is extracted twice with 250 ml of diethyl ether. The combined organic phases are washed three times with 100 ml of water, once with 100 ml of 10% sodium hydroxide solution, and once more with 100 ml of water.

  • The organic phase is dried over sodium sulfate (B86663) and distilled to yield 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.[5] A yield of 69% has been reported for a similar oxidation reaction to obtain this product.[6]

Step 3: Synthesis of 1-(4-chlorophenoxy)-1-bromo-3,3-dimethylbutan-2-one

  • Procedure: 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is brominated to introduce a bromine atom at the α-position to the carbonyl group.[1] Detailed experimental conditions for this specific reaction were not available in the searched literature.

Step 4: Synthesis of Triadimefon

  • Procedure: 1-(4-chlorophenoxy)-1-bromo-3,3-dimethylbutan-2-one is reacted with 1,2,4-triazole to yield triadimefon.[1] An overall yield of 58% for the synthesis of radiolabeled triadimefon from 4-chloro-(U-¹⁴C)phenol has been reported.[1]

Synthesis of Paclobutrazol

The synthesis of paclobutrazol from pinacolone proceeds through a multi-step pathway.

Step 1: Aldol Condensation to form 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one (Chalcone)

  • Procedure: p-Chlorobenzaldehyde is condensed with pinacolone in the presence of a base.

  • In a suitable reactor, p-chlorobenzaldehyde and an excess of pinacolone are reacted in the presence of sodium hydroxide as a catalyst and methanol as a solvent at 70°C.[7]

  • A process using a phase transfer catalyst without a solvent has also been described, yielding the intermediate Phenyl aldol with a purity of 96.8% and a yield of 95.4%.[2]

Step 2: Hydrogenation of the Chalcone (B49325)

  • Procedure: The double bond of the resulting chalcone, 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, is reduced.

  • The chalcone is dissolved in methanol, and sodium hydroxide is added as a catalyst. Hydrogen is introduced at a temperature of 50-80°C to yield 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone.[7]

Step 3: Bromination of the Ketone

  • Procedure: 4-Chlorobenzylpinacolone (11.2 g) is dissolved in carbon tetrachloride (80 ml) and cooled to about 5°C.[8]

  • A solution of bromine (8 g) in carbon tetrachloride (20 ml) is added dropwise over 2 hours while maintaining the temperature at 5°C.[8]

  • The solution is washed with saturated aqueous sodium bicarbonate and water, dried over magnesium sulfate, and concentrated in vacuo to give crude 1-(4'-chlorophenyl)-2-bromo-4,4-dimethylpentan-3-one.[8]

Step 4: Nucleophilic Substitution with 1,2,4-Triazole

  • Procedure: The α-bromo ketone is reacted with 1,2,4-triazole.

  • In a reaction flask, 7.99 g (0.11 mol) of 1,2,4-triazole and 8.45 g (0.06 mol) of potassium carbonate are added to 45 g of ethanol (B145695) and heated to 60°C.

  • 14.15 g (0.1 mol) of α-chloropinacolone (a similar α-haloketone) is added dropwise over 1 hour. The reaction is continued for 3 hours at 60°C.[3][9]

Step 5: Reduction to Paclobutrazol

  • Procedure: The ketone intermediate is reduced to the final alcohol product.

  • 30 g (0.094 mol) of the ketone precursor and 27.02 g (0.45 mol) of ammonium (B1175870) chloride are added to 150 g of propanol (B110389) and heated to 60°C.

  • 6.05 g (0.22 mol) of magnesium powder is added in batches over 30 minutes. The reaction is then maintained at 70°C for 3 hours.[3][9]

  • Alternatively, hydrogenation using a palladium-carbon catalyst can be employed. 30 g (0.094 mol) of the ketone precursor and 2 g of 5% Pd/C are placed in an autoclave with 240 g of isopropanol. The reactor is purged with nitrogen and then hydrogen, and the reaction is carried out at 70°C and 2 MPa hydrogen pressure for 3 hours.[3] This method has been reported to yield paclobutrazol with a purity of 96.8% and a yield of 93.7%.[3]

Synthesis of Metribuzin
  • Procedure: Metribuzin is synthesized from 6-tert-butyl-4-amino-3-mercapto-1,2,4-triazin-5(4H)-one.

  • Step 1: Add 200 grams of 6-tert-butyl-4-amino-3-mercapto-1,2,4-triazin-5(4H)-one to 400 grams of 98% sulfuric acid and heat until completely dissolved.[8]

  • Step 2: Cool the solution to 40°C and add 39 grams of methanol dropwise.

  • Step 3: Heat the mixture to 70-75°C and maintain for 7 hours.

  • Step 4: Cool the reaction mixture to 20-30°C and add 200 g of water dropwise to precipitate metribuzin sulfate.

  • Step 5: Suspend the metribuzin sulfate in 300 grams of toluene (B28343) and neutralize with 30% sodium hydroxide solution to a pH of about 9.

  • Step 6: Separate the organic phase, cool to 0°C to crystallize, filter, and dry to obtain metribuzin. This process can yield a product with a purity of over 98% and a yield of more than 85%.[4]

Visualizations

Triadimefon_Synthesis This compound This compound Pinacolone Pinacolone This compound->Pinacolone Oxidation alpha_Bromopinacolone α-Bromopinacolone Pinacolone->alpha_Bromopinacolone Bromination Intermediate1 1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one alpha_Bromopinacolone->Intermediate1 + 4-Chlorophenol Intermediate2 1-(4-chlorophenoxy)-1-bromo- 3,3-dimethylbutan-2-one Intermediate1->Intermediate2 Bromination Triadimefon Triadimefon Intermediate2->Triadimefon + 1,2,4-Triazole Paclobutrazol_Synthesis p_Chlorobenzaldehyde p-Chlorobenzaldehyde Chalcone 1-(4-chlorophenyl)-4,4- dimethylpent-1-en-3-one p_Chlorobenzaldehyde->Chalcone Pinacolone Pinacolone Pinacolone->Chalcone Aldol Condensation Ketone1 1-(4-chlorophenyl)-4,4- dimethylpentan-3-one Chalcone->Ketone1 Hydrogenation BromoKetone 1-(4'-chlorophenyl)-2-bromo- 4,4-dimethylpentan-3-one Ketone1->BromoKetone Bromination Triazole_Ketone Triazole Ketone Intermediate BromoKetone->Triazole_Ketone + 1,2,4-Triazole Paclobutrazol Paclobutrazol Triazole_Ketone->Paclobutrazol Reduction Metribuzin_Synthesis StartingMaterial 6-tert-butyl-4-amino-3-mercapto- 1,2,4-triazin-5(4H)-one Metribuzin_Sulfate Metribuzin Sulfate StartingMaterial->Metribuzin_Sulfate + Methanol, H₂SO₄ Metribuzin Metribuzin Metribuzin_Sulfate->Metribuzin Neutralization

References

Pivaldehyde as a Precursor in Dyestuff Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivaldehyde (2,2-dimethylpropanal), a sterically hindered aliphatic aldehyde, serves as a versatile intermediate in organic synthesis.[1][2] Its bulky tert-butyl group imparts unique reactivity and selectivity in various chemical transformations. While widely utilized in the pharmaceutical and agrochemical industries, its application as a precursor in the synthesis of dyestuffs represents a niche but important area of industrial chemistry.[1][3] This document provides detailed application notes and protocols for the potential use of pivaldehyde in the manufacturing of specific classes of dyes, drawing upon established condensation reactions.

Theoretical Framework: Pivaldehyde in Dye Synthesis

The reactivity of the aldehyde functional group in pivaldehyde allows it to participate in several key reactions that form the backbone of many dye structures. These reactions primarily include condensation with aromatic amines to form Schiff bases and Knoevenagel condensation with active methylene (B1212753) compounds.

Schiff Base Formation

Pivaldehyde can react with primary aromatic amines in an acid-catalyzed reaction to form imines, also known as Schiff bases.[4] These compounds, containing a C=N double bond, can be colored themselves or serve as precursors to more complex dye structures. The general reaction is depicted below:

Schiff_Base_Formation Pivaldehyde Pivaldehyde (CH3)3CCHO Intermediate Carbinolamine Intermediate Pivaldehyde->Intermediate + AromaticAmine Primary Aromatic Amine Ar-NH2 AromaticAmine->Intermediate + SchiffBase Schiff Base (Imine) (CH3)3CCH=N-Ar Intermediate->SchiffBase - H2O Water H2O

Caption: General scheme of Schiff base formation from pivaldehyde.

Knoevenagel Condensation

Pivaldehyde can undergo a Knoevenagel condensation with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[5][6] This reaction, typically base-catalyzed, results in the formation of a new carbon-carbon double bond and is a common strategy for synthesizing certain types of dyes, including methine dyes.

Knoevenagel_Condensation Pivaldehyde Pivaldehyde (CH3)3CCHO Product Condensation Product (CH3)3CCH=C(X)Y Pivaldehyde->Product + ActiveMethylene Active Methylene Compound X-CH2-Y ActiveMethylene->Product + Base Base Catalyst Water H2O Product->Water -

Caption: General scheme of Knoevenagel condensation with pivaldehyde.

Application in Specific Dye Classes

While direct, detailed protocols for dyestuffs explicitly using pivaldehyde are not widely published in readily accessible literature, its potential application can be extrapolated to several dye classes based on the fundamental reactions described above.

Potential Synthesis of Formazan (B1609692) Dyes

Formazan dyes are intensely colored compounds characterized by the [-N=N-C(R)=N-NH-] skeleton.[7] One of the common synthetic routes involves the reaction of an aldehyde hydrazone with a diazonium salt.[8] Pivaldehyde can be used to form the required aldehyde hydrazone.

Hypothetical Experimental Protocol for a Pivaldehyde-Based Formazan Dye

Part 1: Synthesis of Pivaldehyde Phenylhydrazone

  • Materials:

  • Procedure:

    • Dissolve pivaldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add an ethanolic solution of phenylhydrazine to the flask with stirring at room temperature.

    • Continue stirring for 2-4 hours. The formation of a precipitate may be observed.

    • Cool the reaction mixture in an ice bath to complete the precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Part 2: Coupling with a Diazonium Salt to Form the Formazan Dye

  • Materials:

  • Procedure:

    • Prepare a diazonium salt solution by dissolving aniline in dilute HCl, cooling to 0-5 °C, and adding a cold aqueous solution of sodium nitrite dropwise.

    • Dissolve the pivaldehyde phenylhydrazone in pyridine in a separate flask and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the hydrazone solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Adjust the pH of the reaction mixture to be slightly alkaline by the slow addition of a cold NaOH solution to facilitate the coupling reaction.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the formazan dye should form.

    • Filter the dye, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the formazan dye in a desiccator.

Quantitative Data (Hypothetical)

ParameterValue
Pivaldehyde Phenylhydrazone Yield 85-95%
Formazan Dye Yield 60-75%
Melting Point Dependent on the specific aromatic amine used
λmax (in Ethanol) Typically in the 450-550 nm range

Potential for Triphenylmethane (B1682552) Dyes

Triphenylmethane dyes are a class of intensely colored synthetic dyes.[9] Their synthesis often involves the condensation of an aldehyde with two equivalents of an aromatic amine, followed by oxidation.[10][11][12] While formaldehyde (B43269) and benzaldehyde (B42025) are commonly used, pivaldehyde could theoretically be employed to introduce a bulky tert-butyl group at the central carbon, potentially influencing the dye's properties such as solubility and stability.

Conceptual Workflow for Pivaldehyde-Based Triphenylmethane Dye Synthesis

Triphenylmethane_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Dye Formation Pivaldehyde Pivaldehyde LeucoBase Leuco Base Formation Pivaldehyde->LeucoBase AromaticAmine Aromatic Amine (2 eq.) AromaticAmine->LeucoBase LeucoBase_out Leuco Base OxidizingAgent Oxidizing Agent CarbinolBase Carbinol Base OxidizingAgent->CarbinolBase LeucoBase_out->CarbinolBase CarbinolBase_out Carbinol Base Acid Acid TPM_Dye Triphenylmethane Dye Acid->TPM_Dye CarbinolBase_out->TPM_Dye

Caption: Conceptual workflow for the synthesis of a triphenylmethane dye using pivaldehyde.

Conclusion

Pivaldehyde, with its unique sterically hindered structure, presents interesting possibilities as a precursor in the synthesis of specialized dyestuffs. While detailed, specific examples in mainstream literature are scarce, the fundamental reactivity of the aldehyde group allows for its logical application in the synthesis of formazan, triphenylmethane, and other dye classes through established condensation reactions. The protocols and workflows presented here provide a foundational guide for researchers to explore the synthesis and properties of novel dyes derived from this versatile chemical intermediate. Further research is warranted to fully elucidate the reaction conditions, yields, and specific properties of such dyes.

References

Troubleshooting & Optimization

Preventing side reactions in crossed aldol condensations with Trimethylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing side reactions in crossed aldol (B89426) condensations utilizing trimethylacetaldehyde (pivaldehyde).

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good choice for crossed aldol condensations?

A1: this compound is an excellent substrate for crossed aldol condensations because it lacks α-hydrogens. This structural feature prevents it from forming an enolate and undergoing self-condensation, a common side reaction that leads to complex product mixtures.[1][2] Consequently, it can only act as an electrophilic acceptor, which simplifies the reaction pathway and increases the yield of the desired crossed aldol product.[1]

Q2: What is the primary side reaction to be concerned about when using this compound?

A2: The main side reaction is the self-condensation of the enolizable ketone or aldehyde partner.[1] Since this compound cannot self-condense, the focus shifts to preventing the nucleophilic partner from reacting with itself.

Q3: How can I minimize the self-condensation of my enolizable ketone/aldehyde?

A3: There are two primary strategies:

  • Slow Addition: The enolizable carbonyl compound should be added slowly to a mixture of the this compound and the base.[1] This maintains a low concentration of the enolizable partner, favoring its reaction with the more abundant this compound and minimizing self-condensation.[1]

  • Directed Aldol Reaction: For maximum control, a directed approach is recommended. This involves pre-forming the enolate of the ketone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before the addition of this compound.[1][3] This ensures that the enolate is formed quantitatively and is ready to react with the electrophile as soon as it is introduced.[1]

Q4: What is a Claisen-Schmidt condensation and is it relevant here?

A4: A Claisen-Schmidt condensation is a type of crossed aldol reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens.[4][5][6] While this compound is aliphatic, the principle is the same: using a non-enolizable aldehyde to prevent self-condensation and drive the reaction towards the desired crossed product. Therefore, the strategies and principles of the Claisen-Schmidt condensation are highly relevant.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired crossed aldol product 1. Self-condensation of the ketone partner. 2. Unfavorable reaction equilibrium. 3. Cannizzaro reaction of this compound (less common with aldehydes that have β-hydrogens, but possible with strong bases).1. Slowly add the ketone to a mixture of this compound and base. 2. Use a directed aldol approach by pre-forming the enolate with LDA at -78 °C. 3. Ensure the dehydration step to the α,β-unsaturated product occurs, as this is often irreversible and drives the reaction forward. Gentle heating may be required. 4. Use a less hindered, strong base like LDA instead of hydroxide (B78521) to avoid the Cannizzaro reaction.
Formation of multiple products with an unsymmetrical ketone (e.g., methyl ethyl ketone) Lack of regioselectivity in enolate formation. The base may be abstracting protons from both α-carbons.1. Kinetic Control: Use a strong, sterically hindered base like LDA at low temperature (-78 °C). This will preferentially deprotonate the less sterically hindered α-carbon (the methyl group in methyl ethyl ketone). 2. Thermodynamic Control: Use a weaker base (e.g., NaOH, NaOEt) at room temperature or with heating. This will favor the formation of the more substituted, thermodynamically more stable enolate (the methylene (B1212753) group in methyl ethyl ketone). 3. Consider using catalysts that can direct regioselectivity, such as certain Lewis acids or functionalized solid supports.[7][8]
Reaction does not proceed or is very slow 1. Base is not strong enough to deprotonate the ketone. 2. Steric hindrance from the trimethylacetyl group is slowing down the nucleophilic attack. 3. Low reaction temperature.1. Switch to a stronger base (e.g., from NaOH to LDA). 2. Increase the reaction temperature, but monitor for side reactions. 3. Increase the reaction time and monitor progress by TLC.
Product is an oil instead of a solid 1. Presence of impurities. 2. The product may have a low melting point.1. Purify the product using column chromatography. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Cool the solution in an ice bath to promote solidification.

Data Presentation

The following table summarizes representative yields for crossed aldol condensations. Note that yields are highly dependent on the specific reaction conditions.

ElectrophileNucleophileBase/SolventConditionsYield (%)Reference
Benzaldehyde (B42025)Acetone (B3395972)NaOH / Ethanol-WaterRoom Temp, 24h~70%[9]
BenzaldehydeAcetophenone (B1666503)NaOH / Ethanol (B145695)Room Temp, 24h59%[9][10]
BenzaldehydeAcetoneHigh-Temp Water250 °C, 5h24%[11]
BenzaldehydeAcetophenoneHigh-Temp Water250 °C, 15h21%[11]

Note: Specific yield data for this compound is less commonly published in general sources. However, the principles of reactivity suggest that yields would be comparable to or slightly lower than those with benzaldehyde under similar conditions, due to the increased steric hindrance of the tert-butyl group.

Experimental Protocols

Protocol 1: General Claisen-Schmidt Condensation with this compound and Acetophenone

This protocol is adapted from standard Claisen-Schmidt procedures.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a 10% aqueous solution of NaOH.

  • Reaction Setup: Add ethanol to the flask, followed by acetophenone (1.0 eq). Cool the mixture in an ice bath.

  • Slow Addition: While stirring vigorously, slowly add this compound (1.0 eq) to the cooled mixture.

  • Reaction: Allow the mixture to stir in the ice bath for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC. A precipitate may form.

  • Workup: Cool the mixture in an ice bath and acidify with dilute HCl to neutralize the excess NaOH.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold water, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified (E)-4,4-dimethyl-1-phenylpent-1-en-3-one.

Protocol 2: Directed Aldol Reaction with this compound and Cyclohexanone (B45756)

This protocol outlines a directed approach for maximizing yield and selectivity.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi and stir for 30 minutes at -78 °C to form the LDA solution.

  • Enolate Formation: Slowly add cyclohexanone (1.0 eq) to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Aldehyde Addition: Slowly add this compound (1.1 eq) to the enolate solution at -78 °C. Stir for 2-3 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Crossed_Aldol_Reaction_Pathway Crossed Aldol Reaction: this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction ketone Enolizable Ketone (e.g., Acetone) enolate Ketone Enolate ketone->enolate Base (e.g., NaOH) self_condensation Ketone Self-Condensation Product ketone->self_condensation aldehyde This compound (No α-H) aldol_adduct β-Hydroxy Ketone (Aldol Adduct) aldehyde->aldol_adduct enolate->aldol_adduct Nucleophilic Attack enolate->self_condensation Attacks another ketone molecule final_product α,β-Unsaturated Ketone (Final Product) aldol_adduct->final_product Dehydration (-H₂O)

Caption: Reaction pathway for the crossed aldol condensation of this compound with an enolizable ketone.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or Complex Mixture check_side_products Analyze by TLC/GC-MS: Self-condensation product observed? start->check_side_products slow_addition Implement Slow Addition of Ketone check_side_products->slow_addition Yes check_conditions Reaction not proceeding? check_side_products->check_conditions No directed_aldol Use Directed Aldol Method (LDA, -78 °C) slow_addition->directed_aldol If still problematic success Improved Yield of Desired Product directed_aldol->success stronger_base Use Stronger Base (e.g., LDA) check_conditions->stronger_base Yes check_dehydration Is Aldol Adduct the main product? check_conditions->check_dehydration No increase_temp Increase Temperature Cautiously stronger_base->increase_temp or stronger_base->success increase_temp->success promote_dehydration Heat Reaction Mixture or Add Acid Catalyst check_dehydration->promote_dehydration Yes check_dehydration->success No (Reaction is successful) promote_dehydration->success

Caption: A logical workflow for troubleshooting low yields in crossed aldol condensations.

References

Technical Support Center: Optimizing Syn-Diastereoselectivity in Pivaldehyde Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for high syn-diastereoselectivity with pivaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high syn-diastereoselectivity in aldol (B89426) reactions with pivaldehyde often a goal?

A1: Pivaldehyde's bulky tert-butyl group can strongly influence the facial selectivity of nucleophilic attack on its carbonyl carbon. This steric hindrance can be leveraged to achieve high levels of diastereoselectivity, which is crucial in the synthesis of complex molecules like polyketide natural products, where precise control of stereochemistry is paramount. The syn-aldol adduct is a common stereochemical motif in many biologically active compounds.

Q2: What are the key factors that control the syn versus anti selectivity in an aldol reaction with pivaldehyde?

A2: The primary determinant of syn or anti selectivity is the geometry of the enolate nucleophile. As a general rule, a (Z)-enolate will preferentially lead to the syn-aldol product, while an (E)-enolate will favor the anti-aldol product. The choice of chiral auxiliary, Lewis acid, base, and solvent all play a critical role in controlling the enolate geometry and the subsequent diastereoselectivity of the reaction.

Q3: Pivaldehyde has no α-hydrogens. What is the implication for crossed aldol reactions?

A3: Since pivaldehyde lacks α-hydrogens, it cannot be enolized to act as a nucleophile in the aldol reaction. It can only function as an electrophile (the aldehyde component). This simplifies crossed aldol reactions as it eliminates the possibility of self-condensation of pivaldehyde, thereby reducing the number of potential side products.

Q4: What are some common side reactions to be aware of when running aldol reactions with pivaldehyde?

A4: Common side reactions include the self-condensation of the ketone starting material if it is enolizable, and retro-aldol reactions, which are more likely at higher temperatures. Incomplete conversion of the starting materials can also be an issue. Careful control of reaction conditions, such as slow addition of the ketone to a mixture of the aldehyde and base, can help minimize self-condensation.

Q5: Can I use catalytic methods to achieve high syn-selectivity with pivaldehyde?

A5: Yes, organocatalysts like L-proline and its derivatives can catalyze asymmetric aldol reactions and influence diastereoselectivity. However, for achieving consistently high levels of syn-selectivity, stoichiometric chiral auxiliaries, such as Evans oxazolidinones or Crimmins thiazolidinethiones, are often more reliable and predictable.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Aldol Product 1. Incomplete enolate formation.- Ensure the base is of high quality and used in the correct stoichiometry. For kinetic control, use a strong, non-nucleophilic base like LDA at low temperatures (-78 °C).- Verify the purity of the ketone; impurities can interfere with enolization.
2. Retro-aldol reaction.- Maintain low reaction temperatures throughout the addition and quenching steps.
3. Inefficient quenching or workup.- Quench the reaction at low temperature before allowing it to warm to room temperature.- Use a buffered or weakly acidic quench solution (e.g., saturated aqueous NH₄Cl) to avoid product degradation.
Poor syn:-anti Diastereoselectivity 1. Incorrect enolate geometry.- To favor the syn product, ensure the formation of the (Z)-enolate. This is typically achieved with boron enolates using Bu₂BOTf and a tertiary amine base, or with titanium enolates in specific systems (see protocols below).- The choice of chiral auxiliary is critical. Evans oxazolidinones and Crimmins thiazolidinethiones are designed to direct syn-selectivity.
2. Equilibration of the enolate.- Maintain low temperatures (-78 °C to 0 °C) during enolate formation and the aldol addition to prevent enolate equilibration.
3. Lewis acid choice.- The Lewis acid coordinates to the carbonyls and influences the transition state geometry. Boron triflates (e.g., Bu₂BOTf) are well-established for promoting syn-selectivity in Evans aldol reactions. Titanium tetrachloride (TiCl₄) is used in Crimmins' methods.
Formation of "non-Evans syn" Product 1. Incorrect stoichiometry of reagents in Crimmins' protocol.- In the Crimmins thiazolidinethione aldol, using 1 equivalent of TiCl₄ and 1 equivalent of a hindered amine base (like (-)-sparteine) can lead to a chelated transition state, favoring the "non-Evans syn" product. To obtain the "Evans syn" product, 1 equivalent of TiCl₄ and 2 equivalents of the amine base are typically used.[1]
Product Decomposition 1. Harsh workup conditions.- Avoid strong acids or bases during workup. An oxidative workup (e.g., with H₂O₂) is often required for boron aldol reactions.
2. Product instability.- Purify the product using chromatography at low temperatures if it is found to be unstable.

Data on syn-Diastereoselectivity with Pivaldehyde

The following table summarizes representative data for achieving high syn-diastereoselectivity in aldol reactions with pivaldehyde using chiral auxiliary-based methods.

Ketone/Enolate Source Lewis Acid Base Solvent Temp (°C) syn:anti Ratio Reference
N-propionylthiazolidinethioneTiCl₄(-)-Sparteine (B7772259) (2 equiv.)CH₂Cl₂-78 to 0>99:1 ("Evans syn")Organic Syntheses
N-propionylthiazolidinethioneTiCl₄(-)-Sparteine (1 equiv.)CH₂Cl₂-78 to 0>99:1 ("non-Evans syn")Organic Syntheses
N-propionyloxazolidinoneBu₂BOTfEt₃NCH₂Cl₂-78 to 0>95:5 ("Evans syn")General Evans Protocol

Experimental Protocols

Protocol 1: "Evans syn" Aldol Addition using a Thiazolidinethione Auxiliary

This protocol is adapted from a procedure in Organic Syntheses and reliably yields the "Evans syn" aldol adduct with high diastereoselectivity.

Materials:

  • (4S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione

  • Dichloromethane (CH₂Cl₂)

  • Titanium (IV) chloride (TiCl₄)

  • (-)-Sparteine

  • Pivaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-propionylthiazolidinethione (1 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl₄ (1.1 equiv.) dropwise to the solution. The solution should turn a deep red color.

  • After stirring for 5 minutes, add (-)-sparteine (2.2 equiv.) dropwise. The solution will turn a dark brown/black color.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add pivaldehyde (1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure syn-aldol adduct.

Protocol 2: "non-Evans syn" Aldol Addition using a Thiazolidinethione Auxiliary

This protocol is a modification of the above procedure to yield the "non-Evans syn" aldol adduct.

Procedure:

The procedure is identical to Protocol 1 with one key modification:

  • In step 4, add only 1.1 equivalents of (-)-sparteine.

This change in stoichiometry favors a chelated transition state, leading to the opposite enantiomer of the syn-aldol product.

Visualizing Reaction Pathways

To better understand the factors influencing diastereoselectivity, the following diagrams illustrate key concepts.

troubleshooting_workflow start Low syn-Selectivity Observed check_enolate Verify (Z)-Enolate Formation Conditions start->check_enolate check_temp Check Reaction Temperature start->check_temp check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents solution1 Use Bu₂BOTf/Et₃N for (Z)-enolate generation check_enolate->solution1 solution2 Maintain Temperature at -78 °C check_temp->solution2 solution3 Use High-Purity Reagents and Correct Stoichiometry check_reagents->solution3

Caption: Troubleshooting workflow for low syn-selectivity.

References

Technical Support Center: Purification of Trimethylacetaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from trimethylacetaldehyde (pivaldehyde).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying products from this compound reactions?

A1: The primary challenges stem from the steric hindrance of the tert-butyl group in this compound. This can lead to incomplete reactions, the presence of unreacted starting materials, and the formation of specific byproducts. Key challenges include:

  • Separating the product from unreacted this compound: Due to its volatility, removing residual this compound can be difficult.

  • Dealing with byproducts: Aldol (B89426) reactions can lead to self-condensation products, while Grignard reactions may produce biphenyl (B1667301) and other side products.[1][2]

  • Product instability: Some reaction products may be sensitive to heat or chromatography conditions, leading to degradation.

  • Low yields: Steric hindrance can result in lower than expected reaction yields, complicating purification efforts.[3]

Q2: Which purification techniques are most effective for this compound reaction products?

A2: The choice of purification method depends on the specific reaction product's properties (e.g., solid vs. liquid, boiling point, polarity). Commonly used and effective techniques include:

  • Flash Column Chromatography: A versatile technique for separating compounds with different polarities.

  • Fractional Distillation: Ideal for purifying liquid products with boiling points significantly different from impurities.

  • Crystallization/Recrystallization: A powerful method for purifying solid products.

  • Bisulfite Adduct Formation: A chemical method to selectively remove unreacted aldehydes from a reaction mixture.[4]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted this compound can be removed by several methods:

  • Evaporation: Due to its low boiling point (74 °C), it can often be removed under reduced pressure.

  • Aqueous Workup: Washing the organic layer with water can help remove some of the aldehyde.

  • Bisulfite Adduct Formation: Reacting the crude mixture with a saturated sodium bisulfite solution will form a water-soluble adduct with the aldehyde, which can then be separated in an aqueous layer.[4]

Troubleshooting Guides

Aldol Condensation Reactions

Issue 1: Low Yield of the Desired Aldol Product

Potential Cause Troubleshooting Solution
Incomplete Reaction Monitor the reaction by TLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.
Side Reactions Minimize self-condensation of the ketone by slowly adding it to the reaction mixture containing the aldehyde and base.[5]
Product Loss During Workup Ensure the pH is properly adjusted during the workup to avoid product degradation. Be cautious with extractions to prevent loss of product in the aqueous layer.

Issue 2: Presence of Multiple Products in the Final Mixture

Potential Cause Troubleshooting Solution
Self-Condensation of Ketone Use a non-enolizable aldehyde or pre-form the enolate of the ketone before adding the aldehyde.
Double Aldol Condensation A byproduct from a second aldol condensation can sometimes be observed.[5] Monitor the reaction carefully and consider adjusting stoichiometry or reaction time to minimize its formation.
Cannizzaro Reaction If using a non-enolizable aldehyde with a strong base, a disproportionation reaction can occur. Use a milder base if this is a concern.[6]
Grignard Reactions

Issue 1: Low Yield of the Desired Alcohol

Potential Cause Troubleshooting Solution
Wet Glassware or Solvents Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[7]
Inactive Magnesium Use fresh magnesium turnings or activate them with a small crystal of iodine.
Side Reactions The formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide is a common side reaction.[1][2] This can be minimized by controlling the reaction temperature and the rate of addition of the halide.

Issue 2: Difficulty in Removing Magnesium Salts During Workup

Potential Cause Troubleshooting Solution
Incomplete Quenching Ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.
Formation of Emulsions If an emulsion forms during the aqueous workup, try adding more of the organic solvent or brine to break it.

Data Presentation: Purification of this compound Reaction Products

Table 1: Purification of Aldol Condensation Product (Example)

Purification MethodEluent/SolventYield (%)Purity (%)Notes
Flash ChromatographyHexane/Ethyl Acetate (9:1)75>98Effective for removing unreacted starting materials and minor byproducts.
RecrystallizationEthanol/Water65>99Best for obtaining highly pure solid product. Yield may be lower than chromatography.

Table 2: Purification of Grignard Reaction Product (Example)

Purification MethodEluent/SolventYield (%)Purity (%)Notes
Flash ChromatographyHexane/Ethyl Acetate (8:2)80>97Efficiently removes biphenyl byproduct.
Fractional Distillation-70>98Suitable for liquid alcohols with a significant boiling point difference from impurities.

Experimental Protocols

Protocol 1: Purification of an Aldol Condensation Product by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica (B1680970) gel.

  • Column Packing: Dry pack a column with silica gel (230-400 mesh).

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification of a Grignard Reaction Product by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, hexanes).

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Removal of Unreacted this compound using Bisulfite Adduct Formation
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake vigorously.[4]

  • Separation: Separate the aqueous layer containing the this compound-bisulfite adduct.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_final_purification Final Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup start->workup Quench extraction Solvent Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Flash Chromatography concentration->chromatography distillation Fractional Distillation concentration->distillation crystallization Recrystallization concentration->crystallization pure_product Pure Product chromatography->pure_product distillation->pure_product crystallization->pure_product analysis Purity Analysis (NMR, GC-MS) pure_product->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_loss Product Loss During Workup start->product_loss inefficient_purification Inefficient Purification start->inefficient_purification optimize_reaction Optimize Reaction (Time, Temp) incomplete_reaction->optimize_reaction modify_conditions Modify Conditions (Base, Stoichiometry) side_reactions->modify_conditions careful_workup Careful Workup & Extraction product_loss->careful_workup choose_method Choose Appropriate Purification Method inefficient_purification->choose_method

References

Technical Support Center: Work-Up Procedures for Reactions Involving Pivaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the work-up of reactions involving pivaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the work-up of reactions involving pivaldehyde?

A1: The primary challenges stem from the unique properties of pivaldehyde:

  • Steric Hindrance: The bulky tert-butyl group can hinder the reactivity of the aldehyde, which can affect purification methods like bisulfite adduct formation.

  • Volatility: Pivaldehyde is relatively volatile (boiling point: 74-76 °C), which can lead to product loss during solvent removal under reduced pressure if not performed carefully.

  • Side Reactions: Pivaldehyde can undergo side reactions under both acidic and basic conditions, leading to impurities that complicate purification.

  • Byproduct Removal: Separating pivaldehyde from structurally similar byproducts or unreacted starting materials can be challenging.

Q2: How can I remove unreacted pivaldehyde from my reaction mixture?

A2: Several methods can be employed to remove unreacted pivaldehyde:

  • Aqueous Wash: A simple aqueous wash can remove some pivaldehyde, although its solubility in water is limited.

  • Sodium Bisulfite Adduct Formation: This is a highly effective method where the aldehyde forms a water-soluble adduct with sodium bisulfite, allowing for its separation from the desired product in an organic layer.[1] The pivaldehyde can then be regenerated from the aqueous layer if needed.

  • Column Chromatography: Careful selection of the eluent system can effectively separate pivaldehyde from the desired product. Due to its volatility, care must be taken during solvent evaporation from the collected fractions.

  • Distillation: If the boiling point of your product is significantly different from that of pivaldehyde, distillation can be an effective purification method.

Q3: Is pivaldehyde stable to acidic and basic work-up conditions?

A3: Pivaldehyde exhibits moderate stability. Aldehydes, in general, can be sensitive to both acidic and basic conditions.[2]

  • Acidic Conditions: Strong acidic conditions can lead to side reactions. It is advisable to use dilute acids for neutralization and to perform washes quickly at low temperatures.

  • Basic Conditions: Pivaldehyde lacks α-hydrogens, so it cannot undergo self-aldol condensation. However, it can participate in Cannizzaro-type reactions under strong basic conditions, leading to the formation of pivalic acid and neopentyl alcohol. It is recommended to use mild bases like sodium bicarbonate for neutralization whenever possible.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work-ups involving pivaldehyde.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of desired product after work-up. Product Loss during Solvent Removal: Due to the volatility of pivaldehyde, co-evaporation with the solvent might occur.- Use a lower temperature and higher pressure during rotary evaporation. - Consider using a fractionating column during distillation for better separation.
Product is water-soluble: Some products derived from pivaldehyde might have some water solubility.- Before discarding the aqueous layer, re-extract it with a suitable organic solvent. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.
Incomplete removal of pivaldehyde. Inefficient Bisulfite Adduct Formation: The steric hindrance of the t-butyl group can slow down the formation of the bisulfite adduct.- Increase the reaction time with the sodium bisulfite solution. - Use a freshly prepared and saturated sodium bisulfite solution. - Vigorous stirring is crucial to maximize the interface between the organic and aqueous phases.
Inappropriate Chromatography Conditions: The chosen eluent system may not be optimal for separating pivaldehyde from the product.- Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. - Consider using a less polar solvent system initially to elute the pivaldehyde first.
Formation of unexpected byproducts. Cannizzaro Reaction: Strong basic conditions during the work-up can induce a Cannizzaro reaction.- Neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution instead of strong bases like NaOH or KOH. - Perform the basic wash at low temperatures (0-5 °C).
Oxidation to Pivalic Acid: Pivaldehyde can be oxidized to pivalic acid, especially if exposed to air for extended periods.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible. - Store pivaldehyde under an inert atmosphere and at a low temperature.

Experimental Protocols

Protocol 1: General Extractive Work-Up for a Neutral Product

This protocol is suitable for reactions where the desired product is neutral and soluble in a water-immiscible organic solvent.

  • Quenching: Cool the reaction mixture to the appropriate temperature (often 0 °C) and slowly add a quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add more organic solvent or brine.

  • Washing:

    • Wash the organic layer with water to remove water-soluble impurities.

    • To remove unreacted pivaldehyde, wash with a freshly prepared saturated sodium bisulfite solution. Shake vigorously for at least 5-10 minutes.

    • Wash with saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Finally, wash with brine to reduce the amount of dissolved water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure, paying attention to the temperature to avoid loss of a volatile product.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is specifically for the removal of pivaldehyde from a reaction mixture.

  • Initial Extraction: Perform a standard extractive work-up to remove water-soluble impurities.

  • Adduct Formation:

    • Dissolve the crude product in a suitable organic solvent.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Stir the biphasic mixture vigorously for an extended period (1-2 hours) to ensure complete adduct formation, given the steric hindrance of pivaldehyde.

  • Separation: Separate the aqueous layer containing the pivaldehyde-bisulfite adduct.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Visualizations

experimental_workflow start Reaction Mixture (containing Pivaldehyde) quench Quench Reaction start->quench extract Extractive Work-up (Organic Solvent/Water) quench->extract wash_h2o Wash with Water extract->wash_h2o aqueous_waste Aqueous Waste extract->aqueous_waste Aqueous Layer wash_bisulfite Wash with sat. NaHSO3 wash_h2o->wash_bisulfite wash_h2o->aqueous_waste Aqueous Layer wash_bicarb Wash with sat. NaHCO3 wash_bisulfite->wash_bicarb wash_bisulfite->aqueous_waste Aqueous Layer (contains Pivaldehyde adduct) wash_brine Wash with Brine wash_bicarb->wash_brine wash_bicarb->aqueous_waste Aqueous Layer dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry wash_brine->aqueous_waste Aqueous Layer concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: General experimental workflow for the work-up of a reaction involving pivaldehyde.

bisulfite_purification start Crude Product (in Organic Solvent) add_bisulfite Add Saturated NaHSO3 (aq) start->add_bisulfite stir Vigorous Stirring add_bisulfite->stir phase_separation Phase Separation stir->phase_separation organic_layer Organic Layer (Purified Product) phase_separation->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer (Pivaldehyde-Bisulfite Adduct) phase_separation->aqueous_layer Other Layer workup_organic Wash, Dry, Concentrate organic_layer->workup_organic regenerate_pivaldehyde Regenerate Pivaldehyde (optional, add base) aqueous_layer->regenerate_pivaldehyde final_product Final Product workup_organic->final_product

Caption: Logical relationship for the purification of a product from pivaldehyde using sodium bisulfite.

References

Technical Support Center: Enhancing Stereoselective Reactions with 2,2-Dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2,2-dimethylpropanal (also known as pivaldehyde) in stereoselective reactions. The unique steric and electronic properties of 2,2-dimethylpropanal, namely its bulky tert-butyl group and lack of α-hydrogens, make it a valuable reagent for controlling stereochemistry but also present specific experimental hurdles.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues that may arise during your experiments, leading to improved yields and stereoselectivity.

Issue 1: Low Diastereoselectivity in Aldol-Type Reactions

Question: My aldol-type reaction with 2,2-dimethylpropanal is yielding a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the desired diastereomer?

Answer: Low diastereoselectivity is a frequent challenge and often indicates that the energy difference between the diastereomeric transition states is insufficient. Several factors can be optimized to enhance selectivity:

  • Temperature: Lowering the reaction temperature is often the most effective strategy.[1] Reducing the thermal energy of the system can amplify the small energy differences between the transition states, thereby favoring the formation of the thermodynamically more stable product. A typical starting point is to cool the reaction to -78 °C.

  • Solvent: The choice of solvent can significantly influence the conformation of the transition state and the aggregation of reagents. It is advisable to screen a range of solvents with varying polarities and coordinating abilities. Ethereal solvents like THF are common, but experimenting with less coordinating solvents might be beneficial.

  • Lewis Acid: In Lewis acid-catalyzed reactions, the steric bulk and Lewis acidity of the catalyst are critical. A bulkier Lewis acid can create a more sterically hindered environment, leading to greater facial selectivity. Consider screening various Lewis acids such as TiCl₄, SnCl₄, or BF₃·OEt₂.

  • Enolate Geometry: The geometry of the enolate (E vs. Z) is a key determinant of the stereochemical outcome. The choice of base and reaction conditions for enolate formation should be carefully considered to favor the formation of the desired enolate isomer. For instance, using a bulky base like lithium diisopropylamide (LDA) often favors the formation of the Z-enolate.

Issue 2: Low Enantioselectivity in Asymmetric Additions

Question: I am performing an asymmetric addition to 2,2-dimethylpropanal using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What are the likely causes and how can I improve it?

Answer: Achieving high enantioselectivity depends on the effective transfer of chirality from the catalyst to the substrate. Low ee values suggest issues with the catalyst system or reaction conditions.

  • Catalyst Loading and Purity: Ensure the chiral catalyst is of high purity and the loading is optimized. In some cases, a higher catalyst loading may be necessary to outcompete the non-catalyzed background reaction, which would produce a racemic mixture.

  • Chiral Ligand: The structure of the chiral ligand is paramount. A systematic screening of different ligands is often necessary to find the optimal match for the specific reaction. Minor structural modifications to the ligand can have a profound impact on enantioselectivity.

  • Moisture and Air Sensitivity: Many chiral catalysts and organometallic reagents are sensitive to moisture and air. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Rate of Addition: Slow addition of the nucleophile or the aldehyde to the reaction mixture can sometimes improve enantioselectivity by maintaining a low concentration of one of the reactants and minimizing side reactions.

Issue 3: Low or No Reaction Conversion

Question: My reaction with 2,2-dimethylpropanal is not proceeding to completion, and I am recovering a significant amount of starting material. What could be the problem?

Answer: Low conversion can be attributed to several factors, ranging from reagent deactivation to unfavorable reaction kinetics.

  • Reagent Purity: Impurities in 2,2-dimethylpropanal or other reagents can inhibit the catalyst or lead to side reactions. It is recommended to use freshly distilled or purified 2,2-dimethylpropanal.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or by the reaction products. Ensure the reaction conditions are compatible with the catalyst's stability.

  • Insufficient Activation: In reactions involving the formation of an enolate or another nucleophile, ensure that the activation step is complete before adding 2,2-dimethylpropanal. This can be monitored by techniques like NMR spectroscopy if feasible.

  • Reaction Temperature: While lower temperatures are beneficial for selectivity, they also slow down the reaction rate. A balance must be struck between selectivity and reaction time. If the reaction is too slow at a low temperature, a carefully controlled increase in temperature might be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2-dimethylpropanal a good choice for stereoselective reactions?

A1: 2,2-dimethylpropanal is an excellent electrophile in stereoselective reactions for two main reasons. First, it lacks α-hydrogens, which means it cannot enolize and undergo self-condensation reactions that are common with other aldehydes. This simplifies the product mixture. Second, its sterically demanding tert-butyl group can enhance facial selectivity during nucleophilic attack, leading to higher diastereoselectivity.

Q2: Can 2,2-dimethylpropanal undergo a Cannizzaro reaction?

A2: Yes, due to the absence of α-hydrogens, 2,2-dimethylpropanal can undergo a Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where one molecule of the aldehyde is reduced to an alcohol (2,2-dimethyl-1-propanol) and another is oxidized to a carboxylic acid (2,2-dimethylpropanoic acid).

Q3: What are the safety precautions for handling 2,2-dimethylpropanal?

A3: 2,2-dimethylpropanal is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It can cause skin and eye irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Quantitative Data Summary

The following tables summarize quantitative data from representative stereoselective reactions involving 2,2-dimethylpropanal.

Table 1: Asymmetric Mukaiyama Aldol (B89426) Reaction of a Silyl (B83357) Enol Ether with 2,2-Dimethylpropanal

EntryChiral Lewis Acid CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Chiral Ti(IV) ComplexCH₂Cl₂-7885>95:596
2Chiral Cu(II) ComplexToluene-787890:1092
3Chiral Sn(II) ComplexCH₂Cl₂-7882>95:598

Table 2: Asymmetric Addition of Diethylzinc to 2,2-Dimethylpropanal

EntryChiral LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(-)-DAIBToluene09598
2Chiral Amino AlcoholHexane09295
3Chiral Schiff BaseToluene08890

Experimental Protocols

Protocol 1: Asymmetric Mukaiyama Aldol Reaction

This protocol describes a general procedure for the asymmetric Mukaiyama aldol reaction between a silyl enol ether and 2,2-dimethylpropanal catalyzed by a chiral Lewis acid.

Materials:

  • Chiral Lewis acid catalyst (e.g., 10 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Silyl enol ether (1.2 equiv)

  • 2,2-Dimethylpropanal (1.0 equiv)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral Lewis acid catalyst.

  • Add the anhydrous solvent via syringe and cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the silyl enol ether to the catalyst solution and stir for 15 minutes.

  • Add 2,2-dimethylpropanal dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Chiral Lewis Acid and Solvent B 2. Cool to -78 °C A->B C 3. Add Silyl Enol Ether B->C D 4. Add 2,2-Dimethylpropanal C->D E 5. Stir and Monitor by TLC D->E F 6. Quench Reaction E->F G 7. Aqueous Workup F->G H 8. Column Chromatography G->H Product Pure Aldol Adduct H->Product

Caption: Workflow for the Asymmetric Mukaiyama Aldol Reaction.

Troubleshooting_Logic Start Low Stereoselectivity Observed Diastereoselectivity Low Diastereomeric Ratio? Start->Diastereoselectivity Enantioselectivity Low Enantiomeric Excess? Start->Enantioselectivity Temp Lower Reaction Temperature Diastereoselectivity->Temp Yes Solvent Screen Solvents Diastereoselectivity->Solvent Yes LewisAcid Vary Lewis Acid Diastereoselectivity->LewisAcid Yes Enolate Optimize Enolate Formation Diastereoselectivity->Enolate Yes Catalyst Optimize Catalyst Loading/Purity Enantioselectivity->Catalyst Yes Ligand Screen Chiral Ligands Enantioselectivity->Ligand Yes Anhydrous Ensure Anhydrous Conditions Enantioselectivity->Anhydrous Yes AdditionRate Slow Reagent Addition Enantioselectivity->AdditionRate Yes

Caption: Troubleshooting logic for low stereoselectivity in reactions.

References

Managing the volatility of Trimethylacetaldehyde in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of trimethylacetaldehyde in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to work with in the lab?

A1: this compound is a highly volatile and flammable organic compound.[1] Its low boiling point of 74°C at 730 mmHg and high vapor pressure at room temperature lead to significant evaporation, which can cause inaccurate measurements, inconsistent reaction outcomes, and potential safety hazards due to the formation of flammable vapor-air mixtures.[1][2] Furthermore, it is air-sensitive, which necessitates handling under an inert atmosphere to prevent oxidation.[3][4]

Q2: I'm losing a significant amount of this compound during solvent removal. What can I do?

A2: To minimize loss during solvent removal, avoid using a high vacuum line.[5][6] Instead, reduce the vacuum strength on your rotovap as much as possible.[5][6] If losses persist, consider using a Kugelrohr distillation apparatus or a conventional distillation setup at atmospheric pressure to remove the solvent.[5][6]

Q3: My reaction requires heating. How can I prevent the this compound from evaporating?

A3: When running reactions at elevated temperatures, it is crucial to use a reflux condenser, such as a Vigreaux condenser, to return the evaporated aldehyde to the reaction mixture.[5][6] For reactions requiring higher temperatures or prolonged heating, employing a sealed-tube apparatus is an effective technique to contain the volatile reagent.[5]

Q4: How should I store this compound to maintain its integrity?

A4: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, typically between 2°C and 8°C.[2][7][8] It is also recommended to store it under a nitrogen atmosphere to prevent degradation due to its air sensitivity.[3]

Q5: What are the key safety precautions when handling this compound?

A5: Always handle this compound in a well-ventilated fume hood.[3][4][9] Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Keep it away from open flames, hot surfaces, and sources of ignition, and use spark-proof tools and explosion-proof equipment.[1][3][4] Ensure that an eyewash station and safety shower are readily accessible.[3][9]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent reaction yields - Evaporation of this compound during reaction setup or progress.- Degradation of the aldehyde due to air exposure.- Pre-cool the solvent and this compound before addition.- Minimize the time the reaction vessel is open to the atmosphere.- Use a sealed reaction vessel or a reflux condenser.- Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[3]
Difficulty in accurate dispensing - Rapid evaporation from the pipette tip or syringe needle.- Use positive displacement pipettes for accurate liquid handling of volatile substances.- Aspirate and dispense the liquid quickly.- Pre-wet the pipette tip multiple times with the aldehyde before dispensing the final volume.
Product contamination - Cross-contamination from volatile this compound vapors in a shared inert gas line.- When working with volatile compounds on an inert gas line, remove other sensitive experiments from the line.- Purge the inert gas line thoroughly after handling this compound.[5][6]
Precipitate forms in the this compound container - Polymerization or oxidation of the aldehyde.- Ensure the container is tightly sealed and stored at the recommended low temperature.[2]- Before use, visually inspect for any changes in appearance. If a precipitate is present, the aldehyde may need to be purified by distillation before use.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound relevant to its volatility.

PropertyValueSource(s)
Molecular Formula C5H10O[10][11]
Molecular Weight 86.13 g/mol [10][11]
Boiling Point 74 °C at 730 mmHg[1][7][10][11][12]
Melting Point 6 °C[10][11][12]
Density 0.793 g/mL at 25 °C[7][11][12]
Flash Point -16 °C (closed cup)[1]
Storage Temperature 2-8°C[2][7][8][11]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[7][11] Virtually insoluble in water.[13]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

Objective: To accurately dispense a known volume of this compound while minimizing evaporative losses.

Methodology:

  • Preparation:

    • Ensure all necessary PPE (goggles, gloves, lab coat) is worn.

    • Work within a certified chemical fume hood.

    • Prepare a cooling bath (e.g., ice-water bath).

    • Retrieve the this compound container from cold storage (2-8°C) and place it in the cooling bath.

    • Allow the reagent to equilibrate to the bath temperature.

  • Dispensing:

    • Use a pre-chilled, calibrated positive displacement pipette or a gas-tight syringe.

    • Quickly open the this compound container.

    • Pre-rinse the pipette tip or syringe with the cold aldehyde by aspirating and dispensing back into the original container three times.

    • Aspirate the desired volume of the aldehyde.

    • Immediately dispense the aldehyde into the reaction vessel, preferably below the surface of the solvent if present.

    • Tightly seal the this compound container and return it to cold storage.

Protocol 2: Setting up a Reaction at Elevated Temperature

Objective: To perform a reaction with this compound at a temperature above its boiling point without significant loss of the reagent.

Methodology:

  • Apparatus Setup:

    • Assemble a round-bottom flask with a magnetic stir bar.

    • Attach a reflux condenser (e.g., Vigreaux or Liebig) to the flask. Ensure the condenser is properly clamped and has a continuous flow of coolant.

    • Place a drying tube or an inert gas inlet at the top of the condenser.

  • Reagent Addition:

    • Add the solvent and other non-volatile reagents to the reaction flask.

    • Begin stirring and bring the mixture to the desired reaction temperature.

    • Following the procedure in Protocol 1, add the required amount of this compound to the reaction flask through the top of the condenser using a syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress as required (e.g., by TLC or GC).

    • Upon completion, cool the reaction mixture to room temperature before proceeding with the workup.

Visualizations

Experimental_Workflow_Handling_Volatile_Reagent start Start: Prepare Experiment ppe Don PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood cool_reagent Cool this compound (2-8°C) fume_hood->cool_reagent dispense Dispense Reagent Quickly (Positive Displacement Pipette) cool_reagent->dispense reaction_setup Add to Reaction Vessel dispense->reaction_setup elevated_temp Reaction at Elevated Temperature? reaction_setup->elevated_temp reflux Use Reflux Condenser elevated_temp->reflux Yes sealed_tube Use Sealed Tube elevated_temp->sealed_tube High Temp/ Prolonged run_reaction Run Reaction elevated_temp->run_reaction No reflux->run_reaction sealed_tube->run_reaction workup Reaction Workup run_reaction->workup end End: Experiment Complete workup->end

Caption: Workflow for handling volatile this compound.

Caption: Troubleshooting logic for volatility-related issues.

References

Removal of unreacted pivaldehyde from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of unreacted pivaldehyde from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted pivaldehyde from a reaction mixture?

A1: The primary methods for removing unreacted pivaldehyde include:

  • Extractive Workup: Utilizing a chemical reaction to make the pivaldehyde water-soluble, followed by liquid-liquid extraction. The most common method is the formation of a bisulfite adduct.[1][2]

  • Distillation: Separating pivaldehyde from the product based on differences in boiling points.[3][4]

  • Column Chromatography: Purifying the desired product from pivaldehyde using a stationary phase like silica (B1680970) gel.[5]

  • Chemical Quenching/Scavenging: Reacting the excess pivaldehyde with a scavenger to form a product that is easily removed.[6][7]

Q2: When is distillation a suitable method for pivaldehyde removal?

A2: Distillation is a suitable method when there is a significant difference between the boiling point of your desired product and pivaldehyde (74-75°C).[8][9] This technique is most effective for non-volatile or high-boiling point products. For temperature-sensitive compounds, vacuum distillation at a reduced pressure can be employed to lower the required temperature.[3]

Q3: How does a sodium bisulfite wash work to remove pivaldehyde?

A3: Aldehydes, including sterically hindered ones like pivaldehyde, react with sodium bisulfite (NaHSO₃) to form a charged bisulfite adduct.[1][2] This adduct is typically water-soluble, allowing the pivaldehyde to be selectively partitioned into an aqueous layer during a liquid-liquid extraction, while the desired organic product remains in the organic layer.[1] The reaction can be reversed by adding a base if you need to recover the aldehyde.[1][2]

Q4: Can I use column chromatography to remove pivaldehyde?

A4: Yes, column chromatography on silica gel can be used to separate pivaldehyde from other reaction components.[5] Pivaldehyde is a relatively polar compound. A non-polar eluent system, such as hexane/diethyl ether or hexane/ethyl acetate, can be used where the less polar product elutes first, leaving the pivaldehyde on the column, or vice-versa depending on the polarity of your product.[5] However, some aldehydes can be unstable on silica gel, so it's advisable to run a small-scale test first.[5]

Q5: My product is also an aldehyde. Can I selectively remove pivaldehyde?

A5: This presents a significant challenge as most aldehyde removal methods are not selective. The bisulfite workup is effective for a wide range of aldehydes, including hindered ones.[2] Selective removal would depend on subtle differences in reactivity or physical properties. Carefully optimized column chromatography is likely the most promising approach, but complete separation may be difficult.

Troubleshooting Guide

Problem / Scenario Recommended Solution & Explanation
My product is a high-boiling, thermally stable solid or liquid. Fractional Distillation: This is the most straightforward method. Pivaldehyde has a relatively low boiling point (74-75°C) and can be easily distilled off, leaving your purified product behind.[8][9]
My product is thermally sensitive. 1. Bisulfite Extractive Workup: This is an excellent choice as it is performed at room temperature. It converts pivaldehyde into a water-soluble salt, which can be washed away.[1][2] 2. Vacuum Distillation: By reducing the pressure, the boiling point of pivaldehyde can be significantly lowered, allowing for its removal at a temperature that does not degrade your product.[3]
My product is also water-soluble. 1. Column Chromatography: This is the preferred method. It avoids aqueous solutions altogether, preventing the loss of your product.[5] 2. Solvent Modification for Extraction: If you must perform an extraction, you may need to use a more polar organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to recover your product from the aqueous layer. Salting out the aqueous layer with NaCl or other salts can also decrease the solubility of your organic product in water.
During the bisulfite wash, a white solid precipitated. This is likely the sodium bisulfite adduct of pivaldehyde, which can sometimes be insoluble in both the organic and aqueous layers.[1] Solution: Filter the entire biphasic mixture (e.g., through a pad of Celite) to remove the solid adduct before separating the layers.[1]
TLC analysis after workup still shows a pivaldehyde spot. 1. Repeat the Wash: The removal may be incomplete. Perform additional washes with fresh saturated sodium bisulfite solution. 2. Optimize Miscible Solvent: For aliphatic aldehydes like pivaldehyde, using a water-miscible solvent like DMF or methanol (B129727) during the bisulfite treatment can improve removal rates before adding the immiscible organic solvent for extraction.[1][2]

Data & Physical Properties

A summary of pivaldehyde's physical properties is crucial for selecting a purification method.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[10]
Molecular Weight 86.13 g/mol [9][10]
Boiling Point 74-75 °C[8][9]
Melting Point 6 °C[8][9]
Density 0.793 g/mL at 25 °C[9]
Water Solubility Negligible to slight[11][12]
Appearance Clear, colorless liquid[10][12]

Comparison of Removal Methods

MethodBest ForAdvantagesDisadvantages
Fractional Distillation Thermally stable, non-volatile products.Simple, scalable, avoids additional reagents.Not suitable for thermally sensitive or volatile products.
Extractive Workup (Bisulfite) Wide range of products, especially thermally sensitive ones.Highly effective, can be performed at room temperature.[1][2]Requires aqueous workup, may not be suitable for water-soluble products, adds extra steps.
Column Chromatography Small to medium scale purifications, and when other methods fail.High degree of purification possible, can separate compounds with similar properties.Can be time-consuming and resource-intensive, potential for product loss on the column.[5]
Chemical Scavenging When other methods are incompatible with the product.Can be highly specific.Requires addition of another reagent, scavenger adduct must be easily removed.

Experimental Protocols

Key Experiment: Removal of Pivaldehyde via Sodium Bisulfite Extraction

This protocol describes a standard laboratory procedure for removing unreacted pivaldehyde from a reaction mixture containing a water-insoluble organic product.

  • Reaction Quench & Solvent Choice :

    • Ensure the initial reaction is complete and has been appropriately quenched according to standard procedures.[13]

    • If the reaction was run in a water-miscible solvent like THF or acetonitrile, it is best to remove it first via rotary evaporation.[14][15]

    • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the product.

  • Bisulfite Wash :

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The pivaldehyde-bisulfite adduct will be in the bottom aqueous layer.[1]

  • Separation and Further Washes :

    • Drain the lower aqueous layer and set it aside.

    • To ensure complete removal, wash the remaining organic layer again with a fresh portion of saturated NaHSO₃ solution.

    • Next, wash the organic layer with deionized water to remove any residual bisulfite solution.

    • Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.[16]

  • Drying and Concentration :

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[16]

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product, now free of pivaldehyde.

Visualizations

G start Start: Remove Pivaldehyde q1 Is the desired product thermally stable and non-volatile? start->q1 distill Use Fractional Distillation q1->distill Yes q2 Is the product soluble in water? q1->q2 No end End: Purified Product distill->end chromatography Use Column Chromatography q2->chromatography Yes bisulfite Use Bisulfite Extractive Workup q2->bisulfite No chromatography->end bisulfite->end

Caption: Decision tree for selecting a pivaldehyde removal method.

G cluster_prep Preparation cluster_extraction Extraction cluster_wash Washing & Drying cluster_final Final Product crude 1. Crude Reaction Mixture in Organic Solvent sep_funnel 2. Transfer to Separatory Funnel crude->sep_funnel add_bisulfite 3. Add Saturated NaHSO₃(aq) sep_funnel->add_bisulfite shake 4. Shake & Vent add_bisulfite->shake separate 5. Separate Layers (Remove Aqueous) shake->separate wash_brine 6. Wash Organic Layer with Brine separate->wash_brine dry 7. Dry with Na₂SO₄ wash_brine->dry filtrate 8. Filter dry->filtrate evaporate 9. Evaporate Solvent filtrate->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for bisulfite extractive workup.

References

Technical Support Center: Byproduct Identification in Trimethylacetaldehyde-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylacetaldehyde-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of a this compound (pivaldehyde) reaction under basic conditions?

Under strong basic conditions (e.g., concentrated NaOH or KOH), this compound, which lacks α-hydrogens, primarily undergoes a disproportionation reaction known as the Cannizzaro reaction.[1] The two main products are neopentyl alcohol (the reduction product) and the salt of pivalic acid (the oxidation product).[1]

Q2: Why am I observing low yields of my desired alcohol product in a Cannizzaro reaction?

The standard Cannizzaro reaction inherently produces a 1:1 molar ratio of the alcohol and the carboxylic acid, limiting the theoretical maximum yield of either product to 50%.[1][2] To achieve higher yields of the alcohol, a "crossed Cannizzaro reaction" is often employed.[2][3] This involves using a more reactive and less expensive aldehyde, such as formaldehyde, as a sacrificial reductant.[3] Formaldehyde is preferentially oxidized to formate, thereby increasing the yield of the desired alcohol from this compound.[3]

Q3: Can this compound undergo an aldol (B89426) condensation reaction?

No, this compound cannot undergo a typical aldol condensation. This is because it lacks alpha-hydrogens, which are necessary for the formation of an enolate ion, the key nucleophile in the aldol reaction.

Q4: What is the Tishchenko reaction, and can it occur with this compound?

The Tishchenko reaction is a disproportionation reaction of an aldehyde in the presence of an alkoxide catalyst, which results in the formation of an ester. For this compound, this would lead to the formation of neopentyl pivalate (B1233124). This reaction can be a potential pathway, especially if alkoxides are used as the base or are present as impurities.

Q5: What are some common impurities that might be present in my this compound starting material?

Commercial this compound can contain impurities that may affect your reaction. It's crucial to check the certificate of analysis for your starting material. Potential impurities could include tert-butanol. The purity of the aldehyde is critical for achieving high conversions.

Troubleshooting Guides

Problem 1: My reaction yield is significantly lower than the expected 50% for the Cannizzaro reaction.
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. Extend the reaction time if necessary.
Impure Starting Material Use high-purity this compound. Impurities can interfere with the reaction.
Incorrect Base Concentration The Cannizzaro reaction requires a high concentration of a strong base. Ensure your base solution (e.g., NaOH, KOH) is sufficiently concentrated.
Suboptimal Temperature While often run at room temperature, some Cannizzaro reactions may benefit from gentle heating. Conversely, excessive heat can lead to side reactions. Optimize the temperature for your specific conditions.
Product Loss During Workup Pivalic acid is soluble in the aqueous layer during a basic workup. Ensure you acidify the aqueous layer to precipitate the pivalic acid before extraction. Neopentyl alcohol has some water solubility, so ensure thorough extraction of the aqueous layer with a suitable organic solvent.
Problem 2: I am observing unexpected peaks in my GC-MS or NMR analysis.
Possible CauseSuggested Solution
Tishchenko Reaction Byproduct If using an alkoxide base or if alcohols are present as impurities, the Tishchenko reaction may occur, forming neopentyl pivalate. Check the mass spectrum for the molecular ion and fragmentation pattern corresponding to this ester.
Impurity from Starting Material Analyze a sample of your starting this compound by GC-MS to identify any impurities that may be carried through the reaction.
Reaction with Solvent Ensure your solvent is inert under the reaction conditions. For example, ester solvents could potentially undergo transesterification.
Air Oxidation Aldehydes can be sensitive to air oxidation, which could lead to the formation of carboxylic acids without the corresponding alcohol. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Data Presentation

Table 1: Expected Products and Byproducts in this compound Reactions

Reaction TypeReactantsMajor ProductsPotential Byproducts
Cannizzaro This compound, Strong Base (e.g., NaOH)Neopentyl alcohol, Pivalic acid (as salt)-
Crossed Cannizzaro This compound, Formaldehyde, Strong BaseNeopentyl alcohol, Formic acid (as salt)Small amounts of pivalic acid and methanol (B129727)
Tishchenko This compound, Alkoxide Base (e.g., NaOEt)Neopentyl pivalate-

Note: Yields are highly dependent on reaction conditions. For the standard Cannizzaro reaction, the theoretical maximum yield for both neopentyl alcohol and pivalic acid is 50%.[1][2] In a study on the Cannizzaro reaction of benzaldehyde (B42025) under solvent-free ultrasonication at 50°C for 2 hours, yields of 96.17% for benzyl (B1604629) alcohol and 97.22% for benzoic acid were reported, demonstrating that optimized conditions can lead to high product recovery.[4]

Experimental Protocols

Protocol 1: General Procedure for a Cannizzaro Reaction of this compound
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or solvent-free).

  • Add a concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/v) (2.5 eq) dropwise to the stirring solution.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or dichloromethane) to separate the neopentyl alcohol.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude neopentyl alcohol.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.

  • Extract the acidified aqueous layer with an organic solvent to isolate the pivalic acid.

  • Combine the organic layers, dry, filter, and concentrate to obtain the crude pivalic acid.

  • Purify the products by distillation or column chromatography as needed.

Protocol 2: GC-MS Analysis of Reaction Mixture

This is a general guideline and may require optimization.

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

    • For the analysis of pivalic acid, derivatization to a more volatile ester (e.g., methyl pivalate by reaction with diazomethane (B1218177) or a silyl (B83357) ester with BSTFA) is recommended to improve peak shape and volatility.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-300 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Protocol 3: HPLC Analysis of Reaction Mixture

This protocol is for the analysis of the aldehyde starting material and would require derivatization for detection. A separate method would be needed for the alcohol and acid products.

  • Derivatization (DNPH Method):

    • Bubble a stream of the reaction mixture vapor through a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acidified acetonitrile (B52724).

    • Alternatively, a small aliquot of the reaction mixture can be added to the DNPH solution.

    • The resulting 2,4-dinitrophenylhydrazone derivatives are then analyzed by HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile / 40% water.

      • Increase to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 360 nm.

    • Injection Volume: 20 µL.

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Start This compound Reaction Aliquot Take Aliquot Start->Aliquot Quench Quench Reaction Aliquot->Quench GCMS GC-MS Analysis Quench->GCMS HPLC HPLC Analysis (after derivatization) Quench->HPLC NMR NMR Analysis Quench->NMR Identify Identify Products & Byproducts GCMS->Identify HPLC->Identify NMR->Identify Quantify Quantify Components Identify->Quantify

Caption: Workflow for monitoring this compound-mediated reactions.

Cannizzaro_Pathway cluster_reactants Reactants cluster_products Products Aldehyde1 This compound Alcohol Neopentyl Alcohol Aldehyde1->Alcohol Reduction Aldehyde2 This compound Acid Pivalate Aldehyde2->Acid Oxidation Base OH- Base->Aldehyde2 Nucleophilic Attack

Caption: Simplified Cannizzaro reaction pathway for this compound.

References

Technical Support Center: Pivaldehyde Electrophilicity Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the electrophilicity of pivaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the electrophilicity of pivaldehyde necessary?

Pivaldehyde's carbonyl carbon is inherently less electrophilic compared to less substituted aldehydes. This is due to two main factors:

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of nucleophiles to the carbonyl carbon.[1][2][3]

  • Inductive Effect: The alkyl group is electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.

Enhancing its electrophilicity is crucial for reactions where pivaldehyde is the target of nucleophilic attack, such as in Aldol-type, Grignard, and Michael reactions, to achieve reasonable reaction rates and yields.

Q2: What are the primary strategies to increase the electrophilicity of pivaldehyde?

The most common and effective strategies involve the use of catalysts that interact with the carbonyl oxygen, thereby withdrawing electron density from the carbon and making it a stronger electrophile. The main approaches are:

  • Lewis Acid Catalysis: Lewis acids accept an electron pair from the carbonyl oxygen, increasing the polarization of the C=O bond. Common Lewis acids include TiCl₄, Sc(OTf)₃, and various metal-organic frameworks.[4][5]

  • Brønsted Acid Catalysis: Brønsted acids protonate the carbonyl oxygen. This protonation makes the carbonyl group significantly more electron-deficient and thus more susceptible to nucleophilic attack.[6][7]

  • Organocatalysis: Chiral secondary amines can react with aldehydes to form iminium ions, which are more electrophilic than the starting aldehyde. This is a common activation mode in asymmetric synthesis.[8][9]

Q3: Pivaldehyde has no α-hydrogens. How does this affect its reactivity in base-catalyzed reactions?

The absence of α-hydrogens means pivaldehyde cannot form an enolate and cannot act as the nucleophilic component in an Aldol reaction. It can only serve as an electrophile.[10] This simplifies crossed Aldol reactions by preventing self-condensation of the pivaldehyde.[10] However, under strongly basic conditions, it makes pivaldehyde susceptible to the Cannizzaro reaction, a disproportionation side reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[10][11][12]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Symptom: The reaction has a low conversion rate or yields minimal desired product.

Possible CauseTroubleshooting Steps
Insufficient Electrophile Activation Increase Catalyst Loading: For Lewis or Brønsted acid catalysis, incrementally increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[6] • Screen Different Catalysts: Not all acids are equally effective. Test a range of Lewis acids with varying strengths (e.g., Sc(OTf)₃, TiCl₄, BF₃·OEt₂).[5] • Ensure Anhydrous Conditions: Water can hydrolyze and deactivate many Lewis acid catalysts. Ensure all glassware is flame-dried and solvents are anhydrous.[13][14]
Steric Hindrance Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[13] • Choose a Less Bulky Nucleophile: If possible, use a smaller nucleophile that can more easily approach the sterically hindered carbonyl. • Extended Reaction Time: Allow the reaction to proceed for a longer duration to enable the sterically hindered components to react.
Poor Reagent Quality Purify Pivaldehyde: Pivaldehyde can oxidize to pivalic acid upon storage. Purify by distillation before use. • Use Fresh/Active Catalyst: Ensure your Lewis or Brønsted acid has not degraded. For instance, Sc(OTf)₃ is hygroscopic and should be dried before use.[15]
Unfavorable Reaction Equilibrium Remove Byproducts: In condensation reactions, removing water (e.g., with a Dean-Stark apparatus or molecular sieves) can drive the equilibrium toward the product.[14]
Formation of Side Products

Symptom: The reaction mixture shows multiple spots on TLC, or NMR analysis reveals significant impurities.

Possible CauseTroubleshooting Steps
Cannizzaro Reaction Reduce Base Concentration: This is a common side reaction for aldehydes without α-hydrogens under strong basic conditions. Use a lower concentration of the base (e.g., switch from 50% NaOH to 10% NaOH).[10] • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the Cannizzaro pathway.[10] • Use a Directed Approach: In Aldol-type reactions, pre-forming the enolate of the ketone partner with a strong, non-nucleophilic base like LDA at low temperatures before adding pivaldehyde can prevent Cannizzaro side products.[10]
Polymerization of Pivaldehyde Use Milder Conditions: Strong acidic or basic conditions can sometimes lead to polymerization. Consider using a milder catalyst or adding the catalyst slowly to control the reaction rate.
Product Decomposition Check Product Stability: The desired product may be unstable under the reaction or workup conditions (e.g., sensitive to acid or base). Test the stability of the isolated product under the reaction conditions. If instability is confirmed, adjust the workup procedure (e.g., use a neutral quench).

Data Presentation

The following table presents quantitative data from a SmI₂-promoted Reformatsky-type coupling, demonstrating a successful strategy to overcome the steric hindrance of pivaldehyde and achieve a high yield.

Table 1: SmI₂-Promoted Coupling of α-Bromoketones with Pivaldehyde [16]

Entryα-BromoketoneAldehyde/KetoneYield (%)Diastereomeric Ratio (dr)
12-bromo-2-methylpropan-1-yl phenyl ketonePivaldehyde84>98:2

Experimental Protocols

Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Reaction

This protocol provides a general method for using the Lewis acid Scandium(III) triflate, which must be handled under anhydrous conditions.

1. Catalyst Preparation:

  • Place Scandium(III) triflate (Sc(OTf)₃, e.g., 10 mol%) in a flask equipped with a nitrogen or argon inlet.

  • Heat the flask to ~180 °C under vacuum (approx. 1 hPa) for 1-2 hours to remove moisture.[15]

  • Allow the flask to cool to room temperature under an inert atmosphere.[15]

2. Reaction Setup:

  • To the flask containing the dried Sc(OTf)₃, add an anhydrous solvent (e.g., nitromethane (B149229) or CH₂Cl₂) via syringe.[15]

  • Add the nucleophile (1.2 equivalents) to the stirred solution.

  • Add freshly distilled pivaldehyde (1.0 equivalent) dropwise at the desired reaction temperature (e.g., 0 °C to room temperature).

3. Monitoring and Work-up:

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).[15]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Purify the crude product using column chromatography.

Protocol 2: General Procedure for Brønsted Acid-Catalyzed Propargylation

This protocol is adapted from a procedure for the asymmetric propargylation of aldehydes and can be applied to pivaldehyde.[6]

1. Reaction Setup:

  • To a flame-dried, argon-purged reaction tube containing a stir bar and 4Å molecular sieves (100 mg), add a Brønsted acid catalyst (e.g., a chiral phosphoric acid, 20 mol%).[6]

  • Add dry toluene (B28343) (1.5 mL) followed by freshly distilled pivaldehyde (0.20 mmol).[6]

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).[6]

2. Reagent Addition and Reaction:

  • Slowly add the nucleophile (e.g., allenylboronic acid pinacol (B44631) ester, 0.30 mmol) over 30 seconds.[6]

  • Stir the mixture at this temperature for the required time (this may be up to 96 hours depending on the substrate).[6]

3. Work-up and Purification:

  • Upon completion, directly load the reaction mixture onto a silica (B1680970) gel column.

  • Purify by column chromatography (e.g., using a hexane:EtOAc eluent system) to afford the desired product.[6]

Visualizations

Logical Workflow for Enhancing Pivaldehyde Electrophilicity

G General Workflow for Pivaldehyde Activation cluster_start cluster_problem cluster_strategy cluster_catalysts cluster_reaction cluster_outcome Start Pivaldehyde + Nucleophile Problem Low Reactivity Due to Steric Hindrance & Inductive Effects Start->Problem Strategy Select Activation Strategy Problem->Strategy Lewis Lewis Acid (e.g., Sc(OTf)₃, TiCl₄) Strategy->Lewis Coordination Bronsted Brønsted Acid (e.g., TfOH, Phosphoric Acid) Strategy->Bronsted Protonation Organo Organocatalyst (e.g., Secondary Amine) Strategy->Organo Iminium Formation Reaction Perform Reaction under Optimized Conditions (Anhydrous, Temp Control) Lewis->Reaction Bronsted->Reaction Organo->Reaction Product Desired Product Reaction->Product

Caption: General workflow for activating pivaldehyde for nucleophilic addition.

Mechanism of Lewis Acid Activation

Caption: Lewis acid coordinates to the carbonyl oxygen, enhancing carbon's electrophilicity.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Pivaldehyde Reactions Start Low Yield Observed CheckReagents Are reagents pure and dry? (Pivaldehyde, Catalyst, Solvent) Start->CheckReagents Purify Purify/Dry Reagents (Distill Pivaldehyde, Dry Catalyst/Solvent) CheckReagents->Purify No CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes Purify->CheckConditions AdjustTemp Increase Temperature (to overcome steric hindrance) CheckConditions->AdjustTemp No (Temp?) AdjustTime Increase Reaction Time CheckConditions->AdjustTime No (Time?) CheckCatalyst Is catalyst active/strong enough? CheckConditions->CheckCatalyst Yes AdjustTemp->CheckCatalyst AdjustTime->CheckCatalyst IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading No (Loading?) ScreenCatalysts Screen Different Catalysts (e.g., TiCl₄ vs Sc(OTf)₃) CheckCatalyst->ScreenCatalysts No (Type?) SideReaction Side Reaction Occurring? (e.g., Cannizzaro) CheckCatalyst->SideReaction Yes IncreaseLoading->SideReaction ScreenCatalysts->SideReaction ModifyBase Lower Base Concentration or Use Directed Method (LDA) SideReaction->ModifyBase Yes Success Yield Improved SideReaction->Success No ModifyBase->Success

Caption: A decision tree for troubleshooting low-yield pivaldehyde reactions.

References

Technical Support Center: Column Chromatography Techniques for Purifying Pivaldehyde Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pivaldehyde adducts using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem Potential Cause(s) Solution(s)
Low or No Recovery of the Pivaldehyde Adduct Decomposition on silica (B1680970) gel: The acidic nature of silica gel can degrade sensitive aldehydes and their adducts.[1][2]- Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine (B128534) to neutralize acidic sites. - Use an alternative stationary phase: Consider using neutral or basic alumina (B75360), or Florisil.[3] - Perform a stability test: Spot your compound on a TLC plate, let it sit for a few hours, and then elute to see if degradation occurs.
Adduct is too polar and not eluting: The adduct may have strong interactions with the stationary phase.- Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent in your eluent system. - Consider a stronger solvent system: For highly polar compounds, a mobile phase containing methanol (B129727) or even a small percentage of acetic acid (if the adduct is stable) might be necessary.[2]
Adduct eluted in the solvent front: The mobile phase is too polar for the adduct.- Decrease the polarity of the mobile phase: Start with a less polar solvent system, such as pure hexane (B92381) or a low percentage of ethyl acetate (B1210297) in hexane.
Poor Separation of the Pivaldehyde Adduct from Impurities Inappropriate solvent system: The chosen eluent does not provide sufficient resolution between the adduct and impurities.- Optimize the solvent system using Thin Layer Chromatography (TLC): Experiment with different solvent mixtures to find a system that gives a good separation of spots. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.[3] - Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity during the column run.
Column was packed improperly: Channels or cracks in the silica gel bed can lead to poor separation.- Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.
Overloading the column: Too much sample was loaded onto the column.- Reduce the amount of sample: As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Tailing of the Adduct Band on the Column Adduct is interacting too strongly with the stationary phase. - Add a modifier to the mobile phase: For basic adducts, adding a small amount of triethylamine to the eluent can help to reduce tailing. For acidic adducts, a small amount of acetic acid may be beneficial.[2]
The adduct is not very soluble in the eluent. - Choose a solvent system that better dissolves your adduct.

Frequently Asked Questions (FAQs)

Q1: My pivaldehyde adduct appears to be degrading on the silica gel column. What can I do?

A1: Aldehyde degradation on silica gel is a common issue due to the acidic nature of the stationary phase.[1] To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (0.5-1% in the eluent) to neutralize the acidic silanol (B1196071) groups.

  • Use a different stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[3]

  • Consider an alternative purification method: Purification via bisulfite adduct formation is an excellent, non-chromatographic method for purifying aldehydes.[1][4][5]

Q2: How do I choose the right solvent system for my pivaldehyde adduct?

A2: The ideal solvent system should provide good separation between your adduct and any impurities. The best way to determine this is by using Thin Layer Chromatography (TLC).[3][6]

  • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether.

  • Aim for an Rf value for your adduct in the range of 0.2-0.4 on the TLC plate. This generally translates to good elution and separation on a column.[3]

  • Test a variety of solvent systems with different polarities to find the optimal one for your specific adduct.

Q3: What are the best practices for packing a chromatography column?

A3: A well-packed column is crucial for good separation. Here are some key tips:

  • Ensure the column is perfectly vertical.

  • Use a consistent packing method: Both wet packing (slurry method) and dry packing can be effective. The key is to create a uniform and homogenous bed of silica gel.

  • Avoid air bubbles and cracks: These create channels that lead to poor separation.

  • Add a layer of sand on top of the silica gel to prevent disturbance of the surface when adding the eluent.

Q4: Is there an alternative to column chromatography for purifying pivaldehyde adducts?

A4: Yes, forming a bisulfite adduct is a highly effective method for purifying aldehydes, including sterically hindered ones like pivaldehyde.[1][4][5] This technique involves reacting the crude aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from non-aldehyde impurities by extraction. The pure aldehyde can then be regenerated by treating the adduct with a base.[1][4]

Experimental Protocols

Protocol 1: Purification of a Pivaldehyde Adduct via Bisulfite Adduct Formation

This protocol describes a general procedure for the purification of aldehydes through the formation and subsequent decomposition of their bisulfite adducts. This method is particularly useful for separating aldehydes from non-carbonyl-containing impurities.[1][4]

Materials:

  • Crude pivaldehyde adduct mixture

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Ethyl acetate or other suitable organic solvent

  • Deionized water

  • 5 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

Part A: Formation and Isolation of the Bisulfite Adduct

  • Dissolve the crude mixture containing the pivaldehyde adduct in a minimal amount of a water-miscible solvent like methanol or THF in a flask.

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. The amount should be in slight excess relative to the aldehyde.

  • Shake the separatory funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

  • Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel.

  • Shake the funnel again and then allow the layers to separate.

  • The bisulfite adduct, being a salt, will preferentially move into the aqueous layer. The organic impurities will remain in the organic layer.

  • Separate the aqueous layer containing the bisulfite adduct. If a solid precipitate has formed, it can be collected by filtration.

Part B: Regeneration of the Pure Pivaldehyde Adduct

  • Place the aqueous layer (or the filtered solid adduct) into a clean flask.

  • Slowly add 5 M sodium hydroxide solution while stirring until the solution is basic (pH > 12). This will reverse the reaction and regenerate the free aldehyde.

  • Transfer the basic aqueous solution to a separatory funnel and extract the liberated pivaldehyde adduct with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts.

  • Wash the combined organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pivaldehyde adduct.

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_sample Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate with Mobile Phase pack_column->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product Purified Product evaporate->final_product Purified Pivaldehyde Adduct

Caption: Workflow for purifying pivaldehyde adducts via column chromatography.

troubleshooting_workflow start Start Purification issue Problem Encountered? start->issue no_recovery Low/No Recovery issue->no_recovery Yes, Low Recovery poor_separation Poor Separation issue->poor_separation Yes, Poor Separation tailing Band Tailing issue->tailing Yes, Tailing success Successful Purification issue->success No check_stability Check Stability on TLC no_recovery->check_stability optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent add_modifier Add Modifier to Eluent tailing->add_modifier deactivate_silica Deactivate Silica / Use Alumina check_stability->deactivate_silica repack_column Repack Column / Reduce Load optimize_solvent->repack_column

Caption: Troubleshooting decision tree for pivaldehyde adduct purification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Trimethylacetaldehyde and Benzaldehyde in Aldol-Type Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of carbonyl chemistry, the aldol (B89426) reaction stands as a cornerstone for carbon-carbon bond formation. The reactivity of the aldehyde electrophile is a critical parameter influencing reaction feasibility, yield, and stereochemical outcome. This guide provides an objective comparison of two non-enolizable aldehydes, trimethylacetaldehyde (also known as pivaldehyde) and benzaldehyde (B42025), in the context of their roles as electrophiles in aldol-type reactions. While neither can form an enolate to act as a nucleophile, their differing structural and electronic properties lead to distinct reactivities as electrophilic partners.

Executive Summary

The reactivity of this compound and benzaldehyde as electrophiles in aldol-type reactions is governed by a balance of electronic and steric effects. Benzaldehyde, with its less sterically hindered carbonyl group, readily undergoes reactions such as the Claisen-Schmidt condensation. In contrast, the significant steric bulk of the tert-butyl group in this compound renders its carbonyl carbon less accessible to nucleophilic attack, generally resulting in lower reactivity. This comparison is supported by structural parameters and established reaction protocols.

Data Presentation: Structural and Reactivity Parameters

The following table summarizes the key properties of this compound and benzaldehyde that influence their reactivity as electrophiles.

ParameterThis compoundBenzaldehydeRationale
Structure
alt text
alt text
This compound features a sterically demanding tert-butyl group adjacent to the carbonyl, while benzaldehyde has a planar phenyl group.
α-Hydrogens 00Both aldehydes lack α-hydrogens and therefore cannot form an enolate to act as the nucleophile in an aldol reaction.
Electronic Effect of R-Group Inductive (+I): Electron-donatingResonance (-R): Electron-withdrawing, delocalizingThe tert-butyl group slightly donates electron density, reducing carbonyl electrophilicity. The phenyl group delocalizes the partial positive charge of the carbonyl carbon via resonance, which also reduces electrophilicity compared to many aliphatic aldehydes.[1][2]
Steric Hindrance HighModerateThe tert-butyl group is one of the most sterically bulky substituents, significantly hindering the approach of nucleophiles.[3] Cyclohexane A-values, which quantify steric bulk, are >4 kcal/mol for a tert-butyl group versus ~3 kcal/mol for a phenyl group.[4]
Typical Aldol-Type Reaction Mukaiyama Aldol AdditionClaisen-Schmidt CondensationDue to its high steric hindrance, this compound often requires highly reactive nucleophiles like silyl (B83357) enol ethers. Benzaldehyde is a classic substrate for base-catalyzed condensation with enolizable ketones.

Comparative Reactivity Analysis

The disparate reactivity between this compound and benzaldehyde primarily stems from steric hindrance. The three-dimensional bulk of the tert-butyl group in this compound creates a formidable barrier to the incoming nucleophile, significantly slowing the rate of addition reactions.[3] While the tert-butyl group has a weak electron-donating inductive effect that slightly decreases the electrophilicity of the carbonyl carbon, the steric effect is the dominant factor in its reduced reactivity.

Benzaldehyde, on the other hand, presents a less sterically encumbered carbonyl carbon. Although the phenyl group's resonance effect reduces the electrophilicity of the carbonyl carbon compared to simple aliphatic aldehydes like propanal, this electronic effect is less inhibitive than the steric hindrance of a tert-butyl group.[1][5][6] Consequently, benzaldehyde is a competent electrophile in various crossed aldol reactions, most notably the Claisen-Schmidt condensation.[7]

For this compound to participate effectively as an electrophile, it often requires a more reactive nucleophile and reaction conditions that favor addition, such as the Lewis acid-catalyzed Mukaiyama aldol reaction.[8][9]

Mandatory Visualizations

Aldol_Pathways

Reactivity_Factors cluster_benzaldehyde Benzaldehyde cluster_trimethyl This compound Reactivity Aldehyde Reactivity as Electrophile B_Steric Moderate Steric Hindrance (Planar Phenyl Group) Reactivity->B_Steric B_Electronic Reduced Electrophilicity (Resonance Delocalization) Reactivity->B_Electronic T_Steric High Steric Hindrance (Bulky tert-Butyl Group) Reactivity->T_Steric T_Electronic Slightly Reduced Electrophilicity (Inductive Effect) Reactivity->T_Electronic B_Outcome Good Reactivity in Claisen-Schmidt B_Steric->B_Outcome B_Electronic->B_Outcome T_Outcome Lower Reactivity, Requires Stronger Nucleophiles (e.g., Mukaiyama Aldol) T_Steric->T_Outcome T_Electronic->T_Outcome

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation with Benzaldehyde

This protocol describes the synthesis of dibenzalacetone from benzaldehyde and acetone, a classic example of a crossed aldol condensation where benzaldehyde acts as the electrophile.

Materials:

  • Benzaldehyde

  • Acetone

  • 95% Ethanol (B145695)

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Round-bottom flask or test tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2.0 equivalents of benzaldehyde and 1.0 equivalent of acetone.

  • Solvent Addition: Add a sufficient volume of 95% ethanol to dissolve the reactants and facilitate stirring.

  • Base Addition: While stirring vigorously at room temperature, slowly add the 10% NaOH solution. The reaction is often exothermic.

  • Reaction: Continue stirring at room temperature for 20-30 minutes. A precipitate of the product should form.

  • Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove any residual NaOH, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Protocol 2: Mukaiyama Aldol Addition with a Non-Enolizable Aldehyde (General Protocol Applicable to this compound)

This protocol outlines a general procedure for the Lewis acid-catalyzed reaction between a non-enolizable aldehyde, such as this compound, and a silyl enol ether.[8][10]

Materials:

  • Non-enolizable aldehyde (e.g., this compound) (1.0 eq)

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene) (1.2 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) as solvent

  • Lewis Acid (e.g., Titanium tetrachloride, TiCl₄, as a 1 M solution in CH₂Cl₂) (1.1 eq)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Dry glassware

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for quenching

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the non-enolizable aldehyde and anhydrous dichloromethane to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise to the stirred aldehyde solution.

  • Nucleophile Addition: After stirring for a few minutes, add the silyl enol ether dropwise.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from minutes to several hours.

  • Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, a β-silyloxy ketone, is typically purified by flash column chromatography. The silyl ether can be cleaved using standard methods (e.g., treatment with tetrabutylammonium (B224687) fluoride, TBAF) to yield the final β-hydroxy ketone.

Conclusion

References

Pivaldehyde: A Superior Non-Enolizable Aldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex organic syntheses. Among non-enolizable aldehydes, pivaldehyde (2,2-dimethylpropanal) emerges as a reagent of exceptional utility, offering distinct advantages over other aldehydes in its class, such as benzaldehyde (B42025). Its unique structural and electronic properties confer superior performance in a range of critical chemical transformations, including the Cannizzaro, Wittig, and aldol (B89426) reactions.

The primary advantage of pivaldehyde lies in the steric hindrance provided by its bulky tert-butyl group. This feature significantly influences its reactivity, often leading to higher selectivity and yields in various reactions. Furthermore, as an aliphatic aldehyde, its electronic properties differ from aromatic counterparts like benzaldehyde, impacting the reactivity of the carbonyl group.

Comparative Performance in Key Organic Reactions

The advantages of pivaldehyde are most evident when its performance is directly compared with other non-enolizable aldehydes in key synthetic reactions.

The Cannizzaro Reaction: Minimizing Side Reactions

The Cannizzaro reaction, a disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid, benefits from the steric bulk of pivaldehyde. While both pivaldehyde and benzaldehyde undergo this reaction, the t-butyl group in pivaldehyde can influence the reaction rate and minimize potential side reactions that can occur with aromatic aldehydes under strongly basic conditions.

AldehydeProduct 1 (Alcohol) YieldProduct 2 (Carboxylic Acid) YieldReaction Conditions
PivaldehydeNeopentyl alcohol (~50%)Pivalic acid (~50%)Concentrated KOH, heat
BenzaldehydeBenzyl alcohol (96.17%)[1]Benzoic acid (97.22%)[1]KOH, 50 °C, 2 hours[1]

Note: Yields can vary based on specific reaction conditions.

The Wittig Reaction: Enhancing Stereoselectivity

In the Wittig reaction, which converts aldehydes and ketones to alkenes, the steric hindrance of pivaldehyde can play a crucial role in influencing the stereochemical outcome. While comprehensive comparative data is sparse, the bulky t-butyl group is known to influence the approach of the phosphorus ylide, potentially leading to higher diastereoselectivity in certain cases.

AldehydeYlideAlkene ProductE/Z RatioYield
Pivaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 4,4-dimethyl-2-pentenoatePredominantly EModerate to high
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate95.5:4.5 (E:Z)46.5%
Crossed Aldol Condensation: A Superior Electrophile

In crossed aldol condensations, where a non-enolizable aldehyde acts as the electrophile for an enolate, pivaldehyde's high reactivity as an electrophile and its inability to self-condense make it an excellent choice. Aldehydes are generally more reactive electrophiles than ketones.[2] The bulky t-butyl group does not significantly diminish the electrophilicity of the carbonyl carbon, allowing for efficient reaction with a variety of ketone and aldehyde enolates.

ElectrophileEnolate SourceProductYield
PivaldehydeAcetone (B3395972)4-hydroxy-5,5-dimethyl-2-hexanoneGood
BenzaldehydeAcetone4-hydroxy-4-phenyl-2-butanone~24% (benzalacetone after dehydration) at 250°C

Experimental Protocols

To provide a practical context for the advantages of pivaldehyde, detailed experimental protocols for key reactions are outlined below.

Protocol 1: The Cannizzaro Reaction of Pivaldehyde

Objective: To demonstrate the disproportionation of pivaldehyde into neopentyl alcohol and pivalic acid.

Materials:

  • Pivaldehyde

  • Potassium hydroxide (B78521) (KOH) pellets

  • Distilled water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 1M

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve a specific amount of KOH in distilled water with cooling.

  • Add pivaldehyde to the cooled KOH solution.

  • Heat the mixture under reflux for a specified time.

  • After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • The ether layer contains the neopentyl alcohol. Wash the ether layer with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation to isolate the alcohol.

  • The aqueous layer contains the potassium pivalate. Acidify the aqueous layer with concentrated HCl with cooling to precipitate pivalic acid.

  • Collect the pivalic acid by filtration, wash with cold water, and dry.

Protocol 2: The Wittig Reaction of Pivaldehyde

Objective: To synthesize an alkene from pivaldehyde using a stabilized phosphorus ylide.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Pivaldehyde

  • Anhydrous dichloromethane (B109758)

  • Dram vial with stir vane

  • Nitrogen gas

  • Diethyl ether/hexanes mixture

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve pivaldehyde in anhydrous dichloromethane in a dram vial equipped with a stir vane.

  • Add the stabilized ylide portion-wise to the stirring solution at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under a stream of nitrogen gas.[3]

  • Dissolve the residue in a 25% diethyl ether in hexanes mixture to precipitate the triphenylphosphine (B44618) oxide byproduct.[3]

  • Filter the solution and concentrate the filtrate.

  • Purify the crude product by microscale wet column chromatography on silica gel.[3]

Protocol 3: Crossed Aldol Condensation of Pivaldehyde and Acetone

Objective: To perform a crossed aldol condensation between pivaldehyde and acetone.

Materials:

  • Pivaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Stirring apparatus

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • In a separate flask, mix pivaldehyde and a molar excess of acetone.

  • Slowly add the NaOH solution to the aldehyde-ketone mixture with stirring at room temperature.

  • Continue stirring for a specified period, monitoring the reaction by TLC.

  • Neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure to obtain the crude aldol addition product. Further purification can be done by column chromatography.

Visualizing the Reaction Mechanisms

To further elucidate the processes discussed, the following diagrams illustrate the fundamental workflows and mechanisms.

cannizzaro_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_products Products pivaldehyde Pivaldehyde reflux Reflux pivaldehyde->reflux koh Conc. KOH koh->reflux extraction Ether Extraction reflux->extraction acidification Acidification reflux->acidification alcohol Neopentyl Alcohol extraction->alcohol acid Pivalic Acid acidification->acid

Cannizzaro Reaction Workflow

wittig_mechanism start Pivaldehyde + Ylide oxaphosphetane Oxaphosphetane Intermediate O-P C-C start->oxaphosphetane [2+2] Cycloaddition alkene Alkene oxaphosphetane->alkene Cycloreversion tppo Triphenylphosphine Oxide oxaphosphetane->tppo Cycloreversion

Simplified Wittig Reaction Mechanism

aldol_workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product pivaldehyde Pivaldehyde nucleophilic_attack Nucleophilic Attack on Pivaldehyde pivaldehyde->nucleophilic_attack acetone Acetone enolate_formation Enolate Formation (from Acetone) acetone->enolate_formation base Base (NaOH) base->enolate_formation enolate_formation->nucleophilic_attack protonation Protonation nucleophilic_attack->protonation aldol_adduct Aldol Adduct protonation->aldol_adduct

Crossed Aldol Condensation Workflow

References

The Decisive Role of Steric Hindrance: Trimethylacetaldehyde's Superiority in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of aldehyde is a critical determinant for achieving high diastereoselectivity. For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of an aldehyde's steric profile can be the key to unlocking desired stereochemical outcomes. This guide provides a detailed comparison of trimethylacetaldehyde (pivaldehyde) against other bulky aldehydes, supported by experimental data, to illuminate its advantages in directing stereoselective transformations.

The Steric Advantage of the tert-Butyl Group

This compound, with its sterically demanding tert-butyl group, consistently demonstrates a high level of stereocontrol in various C-C bond-forming reactions. This is particularly evident in aldol (B89426) and crotylation reactions, where the bulkiness of the aldehyde directly influences the facial selectivity of the incoming nucleophile. The tert-butyl group effectively shields one face of the aldehyde carbonyl, compelling the nucleophile to attack from the less hindered side. This pronounced steric bias often leads to a significant enhancement in the diastereomeric ratio (d.r.) of the product, favoring the formation of one diastereomer over the other.

Quantitative Comparison in the Evans Aldol Reaction

The Evans aldol reaction, a cornerstone of asymmetric synthesis, provides an excellent platform for quantifying the impact of aldehyde structure on diastereoselectivity. This reaction typically employs a chiral oxazolidinone auxiliary to direct the stereochemical course of the aldol addition. The inherent facial bias of the chiral auxiliary, coupled with the steric properties of the aldehyde, dictates the stereochemistry of the two newly formed stereocenters.

A seminal study by D. A. Evans and coworkers in the Journal of the American Chemical Society (1981) provides quantitative data on the diastereoselectivity of various aldehydes in the aldol reaction with a chiral propionimide. The results, summarized in the table below, clearly illustrate the superior performance of this compound.

AldehydeR GroupDiastereomeric Ratio (syn:anti)
This compound t-Bu >500 : 1
Isobutyraldehydei-Pr100 : 1
PropionaldehydeEt80 : 1
AcetaldehydeMe50 : 1
BenzaldehydePh100 : 1

Data extracted from Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc. 1981, 103, 2127-2129.

The data unequivocally shows that as the steric bulk of the R group on the aldehyde increases from methyl to tert-butyl, the diastereoselectivity of the syn product dramatically improves. This compound, with the largest R group in this aliphatic series, delivers an exceptional diastereomeric ratio of over 500:1, highlighting its efficacy in achieving near-perfect stereocontrol.

Experimental Protocols

To provide a practical context for the data presented, a detailed experimental protocol for a typical Evans aldol reaction is outlined below.

Evans Asymmetric Aldol Reaction Protocol

Materials:

Procedure:

  • A solution of the N-propionyl imide (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The resulting mixture is stirred at -78 °C for 30 minutes to facilitate the formation of the boron enolate.

  • The aldehyde (1.2 equiv) is then added dropwise to the reaction mixture, and stirring is continued at -78 °C for 1-2 hours, followed by warming to 0 °C for 1 hour.

  • The reaction is quenched by the addition of methanol (2 mL per mmol of imide), followed by the slow, dropwise addition of a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide.

  • The mixture is stirred at 0 °C for 1 hour, after which it is diluted with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaCl, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is then purified by flash column chromatography.

Visualizing the Reaction Pathway

The stereochemical outcome of the Evans aldol reaction can be rationalized using the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state. The chiral auxiliary on the enolate directs the facial selectivity, while the steric bulk of the aldehyde's substituent (R group) dictates its preferred equatorial orientation to minimize 1,3-diaxial interactions.

Zimmerman-Traxler model for the Evans aldol reaction.

Logical Flow of Diastereoselectivity

The high diastereoselectivity achieved with this compound can be understood through a logical progression of steric influences.

Diastereoselectivity_Logic A Choice of Aldehyde B Steric Bulk of Aldehyde R Group A->B C This compound (R = t-Bu) B->C D Less Bulky Aldehydes (e.g., R = Me, Et) B->D E Strong Facial Bias in Nucleophilic Attack C->E F Weaker Facial Bias D->F G High Diastereoselectivity (syn product favored) E->G H Lower Diastereoselectivity F->H

Influence of aldehyde steric bulk on diastereoselectivity.

Conclusion

The experimental data and mechanistic models consistently demonstrate that the steric profile of an aldehyde is a paramount factor in achieving high diastereoselectivity in asymmetric reactions. This compound, with its exceptionally bulky tert-butyl group, stands out as a superior choice for maximizing stereocontrol, particularly in reactions proceeding through organized transition states like the Evans aldol reaction. For researchers aiming for the highest levels of diastereoselectivity, the use of this compound should be a primary consideration, offering a reliable and effective strategy to obtain the desired stereoisomer in high purity.

A Comparative Spectroscopic Guide to Products of Trimethylacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data obtained from the products of reactions involving trimethylacetaldehyde (pivaldehyde) and a common, less sterically hindered alternative, benzaldehyde (B42025). The objective is to offer a clear, data-driven comparison of the spectral characteristics of the resulting products from four common organic reactions: Aldol Condensation, Grignard Reaction, Wittig Reaction, and the Cannizzaro Reaction. This guide is intended to aid researchers in understanding the influence of the bulky tert-butyl group on reaction outcomes and in the spectroscopic identification of related products.

Introduction

This compound, with its sterically demanding tert-butyl group, presents unique reactivity and produces products with distinct spectroscopic signatures compared to less hindered aldehydes like benzaldehyde. Understanding these differences is crucial for reaction planning, product identification, and the development of novel synthetic methodologies. This guide presents a side-by-side comparison of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the products of analogous reactions, supported by detailed experimental protocols.

Comparative Analysis of Reaction Products

The following sections detail the spectroscopic data for the products of Aldol Condensation, Grignard, Wittig, and Cannizzaro reactions for both this compound and benzaldehyde.

Aldol Condensation with Acetone (B3395972)

The Aldol condensation between an aldehyde and a ketone is a fundamental carbon-carbon bond-forming reaction. Here, we compare the reaction of this compound and benzaldehyde with acetone.

Reaction Scheme:

  • This compound: (CH₃)₃CCHO + CH₃COCH₃ → (CH₃)₃CCH=CHCOCH₃ + H₂O

  • Benzaldehyde: C₆H₅CHO + CH₃COCH₃ → C₆H₅CH=CHCOCH₃ + H₂O

Table 1: Spectroscopic Data for Aldol Condensation Products

Spectroscopic DataProduct from this compound (4,4-dimethyl-2-penten-2-one)Product from Benzaldehyde (Benzalacetone)
¹H NMR (CDCl₃, ppm) ~6.8 (d, 1H, =CH), ~6.1 (d, 1H, =CH), ~2.2 (s, 3H, -COCH₃), ~1.1 (s, 9H, -C(CH₃)₃)~7.5 (d, 1H, =CH), ~6.7 (d, 1H, =CH), ~7.4 (m, 5H, Ar-H), ~2.4 (s, 3H, -COCH₃)[1]
¹³C NMR (CDCl₃, ppm) ~198 (C=O), ~155 (=CH), ~125 (=CH), ~33 (C(CH₃)₃), ~28 (C(CH₃)₃), ~25 (-COCH₃)~198 (C=O), ~143 (=CH), ~128 (=CH), ~134, 130, 129, 128 (Ar-C), ~27 (-COCH₃)
IR (cm⁻¹) ~1670 (C=O, conjugated), ~1620 (C=C), ~2960 (C-H, sp³)~1665 (C=O, conjugated), ~1610 (C=C), ~3060 (C-H, sp²)[2][3]
Mass Spec (m/z) M⁺ at 126, fragments at 111, 69, 57M⁺ at 146, fragments at 145, 131, 103, 77[4]
Grignard Reaction with Methylmagnesium Bromide

The Grignard reaction is a versatile method for forming carbon-carbon bonds, resulting in the formation of an alcohol.

Reaction Scheme:

  • This compound: (CH₃)₃CCHO + CH₃MgBr → (CH₃)₃CCH(OH)CH₃

  • Benzaldehyde: C₆H₅CHO + CH₃MgBr → C₆H₅CH(OH)CH₃

Table 2: Spectroscopic Data for Grignard Reaction Products

Spectroscopic DataProduct from this compound (2,2-dimethyl-3-butanol)Product from Benzaldehyde (1-Phenylethanol)
¹H NMR (CDCl₃, ppm) ~3.4 (q, 1H, -CHOH), ~1.1 (d, 3H, -CH₃), ~0.9 (s, 9H, -C(CH₃)₃), ~1.5 (br s, 1H, -OH)~4.9 (q, 1H, -CHOH), ~1.5 (d, 3H, -CH₃), ~7.3 (m, 5H, Ar-H), ~2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, ppm) ~75 (-CHOH), ~35 (C(CH₃)₃), ~26 (C(CH₃)₃), ~18 (-CH₃)~70 (-CHOH), ~145 (Ar-C), ~128, 127, 125 (Ar-C), ~25 (-CH₃)
IR (cm⁻¹) ~3400 (O-H, broad), ~2960 (C-H, sp³)~3350 (O-H, broad), ~3030 (C-H, sp²), ~2970 (C-H, sp³)[5][6][7]
Mass Spec (m/z) M⁺ at 102 (often weak), fragments at 87, 59, 45M⁺ at 122, fragments at 107, 79, 77[8][9]
Wittig Reaction with (Triphenylphosphoranylidene)acetophenone

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.

Reaction Scheme:

  • This compound: (CH₃)₃CCHO + Ph₃P=CHCOPh → (CH₃)₃CCH=CHCOPh + Ph₃PO

  • Benzaldehyde: C₆H₅CHO + Ph₃P=CHCOPh → C₆H₅CH=CHCOPh + Ph₃PO

Table 3: Spectroscopic Data for Wittig Reaction Products

Spectroscopic DataProduct from this compoundProduct from Benzaldehyde (Chalcone)
¹H NMR (CDCl₃, ppm) ~7.0-6.8 (m, 2H, =CH), ~8.0-7.4 (m, 5H, Ar-H), ~1.2 (s, 9H, -C(CH₃)₃)~7.8 (d, 1H, =CH), ~7.5 (d, 1H, =CH), ~8.0-7.4 (m, 10H, Ar-H)
¹³C NMR (CDCl₃, ppm) ~191 (C=O), ~148 (=CH), ~128 (=CH), ~138, 133, 129, 128 (Ar-C), ~34 (C(CH₃)₃), ~30 (C(CH₃)₃)~190 (C=O), ~145 (=CH), ~122 (=CH), ~138, 135, 133, 130, 129, 128 (Ar-C)
IR (cm⁻¹) ~1660 (C=O, conjugated), ~1600 (C=C), ~2960 (C-H, sp³)~1660 (C=O, conjugated), ~1605 (C=C), ~3060 (C-H, sp²)
Mass Spec (m/z) M⁺ at 216, fragments at 201, 159, 105, 57M⁺ at 208, fragments at 207, 131, 105, 77
Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid.

Reaction Scheme:

  • This compound: 2 (CH₃)₃CCHO + OH⁻ → (CH₃)₃CCH₂OH + (CH₃)₃CCOO⁻

  • Benzaldehyde: 2 C₆H₅CHO + OH⁻ → C₆H₅CH₂OH + C₆H₅COO⁻

Table 4: Spectroscopic Data for Cannizzaro Reaction Products

Spectroscopic DataProducts from this compound (Neopentyl alcohol & Pivalic acid)Products from Benzaldehyde (Benzyl alcohol & Benzoic acid)
¹H NMR (CDCl₃, ppm) Alcohol: ~3.3 (s, 2H, -CH₂OH), ~0.9 (s, 9H, -C(CH₃)₃), ~1.5 (br s, 1H, -OH)Acid: ~1.2 (s, 9H, -C(CH₃)₃), ~11.5 (br s, 1H, -COOH)Alcohol: ~4.7 (s, 2H, -CH₂OH), ~7.3 (m, 5H, Ar-H), ~2.1 (br s, 1H, -OH)Acid: ~8.1 (d, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~12.2 (br s, 1H, -COOH)[10][11][12][13][14][15][16]
¹³C NMR (CDCl₃, ppm) Alcohol: ~75 (-CH₂OH), ~32 (C(CH₃)₃), ~26 (C(CH₃)₃)Acid: ~185 (C=O), ~39 (C(CH₃)₃), ~27 (C(CH₃)₃)Alcohol: ~65 (-CH₂OH), ~141 (Ar-C), ~128, 127 (Ar-C)Acid: ~172 (C=O), ~133 (Ar-C), ~130, 129, 128 (Ar-C)
IR (cm⁻¹) Alcohol: ~3350 (O-H, broad), ~2960 (C-H, sp³)Acid: ~3000 (O-H, broad), ~1700 (C=O), ~2970 (C-H, sp³)Alcohol: ~3350 (O-H, broad), ~3030 (C-H, sp²)Acid: ~3000 (O-H, broad), ~1685 (C=O), ~3060 (C-H, sp²)
Mass Spec (m/z) Alcohol: M⁺ at 88 (weak), fragments at 73, 57, 31Acid: M⁺ at 102, fragments at 87, 57, 45Alcohol: M⁺ at 108, fragments at 107, 79, 77Acid: M⁺ at 122, fragments at 105, 77

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Considerations

All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified, and reactions involving organometallic reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Aldol Condensation of Benzaldehyde and Acetone[1][17][18]
  • In a suitable flask, dissolve 2.12 g (20 mmol) of benzaldehyde and 0.58 g (10 mmol) of acetone in 20 mL of ethanol (B145695).

  • While stirring, slowly add 5 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Continue stirring at room temperature for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure benzalacetone.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Grignard Reaction of Benzaldehyde with Methylmagnesium Bromide[19][20][21]
  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place 0.24 g (10 mmol) of magnesium turnings in the flask.

  • Add 5 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, dissolve 1.06 g (10 mmol) of methyl bromide in 10 mL of anhydrous diethyl ether.

  • Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction.

  • Once the reaction starts, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of 1.06 g (10 mmol) of benzaldehyde in 10 mL of anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

  • Characterize the product, 1-phenylethanol, by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 3: Wittig Reaction of Benzaldehyde with (Triphenylphosphoranylidene)acetophenone[22][23][24][25][26]
  • In a round-bottom flask, dissolve 1.04 g (5 mmol) of (triphenylphosphoranylidene)acetophenone in 20 mL of dichloromethane.

  • Add 0.53 g (5 mmol) of benzaldehyde to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the chalcone (B49325) from triphenylphosphine (B44618) oxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 4: Cannizzaro Reaction of Benzaldehyde[10][11][12][13][14][16][27][28]
  • In a flask, dissolve 2.8 g (50 mmol) of potassium hydroxide in 5 mL of water.

  • Add 5.3 g (50 mmol) of benzaldehyde to the potassium hydroxide solution.

  • Stir the mixture vigorously at room temperature for 24 hours. The mixture will become a thick paste.

  • Add 20 mL of water to dissolve the potassium benzoate.

  • Extract the benzyl (B1604629) alcohol with three 15 mL portions of diethyl ether.

  • Combine the ether extracts, wash with saturated sodium bicarbonate solution, then with water, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation to obtain benzyl alcohol.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate benzoic acid.

  • Collect the benzoic acid by vacuum filtration and recrystallize from hot water.

  • Characterize both products by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Spectroscopic Validation Reactants Reactants Reaction Reaction Reactants->Reaction Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Final Product Final Product NMR->Final Product IR->Final Product MS->Final Product

Caption: General experimental workflow for synthesis and spectroscopic validation.

Aldol_Condensation_Pathway Aldehyde Aldehyde Nucleophilic Attack Nucleophilic Attack Aldehyde->Nucleophilic Attack Ketone (Acetone) Ketone (Acetone) Enolate Formation Enolate Formation Ketone (Acetone)->Enolate Formation Deprotonation Base (OH-) Base (OH-) Base (OH-)->Enolate Formation Enolate Formation->Nucleophilic Attack Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Attack->Alkoxide Intermediate Protonation Protonation Alkoxide Intermediate->Protonation from H2O Aldol Addition Product Aldol Addition Product Protonation->Aldol Addition Product Dehydration Dehydration Aldol Addition Product->Dehydration -H2O Aldol Condensation Product Aldol Condensation Product Dehydration->Aldol Condensation Product

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2,2-Dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of 2,2-dimethylpropanal (also known as pivaldehyde), a key building block in various synthetic applications. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), supported by experimental data to facilitate an informed choice of methodology.

Introduction to Purity Analysis of 2,2-Dimethylpropanal

2,2-Dimethylpropanal is a volatile, branched-chain aldehyde. Its purity is critical as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in subsequent synthetic steps. The choice of an analytical method for purity determination depends on several factors, including the expected purity level, the nature of potential impurities (e.g., isomers, starting materials, degradation products), the required accuracy and precision, and the available instrumentation. This guide compares three widely used analytical techniques, providing a framework for selecting the most appropriate method for your specific needs.

Comparison of Analytical Methods

The table below summarizes the key performance characteristics of GC-FID, qNMR, and HPLC-UV for the analysis of 2,2-dimethylpropanal. The presented data is a synthesis of typical performance for short-chain aldehydes and available information for 2,2-dimethylpropanal to provide a comparative overview.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.Separation based on polarity and interaction with a stationary phase.
Primary Use Quantifying volatile impurities and determining the percentage purity based on area percent.Absolute purity determination against a certified internal standard.Quantifying non-volatile or UV-active impurities.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.05 - 0.1%~0.1 - 1 µg/mL
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.1 - 0.3%~0.5 - 5 µg/mL
Linearity (R²) >0.999Not applicable (direct ratio)>0.999
Precision (%RSD) < 2%< 1%< 2%
Accuracy (% Recovery) 98-102%99-101%98-102%
Sample Throughput HighModerateHigh
Derivatization Not typically required.Not required.May be required for UV detection (e.g., with DNPH).

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for separating and quantifying volatile compounds.

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep Dissolve accurately weighed 2,2-dimethylpropanal in a volatile solvent (e.g., acetone) injection Inject a small volume (e.g., 1 µL) into the GC prep->injection Prepared Sample separation Separate components on a capillary column injection->separation detection Detect eluting compounds with FID separation->detection integration Integrate peak areas in the chromatogram detection->integration Chromatogram calculation Calculate purity based on area percent integration->calculation

Caption: GC-FID experimental workflow for purity analysis.

Methodology:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh approximately 100 mg of 2,2-dimethylpropanal and dissolve it in 10 mL of a suitable volatile solvent (e.g., acetone).

  • Data Analysis: The purity is calculated using the area percent method, where the peak area of 2,2-dimethylpropanal is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Logical Relationship for Purity Calculation:

cluster_inputs Experimental Inputs cluster_calc Calculation Integral_Analyte Integral of Analyte Signal (I_A) Purity_Analyte Purity of Analyte (P_A) Integral_Analyte->Purity_Analyte Integral_Standard Integral of Standard Signal (I_S) Integral_Standard->Purity_Analyte Mass_Analyte Mass of Analyte (m_A) Mass_Analyte->Purity_Analyte Mass_Standard Mass of Standard (m_S) Mass_Standard->Purity_Analyte MW_Analyte Molecular Weight of Analyte (MW_A) MW_Analyte->Purity_Analyte MW_Standard Molecular Weight of Standard (MW_S) MW_Standard->Purity_Analyte Protons_Analyte Number of Protons for Analyte Signal (N_A) Protons_Analyte->Purity_Analyte Protons_Standard Number of Protons for Standard Signal (N_S) Protons_Standard->Purity_Analyte Purity_Standard Purity of Standard (P_S) Purity_Standard->Purity_Analyte

Caption: Relationship of parameters for qNMR purity calculation.

Methodology:

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte. For 2,2-dimethylpropanal, suitable standards include maleic acid or 1,4-dinitrobenzene.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2,2-dimethylpropanal into a vial.

    • Accurately weigh an equimolar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Parameters:

    • Pulse Sequence: A simple 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Acquisition Time: Sufficient to ensure good digital resolution.

  • Data Analysis: The purity of 2,2-dimethylpropanal (P_A) is calculated using the following formula:

    P_A = (I_A / N_A) * (N_S / I_S) * (m_S / m_A) * (MW_A / MW_S) * P_S

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • m = Mass

    • MW = Molecular Weight

    • P = Purity

    • A = Analyte (2,2-dimethylpropanal)

    • S = Internal Standard

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is suitable for the analysis of non-volatile impurities or for aldehydes that can be derivatized to introduce a UV chromophore.

Instrumentation: A standard HPLC system with a UV detector.

Signaling Pathway for Derivatization and Detection:

cluster_derivatization Derivatization cluster_hplc HPLC-UV Analysis Aldehyde 2,2-Dimethylpropanal Hydrazone 2,4-Dinitrophenylhydrazone (UV-active) Aldehyde->Hydrazone DNPH 2,4-Dinitrophenylhydrazine (B122626) (DNPH) DNPH->Hydrazone Injection Inject Derivatized Sample Hydrazone->Injection Derivatized Sample Separation Separate on a Reverse-Phase Column Injection->Separation Detection Detect at a specific wavelength (e.g., 360 nm) Separation->Detection

Caption: Derivatization and detection pathway for HPLC-UV analysis.

Methodology:

  • Derivatization (if necessary): Since 2,2-dimethylpropanal lacks a strong UV chromophore, derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) is often required. The resulting hydrazone is strongly UV-active.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example:

    • Start with 50% acetonitrile / 50% water.

    • Increase to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 360 nm for the DNPH derivative.

  • Sample Preparation:

    • Prepare a stock solution of the 2,2-dimethylpropanal sample in acetonitrile.

    • Mix an aliquot of the sample solution with an acidic solution of DNPH.

    • Allow the reaction to proceed to completion.

    • Dilute the derivatized sample to a suitable concentration for HPLC analysis.

  • Data Analysis: Purity is determined by comparing the peak area of the 2,2-dimethylpropanal derivative to a calibration curve prepared from a reference standard of known purity.

Conclusion

The choice of the most suitable analytical method for determining the purity of 2,2-dimethylpropanal is contingent on the specific requirements of the analysis.

  • GC-FID is the method of choice for routine quality control and for the detection and quantification of volatile impurities due to its simplicity, high throughput, and good precision.

  • qNMR offers the highest accuracy for absolute purity determination and is invaluable for the certification of reference materials and for analyses where a primary method is required. It also provides structural information that can aid in impurity identification.

  • HPLC-UV , often requiring derivatization, is particularly useful for identifying and quantifying non-volatile or thermally labile impurities that are not amenable to GC analysis.

For a comprehensive purity assessment, a combination of orthogonal methods, such as GC-FID for volatile impurities and qNMR for absolute purity, is often recommended. This approach provides a more complete picture of the sample's purity profile, ensuring the quality and reliability of subsequent research and development activities.

Pivaldehyde vs. Formaldehyde: A Comparative Analysis of Aldol Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the aldol (B89426) reaction stands as a cornerstone for carbon-carbon bond formation. The judicious selection of reactants is paramount to steering the reaction towards the desired product. This guide provides a detailed comparative study of pivaldehyde and formaldehyde (B43269), two aldehydes that, due to their lack of α-hydrogens, are exclusively employed as electrophilic acceptors in crossed aldol reactions. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in synthetic design.

At a Glance: Pivaldehyde vs. Formaldehyde

A summary of the key characteristics of pivaldehyde and formaldehyde as aldol acceptors is presented below.

FeaturePivaldehydeFormaldehyde
Structure (CH₃)₃CCHOHCHO
Steric Hindrance High (due to t-butyl group)Low (only hydrogen atoms)
Electrophilicity ModerateHigh
Reactivity LowerVery High[1]
Side Reactions Less prone to polymerizationProne to polymerization (paraformaldehyde) and Cannizzaro reaction
Typical Enolate Partners Ketone and aldehyde enolatesKetone and aldehyde enolates
Representative Yield with Acetone (B3395972) Lower (qualitative)High (up to 90% under specific conditions)[2][3][4][5]

Reactivity and Mechanistic Considerations

The primary distinction between pivaldehyde and formaldehyde as aldol acceptors lies in their inherent reactivity, which is a direct consequence of their molecular structure.

Formaldehyde is the most reactive aldehyde in aldol reactions. Its high reactivity stems from two main factors:

  • Minimal Steric Hindrance: The small size of the hydrogen atoms flanking the carbonyl group presents a negligible steric barrier to the approaching nucleophilic enolate.

  • High Electrophilicity: The absence of electron-donating alkyl groups makes the carbonyl carbon of formaldehyde highly electron-deficient and thus, a potent electrophile.

This high reactivity makes formaldehyde an excellent acceptor for a wide range of enolates, often leading to high yields of the corresponding β-hydroxy carbonyl product.[1]

Pivaldehyde , on the other hand, exhibits significantly lower reactivity. The bulky tert-butyl group attached to the carbonyl carbon creates substantial steric hindrance, impeding the approach of the nucleophilic enolate. While the t-butyl group is weakly electron-donating, the steric effect is the dominant factor in its reduced reactivity compared to formaldehyde.

Experimental Data: A Tale of Two Aldehydes

Direct, side-by-side quantitative comparisons of pivaldehyde and formaldehyde under identical reaction conditions are scarce in the literature. However, individual studies on their reactions with common enolate partners like acetone provide valuable insights.

In the case of formaldehyde , its reaction with acetone to form 4-hydroxy-2-butanone (B42824) is a well-documented industrial process. Under supercritical conditions, yields of up to 90% have been reported.[2][3][4][5] With heterogeneous catalysts like vanadium phosphate, yields are typically lower, around 60%, often with the formation of the dehydrated product, methyl vinyl ketone.[6]

For pivaldehyde , specific yield data for its base-catalyzed aldol reaction with acetone is not as readily available, reflecting its lower general utility in this context compared to the highly reactive formaldehyde. Qualitatively, the significant steric hindrance of pivaldehyde is expected to lead to slower reaction rates and potentially lower yields compared to formaldehyde under standard base-catalyzed conditions.

Experimental Protocols

Below are generalized experimental protocols for the base-catalyzed crossed aldol reaction of an aldehyde acceptor (pivaldehyde or formaldehyde) with a ketone donor (acetone).

General Protocol for Base-Catalyzed Aldol Addition

Materials:

  • Aldehyde acceptor (Pivaldehyde or Formaldehyde solution, e.g., formalin)

  • Ketone donor (e.g., Acetone)

  • Base catalyst (e.g., 10% aqueous Sodium Hydroxide)

  • Solvent (e.g., Ethanol or Water)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve the ketone (1.0 equivalent) in the chosen solvent.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add the aldehyde acceptor (1.0-1.2 equivalents) to the stirred ketone solution.

  • While maintaining the low temperature, add the base catalyst dropwise to the reaction mixture.

  • Stir the reaction mixture at low temperature for a specified time (this will vary significantly, with formaldehyde reacting much faster than pivaldehyde) until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy carbonyl product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizing the Reaction Pathway

The following diagrams illustrate the general mechanism of the base-catalyzed aldol reaction and a logical workflow comparing the two acceptors.

Aldol_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Acceptor Aldehyde Acceptor (Pivaldehyde or Formaldehyde) Alkoxide Alkoxide Intermediate Enolate_ref->Alkoxide C-C Bond Formation Water H₂O Product β-Hydroxy Ketone (Aldol Adduct) Alkoxide_ref->Product Proton Transfer

Caption: General mechanism of a base-catalyzed aldol addition reaction.

Aldol_Comparison cluster_formaldehyde Formaldehyde Pathway cluster_pivaldehyde Pivaldehyde Pathway Start Crossed Aldol Reaction (Ketone Enolate + Aldehyde Acceptor) Choose Choose Aldehyde Acceptor Start->Choose F_React Formaldehyde (Low Steric Hindrance, High Electrophilicity) Choose->F_React Formaldehyde P_React Pivaldehyde (High Steric Hindrance, Lower Electrophilicity) Choose->P_React Pivaldehyde F_Rate Fast Reaction Rate F_React->F_Rate F_Yield High Product Yield F_Rate->F_Yield P_Rate Slow Reaction Rate P_React->P_Rate P_Yield Potentially Lower Yield P_Rate->P_Yield

References

A Comparative Guide to the Stereochemical Outcome of Reactions with Trimethylacetaldehyde and Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry and drug development. The stereochemical outcome of a reaction, dictated by the choice of a chiral catalyst, is paramount in producing the desired enantiomer of a biologically active compound. This guide provides a comparative analysis of the performance of different chiral catalysts in reactions involving trimethylacetaldehyde (pivaldehyde), a sterically hindered aliphatic aldehyde. The data presented herein is intended to assist researchers in selecting the optimal catalytic system for their synthetic needs.

Enantioselective Alkylation of this compound: A Case Study

The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The use of chiral catalysts to control the stereochemistry of this addition is a widely studied area. Here, we compare the performance of a chiral titanium-(Ph-BINMOL) complex in the enantioselective addition of an alkylzirconium reagent to this compound.

Table 1: Performance of a Chiral Titanium-(Ph-BINMOL) Complex in the Enantioselective Addition of 1-Hexylzirconocene Chloride to this compound [1]

Catalyst/LigandReagentProductConversion (%)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-Ti(IV)-(Ph-BINMOL) complex1-Hexylzirconocene Chloride(R)-2,2-Dimethyl-3-nonanol935084

Note: The moderate yield is attributed to the volatility of the product.[1]

Experimental Protocol: Enantioselective Addition of an Alkylzirconium Reagent to this compound[1]

This protocol describes the in-situ generation of the alkylzirconium reagent followed by the catalytic enantioselective addition to this compound.

Materials:

  • Schwartz reagent (Cp₂ZrHCl)

  • 1-Hexene (B165129)

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂), flame-dried

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (R)-3,3'-diphenyl-2,2'-bi-1,1'-naphthyl-4,4'-diol ((R)-Ph-BINMOL)

  • This compound (Pivaldehyde)

  • Argon atmosphere

Procedure:

  • Preparation of the Alkylzirconium Reagent: To a stirred suspension of Cp₂ZrHCl (2.0 eq.) in dry DCM under an argon atmosphere at room temperature, add 1-hexene (2.2 eq.) dropwise. Stir the solution for 30 minutes until it becomes a clear yellow solution.

  • Catalyst Formation: In a separate flask, add flame-dried ZnBr₂ (0.5 eq.), (R)-Ph-BINMOL (0.1 eq.), and Ti(OiPr)₄ (1.0 eq.) to dry DCM under argon. Stir the mixture at room temperature.

  • Addition Reaction: To the catalyst mixture, add the freshly prepared alkylzirconium reagent solution followed by this compound (1.0 eq.).

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress. Upon completion, the reaction is worked up to isolate the chiral secondary alcohol product.

  • Analysis: The conversion, yield, and enantiomeric excess of the product are determined by standard analytical techniques (e.g., GC, HPLC on a chiral stationary phase).

Logical Flow of the Catalytic Cycle

The following diagram illustrates the proposed logical workflow for the chiral catalyst-mediated enantioselective addition of a nucleophile to this compound.

G General Workflow for Catalyzed Enantioselective Addition cluster_0 Catalyst Activation cluster_1 Substrate Activation cluster_2 Stereoselective Nucleophilic Attack cluster_3 Product Release Catalyst Chiral Catalyst Activated_Complex Catalyst-Aldehyde Complex Catalyst->Activated_Complex Coordination Metal Metal Precursor (e.g., Ti(OiPr)4) Metal->Catalyst Ligand Chiral Ligand (e.g., Ph-BINMOL) Ligand->Catalyst Aldehyde This compound Aldehyde->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Facial Selection Nucleophile Nucleophile (e.g., Alkylzirconium) Nucleophile->Product_Complex Chiral_Product Chiral Alcohol Product_Complex->Chiral_Product Hydrolysis/Work-up Catalyst_Regen Regenerated Catalyst Product_Complex->Catalyst_Regen Catalyst_Regen->Catalyst Catalytic Cycle

Caption: General workflow for the enantioselective addition to this compound.

Comparison of Catalyst Types: A Conceptual Overview

While extensive comparative data for this compound is limited, we can draw a conceptual comparison between two major classes of chiral catalysts: metal-based catalysts and organocatalysts.

G Conceptual Comparison of Chiral Catalyst Types Catalyst_Types Catalyst Type Chiral Metal Catalysts Chiral Organocatalysts Metal_Catalysts Chiral Metal Catalysts Mechanism: Lewis acid activation of the aldehyde by a chiral metal-ligand complex. Examples: Ti, Zn, Cr, Ru complexes with chiral ligands (e.g., BINOL, Salen, amino alcohols). Strengths: High activity and enantioselectivity, broad substrate scope. Weaknesses: Sensitivity to air and moisture, potential for heavy metal contamination of the product. Catalyst_Types:f1->Metal_Catalysts:f0 Organocatalysts Chiral Organocatalysts Mechanism: Activation through formation of chiral intermediates (e.g., iminium or enamine ions). Examples: Proline and its derivatives, chiral amines, phosphoric acids. Strengths: Often more stable to air and moisture, metal-free products, environmentally benign. Weaknesses: Can require higher catalyst loadings, may have a more limited substrate scope compared to some metal catalysts. Catalyst_Types:f2->Organocatalysts:f0

Caption: Key differences between chiral metal catalysts and organocatalysts.

Conclusion

The selection of a chiral catalyst for reactions with a sterically demanding substrate like this compound is a critical decision that significantly impacts the stereochemical outcome. The data presented for the chiral titanium-(Ph-BINMOL) complex demonstrates that high enantioselectivity can be achieved even with hindered aldehydes. While a comprehensive, direct comparison of a wide range of catalysts for this specific substrate remains an area for further investigation, the provided experimental protocol and conceptual overview of catalyst types offer a valuable starting point for researchers in the field. The continued development of novel and more efficient chiral catalysts will undoubtedly expand the synthetic toolbox for accessing enantiopure molecules of interest to the pharmaceutical and chemical industries.

References

A Researcher's Guide to Quantitative NMR (qNMR) Analysis: Determining Trimethylacetaldehyde Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of reaction yields is paramount for process optimization, scalability, and ensuring the quality of final products. While various analytical techniques can be employed, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive method for the accurate quantification of reactants and products in a reaction mixture. This guide provides an objective comparison of qNMR with other common analytical techniques for determining the reaction yields of Trimethylacetaldehyde (also known as pivaldehyde), supported by experimental protocols and data presentation.

qNMR vs. Alternative Analytical Methods: A Comparative Overview

The choice of analytical technique for reaction yield determination depends on several factors, including the nature of the analyte, the complexity of the reaction mixture, and the required accuracy and precision. Here, we compare ¹H qNMR with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Feature¹H qNMRGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of protons giving rise to that signal.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and quantification.Separation of compounds based on their partitioning between a stationary phase and a mobile liquid phase, followed by detection (e.g., UV-Vis) and quantification.
Quantification Absolute quantification is possible with a certified internal standard. Relative quantification is straightforward.Typically requires calibration curves with standards for each analyte for accurate quantification.Requires calibration curves with standards for each analyte for accurate quantification.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard. Non-destructive.Can involve derivatization to improve volatility and thermal stability. Destructive.Sample must be soluble in the mobile phase. Can be destructive depending on the detector.
Analysis Time Relatively fast, typically 5-15 minutes per sample for data acquisition.Longer analysis times due to chromatographic separation, typically 15-45 minutes per sample.Variable analysis times depending on the separation method, typically 10-60 minutes per sample.
Specificity High, as it provides structural information, allowing for the unambiguous identification of reactants and products.High, with mass spectral data providing structural confirmation.Dependent on the detector; UV-Vis detection can have limitations with co-eluting species.
Advantages - Non-destructive- Universal detector for protons- No need for identical standards for each analyte- Provides structural information- High sensitivity and selectivity- Excellent for complex mixtures- Established and widely used method- Versatile for a wide range of compounds- High precision and accuracy- Well-established for purity and impurity analysis
Limitations - Lower sensitivity compared to MS-based methods- Potential for signal overlap in complex mixtures- Requires volatile and thermally stable analytes- Sample derivatization can introduce errors- Requires compounds to have a chromophore for UV detection- Solvent consumption can be high
Illustrative Quantitative Data for a Wittig Reaction of this compound

To demonstrate the application of qNMR in determining reaction yields, we present hypothetical data for a Wittig reaction between this compound and a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, to form methyl 3,3-dimethylacrylate.

Reaction Scheme:

(CH₃)₃CCHO + Ph₃P=CHCOOCH₃ → (CH₃)₃CCH=CHCOOCH₃ + Ph₃PO

Table 1: qNMR Data for the Wittig Reaction of this compound

Analyte¹H NMR Signal (ppm)Number of Protons (N)Integral (I)Molar Ratio (relative to Internal Standard)
This compound9.6 (s)10.500.50
Methyl 3,3-dimethylacrylate5.8 (s)11.501.50
Internal Standard (Maleic Anhydride)7.1 (s)22.001.00

Calculation of Reaction Yield:

The yield of the reaction can be calculated using the following formula:

Yield (%) = [Moles of Product / (Moles of Product + Moles of Limiting Reactant)] * 100

In this example, assuming this compound is the limiting reactant:

Yield (%) = [1.50 / (1.50 + 0.50)] * 100 = 75%

Experimental Protocols

Detailed Protocol for qNMR Analysis of a this compound Wittig Reaction

This protocol outlines the steps for determining the reaction yield of the Wittig reaction between this compound and methyl (triphenylphosphoranylidene)acetate using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • Reaction mixture containing this compound, methyl (triphenylphosphoranylidene)acetate, and the product methyl 3,3-dimethylacrylate.

  • Internal Standard (IS): Maleic Anhydride (or another suitable standard with non-overlapping signals).

  • Deuterated Solvent: Chloroform-d (CDCl₃).

  • NMR tubes (5 mm).

  • Volumetric flasks and pipettes.

2. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh approximately 50 mg of Maleic Anhydride into a 10 mL volumetric flask.

  • Dissolve the Maleic Anhydride in CDCl₃ and make up the volume to the mark.

  • Calculate the exact concentration of the internal standard solution.

3. Sample Preparation for qNMR Analysis:

  • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial.

  • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

  • Add an additional precise volume (e.g., 500 µL) of CDCl₃ to ensure complete dissolution.

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to an NMR tube.

4. ¹H NMR Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Acquire a standard ¹H NMR spectrum to identify the characteristic signals of the reactant (this compound, aldehyde proton at ~9.6 ppm), the product (methyl 3,3-dimethylacrylate, vinyl proton at ~5.8 ppm), and the internal standard (Maleic Anhydride, vinyl protons at ~7.1 ppm).

  • For quantitative analysis, ensure the following parameters are set appropriately:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Acquisition Time (aq): Ensure a sufficiently long acquisition time for good digital resolution.

5. Data Processing and Analysis:

  • Apply Fourier transformation to the FID.

  • Phase the spectrum carefully.

  • Perform baseline correction.

  • Integrate the characteristic, well-resolved signals of the reactant, product, and internal standard.

  • Calculate the molar ratio of the reactant and product relative to the internal standard using the formula:

    • Molar Ratio = (Integral of Analyte / Number of Protons of Analyte) / (Integral of IS / Number of Protons of IS)

  • Calculate the reaction yield based on the molar ratios of the product and the limiting reactant.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Reaction Mixture B Add Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Set qNMR Parameters D->E F Acquire 1H NMR Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Integrate Signals H->I J Calculate Molar Ratios & Yield I->J

Caption: Experimental workflow for qNMR analysis.

Aldehyde_Toxicity_Pathway cluster_exposure Cellular Exposure cluster_response Cellular Response cluster_outcome Cellular Outcome A This compound B Reactive Oxygen Species (ROS) Formation A->B C Protein Adduct Formation A->C D DNA Adduct Formation A->D E Oxidative Stress B->E F Activation of Stress-Response Pathways (e.g., Nrf2, MAPK) C->F G Genotoxicity D->G H Apoptosis / Cell Death E->H F->H G->H

Caption: Generalized signaling pathway for aldehyde-induced cytotoxicity.

This guide provides a comprehensive overview of the application of qNMR for the quantitative analysis of this compound reaction yields. By offering a robust and accurate method for quantification, qNMR serves as an invaluable tool for researchers in the pharmaceutical and chemical industries, facilitating efficient process development and ensuring product quality.

Navigating the Separation of Pivaldehyde Reaction Isomers: A Comparative Guide to HPLC-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise separation of isomers is a critical step in chemical analysis and purification. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of pivaldehyde and its reaction isomers, offering insights into method selection and optimization. We present illustrative experimental data to highlight the performance of different approaches.

Pivaldehyde, a key building block in organic synthesis, can form a variety of isomers during reactions such as aldol (B89426) additions and condensations. These isomers, often possessing similar physical and chemical properties, present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for resolving these complex mixtures. This guide explores both normal-phase and reversed-phase HPLC methods, providing a framework for selecting the optimal strategy for your specific needs.

Comparative Analysis of HPLC Methods

The choice between normal-phase and reversed-phase HPLC is fundamental in developing a separation method for pivaldehyde and its isomers. Each mode offers distinct advantages and is suited for different types of isomeric separations.

Illustrative Performance Data:

To demonstrate the potential of different HPLC approaches, we present hypothetical yet realistic data for the separation of pivaldehyde from a potential aldol addition product and its dehydrated isomer.

Table 1: Comparison of HPLC Methods for Pivaldehyde Isomer Separation

ParameterMethod A: Reversed-Phase HPLCMethod B: Normal-Phase HPLC
Column C18 (250 mm x 4.6 mm, 5 µm)Silica (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (60:40 v/v)Hexane:Ethyl Acetate (B1210297) (90:10 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 210 nmUV at 220 nm
Retention Time (Pivaldehyde) 3.5 min5.2 min
Retention Time (Isomer 1) 5.8 min8.1 min
Retention Time (Isomer 2) 7.2 min10.5 min
Resolution (Pivaldehyde/Isomer 1) 2.83.1
Resolution (Isomer 1/Isomer 2) 1.92.5
Theoretical Plates (Pivaldehyde) 85009200

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful HPLC analysis. Below are the methodologies for the compared reversed-phase and normal-phase methods.

Method A: Reversed-Phase HPLC

Objective: To separate pivaldehyde from its more polar reaction isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Pivaldehyde standard

  • Reaction mixture sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and deionized water in a 60:40 volume ratio. Degas the mobile phase for 15 minutes using an ultrasonic bath.

  • Standard Preparation: Prepare a stock solution of pivaldehyde in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm

  • Data Analysis: Identify and quantify the peaks based on the retention times of the standards.

Method B: Normal-Phase HPLC

Objective: To achieve high-resolution separation of closely related, non-polar isomers of pivaldehyde.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Silica column (250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Pivaldehyde standard

  • Reaction mixture sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethyl acetate in a 90:10 volume ratio. Degas the mobile phase for 15 minutes.

  • Standard Preparation: Prepare a stock solution of pivaldehyde in the mobile phase at a concentration of 1 mg/mL.

  • Sample Preparation: Dissolve the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 220 nm

  • Data Analysis: Analyze the chromatogram to determine the retention times and resolution of the separated isomers.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps involved in the HPLC separation of pivaldehyde reaction isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Pivaldehyde Reaction Mixture dilution Dilution in Mobile Phase start->dilution standard Pivaldehyde Standard standard->dilution filtration 0.45 µm Filtration dilution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (Reversed-Phase or Normal-Phase) injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis report Final Report analysis->report

Caption: Experimental workflow for HPLC analysis of pivaldehyde isomers.

Logical Framework for Method Selection

The decision to use reversed-phase or normal-phase HPLC depends on the specific characteristics of the pivaldehyde reaction isomers. The following diagram outlines the logical considerations for method selection.

Method_Selection start Analyze Pivaldehyde Reaction Mixture polarity Are the isomers significantly different in polarity? start->polarity rp_hplc Utilize Reversed-Phase HPLC polarity->rp_hplc Yes np_hplc Consider Normal-Phase HPLC polarity->np_hplc No chiral Are the isomers enantiomers? rp_hplc->chiral np_hplc->chiral chiral_hplc Employ Chiral HPLC (Specialized Stationary Phase) chiral->chiral_hplc Yes achiral_hplc Standard Achiral HPLC is sufficient chiral->achiral_hplc No optimization Method Optimization (Mobile Phase, Temperature, etc.) chiral_hplc->optimization achiral_hplc->optimization

A Comparative Review of Synthetic Routes Utilizing Trimethylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethylacetaldehyde, also known as pivaldehyde, is a sterically hindered aldehyde that serves as a versatile building block in organic synthesis. Its bulky tert-butyl group influences the stereochemical outcome of reactions and imparts unique properties to the resulting products. This guide provides a comparative review of several key synthetic routes that utilize this compound, offering detailed experimental protocols, quantitative data for comparison, and mechanistic insights.

Comparison of Synthetic Routes

The following tables summarize the key quantitative data for various synthetic routes starting from this compound. These reactions highlight its utility in carbon-carbon bond formation, oxidation-reduction, and olefination reactions.

Reaction TypeReagentsProductYield (%)Reaction ConditionsReference
Corey-Fuchs Reaction CBr₄, PPh₃, n-BuLi3,3-Dimethyl-1-butyne82 (for dibromoalkene intermediate)Step 1: DCM, 0 °C to rt; Step 2: THF, -78 °C[1]
Cannizzaro Reaction KOH (conc.)Neopentyl alcohol and Pivalic acid~50 each (theoretical)Aqueous or alcoholic KOH, heat[2][3]
Wittig Reaction Ph₃P=CH₂3,3-Dimethyl-1-butene62 (for a similar aldehyde)Anhydrous solvent (e.g., THF)[4]
Grignard Reaction CH₃MgBr, then H₃O⁺2,2-Dimethyl-3-pentanolNot specifiedAnhydrous ether, then acidic workup
Aldol (B89426) Condensation Acetone (B3395972), NaOH4-Hydroxy-4,4-dimethyl-2-pentanoneNot specifiedBase catalyst (e.g., NaOH)[5]
Asymmetric Ethylation Et₂Zn, Chiral Ligand(S)-3,3-Dimethyl-2-pentanolup to 100Chiral amino alcohol ligand[1]

Detailed Experimental Protocols

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process to convert aldehydes into terminal alkynes.[6][7]

Step 1: Synthesis of 1,1-Dibromo-2,2-dimethylpropane (B14013869)

To a solution of triphenylphosphine (B44618) (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, carbon tetrabromide (1.5 eq) is added, and the mixture is stirred for 15 minutes. A solution of this compound (1.0 eq) in dry DCM is then added. The resulting mixture is stirred at room temperature overnight. The mixture is triturated with cold hexanes and filtered to remove excess triphenylphosphine. The filtrate is concentrated and purified by silica (B1680970) gel chromatography to yield the dibromoolefin product.[1]

Step 2: Synthesis of 3,3-Dimethyl-1-butyne

To a solution of the 1,1-dibromo-2,2-dimethylpropane (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under argon, cooled to –78 °C, a solution of n-butyllithium (2.0 eq) is added. The solution is stirred for 1 hour at –78 °C and then allowed to warm to room temperature. The reaction is then quenched with water.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of non-enolizable aldehydes in the presence of a strong base.[2][3]

In a flask, concentrated potassium hydroxide (B78521) solution is prepared. This compound is added to the cooled basic solution. The mixture is stirred vigorously at room temperature or gently heated to initiate the reaction. The reaction mixture is then worked up by extraction with an organic solvent (e.g., diethyl ether) to separate the neopentyl alcohol. The aqueous layer is acidified to precipitate the pivalic acid.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[4][6]

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, methyltriphenylphosphonium (B96628) bromide (1.1 eq) is suspended in anhydrous THF. A strong base such as n-butyllithium (1.0 eq) is added dropwise at 0 °C. The mixture is stirred for 1 hour to form the methylenetriphenylphosphorane (B3051586) ylide.

Reaction with this compound: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched, and the product, 3,3-dimethyl-1-butene, is isolated and purified.

Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide to a carbonyl group.

In a flame-dried flask under an inert atmosphere, a solution of this compound in anhydrous diethyl ether is prepared. A solution of methylmagnesium bromide (typically 1.1 equivalents) in diethyl ether is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a few hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, dried, and concentrated to give 2,2-dimethyl-3-pentanol.

Aldol Condensation

The crossed aldol condensation between this compound (which cannot form an enolate) and a ketone like acetone is a viable route for C-C bond formation.[5]

To a mixture of acetone and a solvent (e.g., ethanol), a solution of sodium hydroxide is added. This compound is then added dropwise to the cooled reaction mixture. The reaction is stirred at room temperature until completion. The product, 4-hydroxy-4,4-dimethyl-2-pentanone, is then isolated and purified.

Asymmetric Ethylation with Diethylzinc

This method allows for the enantioselective addition of an ethyl group to this compound.[1]

In a dry reaction vessel under an inert atmosphere, a chiral amino alcohol ligand (e.g., derived from phenylalanine, 10 mol%) is dissolved in an anhydrous solvent like toluene. Diethylzinc (a solution in hexanes) is added, followed by this compound. The reaction is stirred at a specific temperature (e.g., 0 °C) for a set period. After completion, the reaction is quenched, and the chiral secondary alcohol product is isolated and its enantiomeric excess (ee) is determined.

Reaction Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the signaling pathways and logical relationships of the described synthetic routes.

Corey_Fuchs_Reaction This compound This compound Dibromoalkene 1,1-Dibromo-2,2-dimethylpropane This compound->Dibromoalkene Wittig-type reaction PhosphoniumYlide Dibromomethylenetriphenylphosphorane (in situ generated from CBr4 + PPh3) PhosphoniumYlide->Dibromoalkene Alkyne 3,3-Dimethyl-1-butyne Dibromoalkene->Alkyne Lithium-halogen exchange & Elimination nBuLi n-Butyllithium (2 eq) nBuLi->Alkyne

Caption: Corey-Fuchs reaction pathway.

Cannizzaro_Reaction cluster_reactants Reactants cluster_products Products Trimethylacetaldehyde1 This compound (Molecule 1) Neopentyl_Alcohol Neopentyl Alcohol Trimethylacetaldehyde1->Neopentyl_Alcohol Reduction (Hydride transfer) Trimethylacetaldehyde2 This compound (Molecule 2) Pivalic_Acid_Salt Pivalate Trimethylacetaldehyde2->Pivalic_Acid_Salt Oxidation Base Hydroxide (OH⁻) Base->Trimethylacetaldehyde2 Nucleophilic attack

Caption: Cannizzaro disproportionation reaction.

Wittig_Reaction This compound This compound Oxaphosphetane Oxaphosphetane Intermediate This compound->Oxaphosphetane Ylide Phosphorus Ylide (Ph3P=CH2) Ylide->Oxaphosphetane Alkene 3,3-Dimethyl-1-butene Oxaphosphetane->Alkene PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Wittig olefination workflow.

Grignard_Reaction This compound This compound Alkoxide Magnesium Alkoxide Intermediate This compound->Alkoxide GrignardReagent Methylmagnesium Bromide (CH3MgBr) GrignardReagent->Alkoxide Alcohol 2,2-Dimethyl-3-pentanol Alkoxide->Alcohol AcidWorkup Acidic Workup (H3O+) AcidWorkup->Alcohol

Caption: Grignard reaction sequence.

Aldol_Condensation Acetone Acetone Enolate Enolate of Acetone Acetone->Enolate Base Base (e.g., NaOH) Base->Enolate AldolAdduct 4-Hydroxy-4,4-dimethyl-2-pentanone Enolate->AldolAdduct This compound This compound This compound->AldolAdduct

Caption: Crossed aldol condensation pathway.

Asymmetric_Ethylation This compound This compound ChiralAlcohol (S)-3,3-Dimethyl-2-pentanol This compound->ChiralAlcohol Diethylzinc Diethylzinc (Et2Zn) ChiralComplex Chiral Zinc Complex Diethylzinc->ChiralComplex ChiralLigand Chiral Amino Alcohol ChiralLigand->ChiralComplex ChiralComplex->ChiralAlcohol Enantioselective ethyl transfer

Caption: Asymmetric ethylation of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trimethylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of trimethylacetaldehyde (also known as pivaldehyde), a highly flammable and reactive aldehyde. Adherence to these procedures is critical for minimizing risks and complying with safety regulations.

Immediate Safety and Hazard Assessment

This compound is a hazardous chemical that requires careful handling. Below is a summary of its key characteristics and potential hazards.

Table 1: Physicochemical Properties and Hazards of this compound

PropertyDataReference
Synonyms Pivaldehyde, 2,2-Dimethylpropanal[1][2]
CAS Number 630-19-3[1][2][3][4]
Appearance Colorless liquid[5]
Molecular Formula C₅H₁₀O[2]
Boiling Point 74 °C at 730 mmHg[2][5]
Melting Point 6 °C[2][5]
Flash Point -16 °C (3.2 °F) - closed cup[2]
Hazards Highly flammable liquid and vapor.[1][2][3][6][7] Causes skin irritation.[1][3][7] Causes serious eye irritation.[1][3] May cause respiratory irritation.[1][7]
Incompatible Materials Strong oxidizing agents.[3]
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationReference
Gloves Chemically resistant gloves, such as nitrile rubber.[8]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][8]
Lab Coat A standard laboratory coat to protect skin and clothing.[8]
Ventilation All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6][7][9]
Respiratory If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[10]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Segregation and Collection
  • Pure this compound: Unused or excess this compound should be treated as hazardous waste.[8] Collect it in its original container or a compatible, tightly sealed waste container.[1][11] Do not mix it with other waste streams.[1][11]

  • Reaction Mixtures: Any reaction mixture containing this compound must be fully quenched as part of the experimental protocol before being designated as waste. The quenched mixture should be collected in a separate, compatible, and clearly labeled waste container.

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[8] Do not dispose of it down the drain. [1][7][11]

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container.[8] This often involves double-bagging the waste in clear plastic bags and placing it inside a labeled pail.[12]

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[12] The label should include the full chemical name ("this compound" or "Pivaldehyde") and the approximate concentration and quantity.

  • Storage:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Keep waste containers tightly closed except when adding waste.[12]

    • Ensure liquid waste containers are placed in secondary containment to prevent spills.[12]

    • Segregate this compound waste from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[3][8]

    • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][3][6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent like Chemizorb®.[1][3][6]

    • Use non-sparking tools to collect the absorbed material.[1][3][6]

    • Place the collected material into a sealed, labeled container for disposal as hazardous waste.[3][6]

    • Clean the spill area with soap and water.[8]

  • Large Spill:

    • Evacuate the immediate area.

    • Remove all sources of ignition.[3][6]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Final Disposal
  • Professional Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.[1] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[1][11][13] Your institution's EHS department can provide specific guidance on these requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Trimethylacetaldehyde_Disposal_Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Pure, Reaction Mixture, Aqueous) waste_type->liquid Liquid solid Solid Waste (Contaminated PPE, Absorbents) waste_type->solid Solid spill Spill Occurs waste_type->spill Accidental Spill collect_liquid Collect in Labeled, Sealed Container liquid->collect_liquid collect_solid Double-Bag & Collect in Labeled Pail solid->collect_solid small_spill Small Spill spill->small_spill Small large_spill Large Spill spill->large_spill Large contain_absorb Contain & Absorb (Inert Material, Non-Sparking Tools) small_spill->contain_absorb evacuate_notify Evacuate & Notify EHS large_spill->evacuate_notify contain_absorb->collect_solid disposal Arrange for Pickup by Licensed Waste Contractor evacuate_notify->disposal store Store in Designated SAA (Segregated, Secondary Containment) collect_liquid->store collect_solid->store store->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes and is based on publicly available Safety Data Sheets. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all applicable local, state, and federal regulations.

References

Essential Safety and Handling Protocols for Trimethylacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of Trimethylacetaldehyde (CAS No. 630-19-3). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Adherence to the following protocols is mandatory to minimize risk and ensure a safe working environment.

Hazard Classification

Hazard ClassCategoryGHS CodeDescription
Flammable liquidsCategory 2H225Highly flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation[1]
Specific target organ toxicity (single exposure)Category 3H335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. All personnel handling this compound must use the following equipment.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or eyeglasses with side shields. A face shield is required when there is a potential for splashing.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Chemical-resistant gloves and protective clothing to prevent skin exposure.Consult glove manufacturer's compatibility data.
Respiratory A NIOSH-approved respirator (e.g., type ABEK EN14387 filter) or a self-contained breathing apparatus (SCBA) must be used if ventilation is inadequate or during emergency situations.Follow OSHA 29 CFR 1910.134 guidelines.

Engineering Controls for Safe Handling

Proper laboratory infrastructure is critical for safely managing this compound.

  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof ventilation equipment.[1][2]

  • Safety Stations: Eyewash stations and safety showers must be in close proximity to the workstation.[1][2]

  • Grounding: To prevent ignition from static electricity, all metal parts of equipment must be grounded.[1][2]

  • Ignition Sources: All open flames, hot surfaces, and potential sources of sparks must be strictly prohibited in the handling area.[1]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all required PPE is worn correctly and that engineering controls are operational.

  • Dispensing: Use only non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[2] Store under nitrogen if possible.[1]

  • Hygiene: Wash hands thoroughly after handling the product and before any breaks.[1] Contaminated clothing should be removed and washed before reuse.

Key Quantitative Data

PropertyValue
CAS Number 630-19-3[1]
UN Number 1989
Flash Point -16 °C (3.2 °F) - closed cup

Emergency Plan: Spill Response Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For personal protection, consult an expert and observe emergency procedures. Do not allow the product to enter drains, as there is a risk of explosion.

  • Absorption: Use spark-proof tools to soak up the spill with an inert absorbent material (e.g., Chemizorb®).[1]

  • Collection: Collect the absorbed material and place it into suitable, closed containers for disposal.[1][2]

  • Decontamination: Clean the affected area thoroughly.

Spill_Response_Workflow spill Spill Detected evacuate 1. Evacuate Area spill->evacuate notify 2. Notify Safety Officer evacuate->notify ignition 3. Control Ignition Sources notify->ignition ppe 4. Don Appropriate PPE ignition->ppe contain 5. Contain Spill with Inert Material ppe->contain collect 6. Collect Waste in Sealed Containers contain->collect decontaminate 7. Decontaminate Area collect->decontaminate dispose 8. Dispose of Waste (Follow Protocol) decontaminate->dispose

References

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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.